N-tert-Butyl-2,3-difluoro-6-nitroaniline
Description
Properties
IUPAC Name |
N-tert-butyl-2,3-difluoro-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O2/c1-10(2,3)13-9-7(14(15)16)5-4-6(11)8(9)12/h4-5,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJMAEKNTLZLCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=C(C=CC(=C1F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716680 | |
| Record name | N-tert-Butyl-2,3-difluoro-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314985-42-6 | |
| Record name | N-tert-Butyl-2,3-difluoro-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-tert-Butyl-2,3-difluoro-6-nitroaniline synthesis from 1,2,3-trifluoro-4-nitrobenzene
Content Type: Technical Whitepaper / Methodological Guide Target Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists.
Executive Summary & Strategic Analysis
The synthesis of N-tert-Butyl-2,3-difluoro-6-nitroaniline from 1,2,3-trifluoro-4-nitrobenzene represents a classic yet regiochemically demanding Nucleophilic Aromatic Substitution (
The core challenge lies in the regioselectivity of the fluoride displacement. The starting material, 1,2,3-trifluoro-4-nitrobenzene, possesses three potential electrophilic sites for nucleophilic attack. The presence of the nitro group at position 4 strongly activates the positions ortho (C3) and para (C1) to it.
To obtain the target molecule (where the nitro group is ortho to the amine), the reaction must be steered to displace the fluorine at C3 .
Structural Deconstruction & Regiochemistry
-
Starting Material: 1,2,3-trifluoro-4-nitrobenzene.[1][2]
-
C1-F: Para to Nitro (Activated).
-
C2-F: Meta to Nitro (Deactivated).
-
C3-F: Ortho to Nitro (Highly Activated).
-
-
Target: N-tert-Butyl-2,3-difluoro-6-nitroaniline.
-
Note on Nomenclature: This IUPAC name implies the amine is at C1 and the Nitro is at C6. This corresponds to the displacement of the C3-fluorine in the starting material. (If C1-F were displaced, the product would be N-tert-butyl-2,3-difluoro-4-nitroaniline).
-
Key Success Factor: While the para position is less sterically hindered, primary amines typically favor ortho substitution in nitroarenes due to an intramolecular hydrogen-bonding interaction between the incoming amine proton and the nitro group oxygen in the transition state (the "Ortho Effect"). However, the bulky tert-butyl group introduces steric strain that can destabilize this transition state. Therefore, temperature control and solvent choice are critical to maintaining high regioselectivity.[1]
Reaction Mechanism & Pathway[3][4][5][6]
The reaction proceeds via a Meisenheimer complex intermediate. The rate-determining step is the formation of this complex (nucleophilic attack), followed by the rapid elimination of the fluoride ion.
Mechanistic Diagram (Graphviz)
Figure 1: Bifurcated reaction pathway showing the competition between Ortho (Target) and Para (Impurity) substitution modes.
Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis. It prioritizes regioselectivity over raw speed by utilizing mild conditions.
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[3][4] | Amount | Role |
| 1,2,3-Trifluoro-4-nitrobenzene | 177.08 | 1.0 | 1.77 g | Substrate |
| tert-Butylamine | 73.14 | 1.2 | 0.88 g (1.26 mL) | Nucleophile |
| Potassium Carbonate ( | 138.21 | 2.0 | 2.76 g | HF Scavenger |
| Acetonitrile (MeCN) | - | - | 20 mL | Solvent (Anhydrous) |
Step-by-Step Methodology
-
Preparation:
-
Oven-dry a 50 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a nitrogen inlet.
-
Purge the flask with nitrogen to ensure an inert atmosphere (moisture can lead to phenol byproducts via hydrolysis).
-
-
Substrate Solubilization:
-
Add 1,2,3-trifluoro-4-nitrobenzene (1.77 g) to the flask.
-
Add Acetonitrile (15 mL) and stir until fully dissolved.
-
Add Potassium Carbonate (2.76 g) in a single portion. The mixture will appear as a suspension.
-
-
Nucleophile Addition (Critical Control Point):
-
Cool the reaction mixture to 0°C using an ice bath. Rationale: Lower temperature favors the lower activation energy pathway (Ortho-substitution via H-bond stabilization) and suppresses the formation of di-substituted byproducts.[1]
-
Dilute tert-Butylamine (1.26 mL) in the remaining Acetonitrile (5 mL).
-
Add the amine solution dropwise over 15–20 minutes.
-
-
Reaction Phase:
-
Allow the mixture to stir at 0°C for 1 hour.
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .
-
Stir for 4–6 hours.
-
Monitoring: Check reaction progress via TLC (Eluent: 10% EtOAc in Hexanes) or HPLC. The starting material (
) should disappear, replaced by a bright yellow/orange spot ( ).
-
-
Workup:
-
Quench the reaction by pouring the mixture into 50 mL of ice-cold water .
-
Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL) .
-
Combine the organic layers and wash with Brine (saturated NaCl, 1 x 30 mL) .
-
Dry the organic phase over anhydrous Sodium Sulfate (
) .[4] -
Filter and concentrate under reduced pressure (Rotary Evaporator) to yield the crude orange solid.
-
-
Purification:
-
While the crude yield is often high (>90%), regiochemical purity is paramount.
-
Recrystallization: Dissolve the crude solid in minimal hot Ethanol (EtOH) and add water dropwise until turbidity persists. Cool to 4°C to crystallize.
-
Alternative: Silica gel column chromatography (Gradient: 0%
10% EtOAc in Hexanes).
-
Process Control & Troubleshooting
Analytical Checkpoints
| Parameter | Method | Acceptance Criteria | Remediation |
| Conversion | HPLC (254 nm) | > 98% consumption of SM | Heat to 40°C if stalled (Caution: Increases impurity risk). |
| Regioselectivity | > 20:1 Ratio (Ortho:Para) | If Para isomer is high, repeat reaction at -10°C. | |
| Moisture | Visual | No hydrolysis products (phenols) | Ensure anhydrous MeCN and Nitrogen atmosphere. |
Troubleshooting Guide
-
Issue: Low Yield / Incomplete Reaction.
-
Issue: Formation of Di-substituted Product.
-
Issue: "Oiling Out" during Recrystallization.
-
Solution: Seed the solution with a crystal from a previous batch or scratch the glass surface. Ensure the ethanol/water ratio is optimized (start with 100% EtOH and add water very slowly).
-
Safety & Handling
-
HF Generation: The reaction generates Hydrogen Fluoride (HF) equivalents, which are neutralized by
to form KF and . However, the crude mixture should be treated as potentially acidic before the aqueous wash. -
Nitro Compounds: Nitro-aromatics are potentially energetic and toxic. Avoid heating the dry solid residue excessively.
-
Skin Sensitization: 1,2,3-trifluoro-4-nitrobenzene is a potent skin irritant and sensitizer. Double-gloving (Nitrile) is mandatory.
References
-
BenchChem Technical Support. (2025).[1][4] Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline and General SNAr Protocols. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69871: 1,2,3-Trifluoro-4-nitrobenzene. Retrieved from
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): Mechanism and Regioselectivity. Retrieved from
-
Zhou, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic conditions. (Discusses regioselectivity in nitrated heterocycles). Royal Society of Chemistry Advances. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,2,3-Trifluoro-4-nitrobenzene | C6H2F3NO2 | CID 69871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. vanderbilt.edu [vanderbilt.edu]
Chemical properties and structure of N-tert-Butyl-2,3-difluoro-6-nitroaniline
An In-Depth Technical Guide to N-tert-Butyl-2,3-difluoro-6-nitroaniline: Structure, Properties, and Synthetic Considerations for Drug Discovery
Abstract
N-tert-Butyl-2,3-difluoro-6-nitroaniline is a substituted aromatic amine of significant interest to the chemical and pharmaceutical research communities. Its molecular architecture, featuring a bioreducible nitro group, metabolically robust fluorine atoms, and a sterically influential N-tert-butyl group, positions it as a compelling candidate for investigation, particularly in the field of drug discovery. As a potential hypoxia-activated prodrug, its unique combination of functional groups may offer advantages in targeting the low-oxygen microenvironments characteristic of solid tumors. This guide presents a comprehensive scientific profile of N-tert-Butyl-2,3-difluoro-6-nitroaniline, leveraging data from structurally similar compounds to elucidate its physicochemical properties, predict its spectroscopic signature, and propose a viable synthetic pathway. It serves as a foundational resource for researchers aiming to synthesize, characterize, and evaluate this promising research chemical.
Molecular Structure and Physicochemical Properties
Structural Elucidation
N-tert-Butyl-2,3-difluoro-6-nitroaniline (CAS No: 1314985-42-6) is a derivative of aniline characterized by a dense arrangement of functional groups that dictate its chemical behavior.[1]
-
Aromatic Core: A benzene ring serves as the molecular scaffold.
-
Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) at the 6-position and two fluorine atoms (-F) at the 2- and 3-positions are potent EWGs. They significantly reduce the electron density of the aromatic ring, which in turn decreases the basicity of the aniline nitrogen and activates the ring for nucleophilic aromatic substitution (SNAr) reactions.
-
Electron-Donating Group (EDG): The N-tert-butylamino group is electronically donating through resonance, pushing electron density into the ring. However, this effect is largely counteracted by the powerful EWGs.
-
Steric Hindrance: The tert-butyl group is exceptionally bulky. This steric hindrance influences the molecule's conformation, potentially forcing the N-H bond out of the plane of the aromatic ring and shielding the amino group from certain chemical reactions.
This electronic push-pull system, combined with the unique steric and metabolic properties imparted by the substituents, makes the molecule a subject of considerable scientific interest.
Predicted Physicochemical Properties
Due to the limited availability of public experimental data, the following properties are a consolidation of known data and predictions based on structurally analogous compounds like N-ethyl-2,3-difluoro-6-nitroaniline and other nitroanilines.[2][3]
| Property | Value / Prediction | Source / Rationale |
| CAS Number | 1314985-42-6 | Pharmaffiliates[1] |
| Molecular Formula | C₁₀H₁₂F₂N₂O₂ | Pharmaffiliates[1] |
| Molecular Weight | 230.2 g/mol | Pharmaffiliates[1] |
| Appearance | Yellow to orange crystalline solid | Predicted, characteristic of nitroaromatic compounds.[2] |
| Solubility | Low in water; soluble in organic solvents (e.g., DMSO, DMF, Ethyl Acetate) | Predicted based on aromatic nitro compounds.[2] |
| logP | ~2.8 - 3.5 | Predicted based on increased lipophilicity from the tert-butyl group compared to analogs. |
| Basicity (pKa) | Very low | Predicted. The aniline nitrogen's basicity is significantly reduced by adjacent EWGs.[2] |
Spectroscopic Characterization Profile
The definitive identification of N-tert-Butyl-2,3-difluoro-6-nitroaniline relies on a combination of spectroscopic techniques. The following profile is based on established principles and data from analogous structures.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group, likely in the δ 1.3-1.6 ppm range. The aromatic region (δ 7.0-8.0 ppm) would display two multiplets corresponding to the two aromatic protons, with coupling patterns influenced by both proton-proton and proton-fluorine interactions. A broad singlet corresponding to the N-H proton would also be present.
-
¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, with large carbon-fluorine coupling constants (JC-F) for the carbons directly bonded to fluorine. Signals for the quaternary and methyl carbons of the tert-butyl group would be observed in the aliphatic region.
-
¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms, with their chemical shifts and coupling patterns providing key structural information.
Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint of the molecule's functional groups. Key absorption bands are predicted as follows:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |
| N-H | 3350 - 3450 | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C-H (Aliphatic) | 2850 - 2980 | Stretching |
| NO₂ (Asymmetric) | 1510 - 1560 | Stretching |
| NO₂ (Symmetric) | 1335 - 1385 | Stretching |
| C-F | 1100 - 1300 | Stretching |
Mass Spectrometry (MS)
In mass spectrometry, the molecule is expected to show a molecular ion peak [M]⁺ at m/z ≈ 230.2. A prominent fragment would likely correspond to the loss of a tert-butyl radical ([M-57]⁺), which is a characteristic fragmentation pathway for tert-butyl substituted compounds. Further fragmentation could involve the loss of the nitro group or its components.
Synthesis and Reactivity
Proposed Synthetic Strategy
The synthesis of N-tert-Butyl-2,3-difluoro-6-nitroaniline can be logically approached via the N-alkylation of its parent aniline, 2,3-difluoro-6-nitroaniline. However, direct alkylation with tert-butyl halides is often inefficient due to competing elimination reactions. A more robust and controlled method involves a nucleophilic aromatic substitution (SNAr) reaction, starting from a more heavily halogenated precursor. This approach offers better regioselectivity, driven by the strong activating effect of the nitro group.
The proposed synthesis starts from 1,2,3-trifluoro-4-nitrobenzene. The nitro group strongly directs nucleophilic substitution to the ortho (position 5) and para (position 1) positions. The fluorine at position 1 is the most activated and is selectively displaced by tert-butylamine.
Caption: Proposed workflow for the synthesis via SNAr reaction.
Experimental Protocol: SNAr Synthesis
This protocol is a self-validating system designed for clarity and reproducibility. The choice of a polar aprotic solvent like DMF is crucial as it effectively solvates the base and intermediates in the SNAr mechanism. Temperature control is vital to minimize potential side reactions.
-
Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 1,2,3-trifluoro-4-nitrobenzene (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask (approx. 10 mL per gram of starting material).
-
Reagent Addition: Begin stirring the suspension. Slowly add tert-butylamine (1.2 eq) to the mixture at room temperature. The slight excess of the amine ensures the complete consumption of the limiting reagent.
-
Reaction: Heat the reaction mixture to 60-80°C. The elevated temperature is necessary to overcome the activation energy for the substitution reaction.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is consumed (typically 6-12 hours). This step is critical for preventing the formation of degradation products from prolonged heating.
-
Workup (Quench): Once complete, cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water. This will precipitate the organic product and dissolve the inorganic salts.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). The choice of ethyl acetate provides good solubility for the product while being immiscible with water.
-
Washing: Combine the organic layers and wash with water, followed by brine. This removes residual DMF and inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude solid product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-tert-Butyl-2,3-difluoro-6-nitroaniline.
Relevance in Drug Discovery and Development
The Role of the Nitroaromatic Moiety: A Hypoxia-Activated Prodrug
The nitroaromatic functional group is a cornerstone of prodrug design for cancer therapy.[4] Solid tumors often develop regions of low oxygen concentration, or hypoxia. These hypoxic zones are resistant to traditional radiation and chemotherapy. However, they possess a high concentration of nitroreductase enzymes. These enzymes can selectively reduce the nitro group of a prodrug into a highly cytotoxic hydroxylamine or amine, which can then damage DNA and induce cancer cell death.[4][5] This targeted activation makes compounds like N-tert-Butyl-2,3-difluoro-6-nitroaniline highly valuable candidates for developing selective anticancer agents.
Caption: Conceptual pathway for hypoxia-activated prodrug therapy.
The Influence of Fluorine and N-tert-Butyl Substituents
-
Fluorine Atoms: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry. Fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life. It can also enhance membrane permeability and modulate the electronic properties of the molecule to improve binding affinity with its biological target.[6]
-
N-tert-Butyl Group: This bulky, lipophilic group significantly impacts the molecule's pharmacokinetic profile. It increases lipophilicity, which can enhance cell membrane penetration. Its size can also provide a steric shield, further preventing metabolic degradation at the amino group and influencing how the molecule fits into the active site of enzymes.
Safety, Handling, and Storage
No specific safety data sheet (SDS) is publicly available for N-tert-Butyl-2,3-difluoro-6-nitroaniline. Therefore, it must be handled with the precautions appropriate for analogous toxic nitroaromatic compounds.[7][8]
| Hazard Category | Precautionary Action |
| Toxicity | Assumed Toxic: Harmful if swallowed, inhaled, or in contact with skin.[9] May cause damage to organs through prolonged exposure.[7] |
| Irritation | Causes skin and serious eye irritation.[8] May cause respiratory irritation.[8] |
| Handling | Use only in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, safety goggles, and a lab coat. Avoid dust formation.[7][10] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep away from heat and light.[2] |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. |
Conclusion
N-tert-Butyl-2,3-difluoro-6-nitroaniline is a molecule with a compelling structural and electronic profile for advanced research, particularly in drug development. While direct experimental data remains scarce, a thorough analysis based on established chemical principles and data from close analogs reveals a compound with significant potential. Its combination of a bioreducible nitro group for targeted activation, metabolic stabilizers in the form of fluorine atoms, and a sterically influential tert-butyl group makes it a prime candidate for synthesis and evaluation as a next-generation therapeutic agent. This guide provides the foundational knowledge required for researchers to confidently engage with this high-potential chemical entity.
References
-
N-tert-Butyl-2,3-difluoro-6-nitroaniline. Pharmaffiliates. [Link]
-
2,3-Difluoro-6-nitroaniline. PubChem, National Center for Biotechnology Information. [Link]
-
Electronic spectra and structure of nitroanilines. Inorganica Chimica Acta. [Link]
-
Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI. [Link]
-
UV−vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline,... ResearchGate. [Link]
-
The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]
-
Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN) through a Comparative Study with Trinitroanisole (TNAN). ResearchGate. [Link]
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- 10. chemicalbook.com [chemicalbook.com]
A Comprehensive Guide to the Spectroscopic Characterization of Novel Small Molecules: A Methodological Approach
Introduction
The elucidation of a novel chemical entity's structure is a cornerstone of drug discovery and development. A compound's pharmacological activity is intrinsically linked to its three-dimensional architecture, and thus, unambiguous structural confirmation is a critical prerequisite for further investigation. Among the arsenal of analytical techniques available to the modern chemist, spectroscopic methods—namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—stand as the principal pillars of molecular characterization.
This guide provides a comprehensive, in-depth exploration of the methodologies for acquiring and interpreting NMR, IR, and MS data for a novel small molecule. In the absence of publicly available spectroscopic data for CAS number 1314985-42-6, we will use the placeholder "Compound X" to illustrate the principles and protocols that form the bedrock of spectroscopic analysis. This document is intended for researchers, scientists, and drug development professionals seeking to understand not just the "how" but also the "why" behind these powerful analytical techniques.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their connectivity.
The "Why": Foundational Principles of NMR
At its core, NMR spectroscopy exploits the magnetic properties of atomic nuclei. Certain nuclei, including ¹H and ¹³C, possess a quantum mechanical property called spin. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two distinct energy states. The application of radiofrequency pulses can induce transitions between these states, and the energy required for this transition is what is detected. This energy is highly sensitive to the local electronic environment of the nucleus, which is influenced by neighboring atoms. It is this sensitivity that allows us to differentiate between atoms in different parts of a molecule.
Experimental Protocol: ¹H and ¹³C NMR of Compound X
A robust NMR analysis begins with meticulous sample preparation to ensure high-quality, reproducible data.[1][2][3][4]
1.2.1. Sample Preparation
-
Analyte Purity: Begin with a sample of Compound X of the highest possible purity. Impurities will introduce extraneous signals, complicating spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) that completely dissolves Compound X.[1][3][4] The deuterium (²H) is "invisible" in ¹H NMR, thus preventing a large solvent signal from overwhelming the analyte signals. The choice of solvent can also influence the chemical shifts of labile protons (e.g., -OH, -NH).
-
Concentration: For ¹H NMR, a concentration of 5-25 mg/mL is typically sufficient.[4] For the less sensitive ¹³C NMR, a higher concentration of 20-100 mg/mL is often necessary.[1][4]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift axis.[1]
-
Filtration: Filter the solution into a high-quality, clean NMR tube to remove any particulate matter, which can degrade the magnetic field homogeneity and, consequently, the spectral resolution.
1.2.2. Data Acquisition
The following is a typical workflow for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer:
-
Locking: The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent to compensate for any field drift during the experiment.[1]
-
Shimming: The magnetic field homogeneity across the sample is optimized by adjusting a series of shim coils. This process is crucial for obtaining sharp, well-resolved peaks.[1]
-
Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to ensure efficient transfer of radiofrequency energy.
-
Acquisition Parameters: Key parameters such as the number of scans, spectral width, and relaxation delay are set to achieve an optimal signal-to-noise ratio and resolution.[5]
Data Interpretation: Decoding the Spectra
The interpretation of NMR spectra involves analyzing four key features: chemical shift, integration, multiplicity (splitting), and coupling constants.[6][7][8][9]
| Feature | Information Provided | Causality |
| Chemical Shift (δ) | The electronic environment of the nucleus. | Electron-withdrawing groups deshield nuclei, shifting their signals downfield (higher ppm). Electron-donating groups shield nuclei, shifting them upfield (lower ppm). |
| Integration | The relative number of protons giving rise to a signal. | The area under a ¹H NMR signal is directly proportional to the number of equivalent protons it represents.[9] |
| Multiplicity | The number of neighboring, non-equivalent protons. | The spin states of neighboring protons split a signal into a multiplet according to the n+1 rule (where n is the number of equivalent neighboring protons).[7] |
| Coupling Constant (J) | The magnitude of the interaction between coupled nuclei. | The J-coupling value, measured in Hertz (Hz), provides information about the dihedral angle between coupled protons and can help determine stereochemistry. |
Hypothetical ¹H NMR Data for Compound X
| Chemical Shift (ppm) | Integration | Multiplicity | Assignment |
| 7.26 | 5H | m | Aromatic protons |
| 4.52 | 2H | s | -CH₂- adjacent to an electronegative atom |
| 2.31 | 3H | s | -CH₃ |
Hypothetical ¹³C NMR Data for Compound X
| Chemical Shift (ppm) | Assignment |
| 170.1 | Carbonyl carbon (e.g., ester, amide) |
| 135.8 | Aromatic quaternary carbon |
| 128.5 | Aromatic CH |
| 127.9 | Aromatic CH |
| 65.4 | Aliphatic carbon bonded to an electronegative atom |
| 21.2 | Aliphatic -CH₃ |
Part 2: Infrared (IR) Spectroscopy - The Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[10][11][12] It is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it will absorb the frequencies that correspond to its natural vibrational modes.
The "Why": The Vibrational Fingerprint
The vibrational frequencies of a bond are determined by the masses of the bonded atoms and the strength of the bond, analogous to a ball-and-spring system. Different types of bonds (e.g., C=O, O-H, N-H, C-H) have characteristic absorption frequencies. An IR spectrum provides a unique "fingerprint" of a molecule's functional groups.[10]
Experimental Protocol: Acquiring the IR Spectrum of Compound X
Modern IR spectroscopy is most commonly performed using Fourier Transform Infrared (FTIR) instruments, often with an Attenuated Total Reflectance (ATR) accessory, which simplifies sample handling.[13][14]
2.2.1. Sample Preparation
-
ATR-FTIR (for solids and liquids): A small amount of Compound X is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Good contact between the sample and the crystal is ensured by applying pressure.[15] This technique requires minimal sample preparation.[13]
-
KBr Pellet (for solids): A few milligrams of Compound X are finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.[15][16][17] KBr is transparent to IR radiation in the typical analytical range.
-
Thin Film (for non-volatile liquids): A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
2.2.2. Data Acquisition
-
Background Scan: A spectrum of the empty sample compartment (or the pure KBr pellet) is recorded. This background spectrum is then subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor, as well as the sample matrix.
-
Sample Scan: The sample is placed in the instrument, and the spectrum is recorded.
-
Data Processing: The instrument's software performs a Fourier transform on the raw data to generate the final IR spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).
Data Interpretation: Identifying Key Functional Groups
The IR spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[11] The functional group region contains absorptions for most of the common functional groups.[11][18]
Hypothetical IR Data for Compound X
| Wavenumber (cm⁻¹) | Intensity | Shape | Functional Group |
| 3030 | Medium | Sharp | Aromatic C-H stretch |
| 2920 | Medium | Sharp | Aliphatic C-H stretch |
| 1735 | Strong | Sharp | C=O stretch (ester) |
| 1600, 1480 | Medium-Weak | Sharp | C=C stretch (aromatic) |
| 1250 | Strong | Sharp | C-O stretch (ester) |
Part 3: Mass Spectrometry (MS) - The Molecular Weight and Formula
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[19] It provides the molecular weight of a compound with high accuracy and can offer clues about its structure through fragmentation patterns.
The "Why": Ionization and Mass Analysis
In a mass spectrometer, molecules are first converted into gas-phase ions (ionization). These ions are then accelerated and separated based on their m/z ratio by a mass analyzer. Finally, the ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
Experimental Protocol: Determining the Mass of Compound X
High-resolution mass spectrometry (HRMS) is the gold standard for determining the accurate mass and, consequently, the elemental composition of a novel compound. Electrospray ionization (ESI) is a common "soft" ionization technique suitable for a wide range of organic molecules.[20][21][22]
3.2.1. Sample Preparation
-
Solution Preparation: Prepare a dilute solution of Compound X (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Internal Standard: While not always necessary for accurate mass measurement, an internal standard can be used for quantification.[23]
3.2.2. Data Acquisition
-
Sample Introduction: The sample solution is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.
-
Ionization: In ESI, a high voltage is applied to the sample solution as it exits a capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.[24]
-
Mass Analysis: The ions are guided into a mass analyzer (e.g., Orbitrap, TOF) which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and their abundance is recorded.
Data Interpretation: From Mass to Formula
The primary information obtained from a high-resolution mass spectrum is the accurate mass of the molecular ion.
Hypothetical HRMS Data for Compound X
| Ion | Calculated Mass (Da) | Measured Mass (Da) | Difference (ppm) |
| [M+H]⁺ | 151.0757 | 151.0759 | 1.3 |
From the accurate mass, the elemental composition can be determined. For a measured mass of 151.0759 for the protonated molecule, a possible elemental composition is C₉H₁₀O₂. The low ppm difference between the calculated and measured mass provides high confidence in this assignment.
The mass spectrum also contains peaks corresponding to isotopes (e.g., the M+1 peak due to the natural abundance of ¹³C), which can further aid in confirming the elemental composition.[19][25] Fragmentation patterns, if observed, can provide structural information.[25][26]
Conclusion
The synergistic application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of a novel small molecule. NMR elucidates the carbon-hydrogen framework and connectivity, IR identifies the functional groups present, and MS provides the molecular weight and elemental composition. By following robust, self-validating protocols and applying sound principles of spectral interpretation, researchers can confidently determine the structure of new chemical entities, a critical step in the journey of drug discovery and development. The methodologies outlined in this guide for "Compound X" serve as a blueprint for the rigorous spectroscopic characterization required to advance promising molecules from the laboratory to the clinic.
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Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. Retrieved from [Link]
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The Strategic Utility of N-tert-Butyl-2,3-difluoro-6-nitroaniline in Modern Medicinal Chemistry: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. N-tert-Butyl-2,3-difluoro-6-nitroaniline has emerged as a highly valuable, albeit specialized, intermediate. Its unique constellation of functional groups—a sterically demanding N-tert-butyl moiety, electron-withdrawing fluorine atoms, and a versatile nitro group—offers medicinal chemists a powerful tool for sculpting molecular architecture and fine-tuning pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive analysis of the synthesis, chemical properties, and strategic applications of N-tert-Butyl-2,3-difluoro-6-nitroaniline as a pivotal building block in medicinal chemistry, with a particular focus on its role in the construction of kinase inhibitors and other biologically active scaffolds. Detailed experimental protocols, mechanistic insights, and a forward-looking perspective on its potential in drug development are presented herein.
Introduction: The Architectural Significance of Fluorinated Nitroanilines
The 2,3-difluoro-6-nitroaniline scaffold is a privileged motif in medicinal chemistry. The vicinal fluorine atoms significantly modulate the electronic environment of the aniline ring, impacting its pKa and susceptibility to metabolic oxidation.[1][2] The introduction of fluorine can enhance binding affinity to target proteins, improve metabolic stability, and increase membrane permeability, all of which are desirable characteristics in drug candidates.[1] The nitro group, a strong electron-withdrawing group, further deactivates the aromatic ring towards certain reactions while serving as a versatile synthetic handle for subsequent transformations, most notably its reduction to an amine, which is a gateway to a plethora of heterocyclic systems.[3]
The addition of an N-tert-butyl group to this scaffold introduces a significant steric and electronic perturbation. The bulky tert-butyl group can act as a "metabolic shield," sterically hindering enzymatic degradation of the adjacent functionalities.[4] Furthermore, its electron-donating inductive effect can modulate the nucleophilicity of the aniline nitrogen, influencing its reactivity in subsequent synthetic steps.[5][6] This guide will delve into the practical implications of these structural features, providing a roadmap for the effective utilization of N-tert-Butyl-2,3-difluoro-6-nitroaniline in drug discovery programs.
Synthesis of the Core Building Block: N-tert-Butyl-2,3-difluoro-6-nitroaniline
The synthesis of N-tert-Butyl-2,3-difluoro-6-nitroaniline can be approached through two primary, reliable routes, each with its own set of advantages and considerations. The choice of method will often depend on the availability of starting materials and the desired scale of the reaction.
Method A: N-Alkylation of 2,3-difluoro-6-nitroaniline
This is a direct and often high-yielding approach that begins with the commercially available 2,3-difluoro-6-nitroaniline. The core of this transformation is a nucleophilic substitution reaction where the aniline nitrogen attacks a tert-butylating agent.
Reaction Scheme:
Caption: N-Alkylation of 2,3-difluoro-6-nitroaniline.
Detailed Experimental Protocol:
-
Reaction Setup: To a solution of 2,3-difluoro-6-nitroaniline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is added a suitable base, such as potassium carbonate (K₂CO₃, 2-3 eq) or sodium hydride (NaH, 1.2 eq), portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Activation: The mixture is stirred for 30 minutes at room temperature to facilitate the deprotonation of the aniline nitrogen, thereby increasing its nucleophilicity.
-
Alkylation: A tert-butylating agent, such as tert-butyl bromide (1.2-1.5 eq), is added slowly to the reaction mixture.
-
Reaction: The reaction mixture is heated to a temperature between 50-80 °C and the progress is monitored by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The product is then extracted with a suitable organic solvent, such as ethyl acetate.
-
Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[8]
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic base is crucial to deprotonate the aniline without competing in the alkylation reaction. The pKa of the N-H bond in the starting aniline is lowered by the electron-withdrawing fluorine and nitro groups, making moderately strong bases like K₂CO₃ or NaH effective.[7]
-
Solvent: Polar aprotic solvents like DMF or MeCN are ideal as they can dissolve the reactants and facilitate the SN2 reaction mechanism without participating in the reaction.
-
Temperature: Heating is often necessary to overcome the activation energy of the reaction, which is increased by the steric hindrance of the tert-butylating agent and the reduced nucleophilicity of the aniline.[7]
Method B: Nucleophilic Aromatic Substitution (SNAr) on a Trifluoronitrobenzene Precursor
An alternative and equally viable route involves the reaction of a trifluoronitrobenzene derivative with tert-butylamine. This SNAr reaction is highly regioselective due to the directing effects of the nitro group.
Reaction Scheme:
Caption: SNAr reaction for the synthesis of N-tert-Butyl-2,3-difluoro-6-nitroaniline.
Detailed Experimental Protocol:
-
Reaction Setup: To a stirred solution of 1,2,3-trifluoro-4-nitrobenzene (1.0 eq) in anhydrous DMF is added potassium carbonate (1.5 eq).[1]
-
Nucleophilic Addition: tert-Butylamine (1.2 eq) is added dropwise at room temperature over 30 minutes.
-
Reaction: The reaction mixture is heated to approximately 60°C and stirred for 4-6 hours, with progress monitored by TLC or HPLC.
-
Work-up: After completion, the reaction mixture is cooled to room temperature and poured into ice water.
-
Isolation: The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the desired product.[1]
Causality Behind Experimental Choices:
-
Regioselectivity: The nitro group is a strong electron-withdrawing group that activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions. In 1,2,3-trifluoro-4-nitrobenzene, the fluorine atom ortho to the nitro group is the most activated and is selectively displaced by the amine.[1]
-
Base: The base serves to neutralize the HF that is formed as a byproduct of the reaction, driving the equilibrium towards the product.
-
Solvent and Temperature: As with Method A, a polar aprotic solvent is preferred, and gentle heating is typically required to achieve a reasonable reaction rate.
Table 1: Comparison of Synthetic Routes
| Feature | Method A: N-Alkylation | Method B: SNAr |
| Starting Material | 2,3-Difluoro-6-nitroaniline | 1,2,3-Trifluoro-4-nitrobenzene |
| Key Reagent | tert-Butylating Agent (e.g., tert-Butyl bromide) | tert-Butylamine |
| Primary Challenge | Potential for over-alkylation (di-tert-butylation) | Control of regioselectivity (generally high) |
| General Yield | Good to Excellent | Good to Excellent |
Strategic Applications in Medicinal Chemistry: A Gateway to Bioactive Scaffolds
The true value of N-tert-Butyl-2,3-difluoro-6-nitroaniline lies in its utility as a versatile intermediate for the synthesis of more complex, biologically active molecules. The nitro group is the primary site of transformation, typically through reduction to the corresponding aniline.
Synthesis of Substituted Benzimidazoles
A major application of ortho-nitroanilines is in the synthesis of benzimidazoles, a core structure in numerous biologically active compounds.[4] The synthetic pathway involves the reduction of the nitro group to an amine, followed by cyclocondensation with a carboxylic acid derivative or an aldehyde.
Workflow for Benzimidazole Synthesis:
Caption: General workflow for the synthesis of benzimidazoles.
Detailed Experimental Protocol (Reductive Cyclization with an Aldehyde):
-
Nitro Reduction: Dissolve N-tert-Butyl-2,3-difluoro-6-nitroaniline (1 eq) in a suitable solvent such as ethanol or methanol. Add a reducing agent, for example, iron powder (Fe) and ammonium chloride (NH₄Cl) or perform catalytic hydrogenation with H₂ gas and a palladium on carbon (Pd/C) catalyst. The reaction is monitored until the complete disappearance of the starting material.[9]
-
Cyclocondensation: To the resulting ortho-phenylenediamine, add an aldehyde (1 eq) and a catalytic amount of an acid or a suitable catalyst (e.g., supported gold nanoparticles).[10] The reaction mixture is stirred, often with heating, until the cyclization is complete.
-
Isolation and Purification: The product is isolated by extraction and purified by crystallization or column chromatography.
The Role of the N-tert-Butyl Group in Benzimidazole Synthesis and Properties:
The presence of the N-tert-butyl group on the resulting benzimidazole can have several important consequences for its medicinal chemistry applications:
-
Steric Influence on Binding: The bulky tert-butyl group can provide a steric anchor within a protein binding pocket, potentially leading to increased potency and selectivity. It can also be used to probe the steric tolerance of a binding site.[4]
-
Modulation of Physicochemical Properties: The lipophilicity of the molecule is increased by the tert-butyl group, which can influence its solubility, permeability, and ultimately, its pharmacokinetic profile.
-
Metabolic Stability: As previously mentioned, the tert-butyl group can act as a steric shield, preventing metabolic degradation at or near its point of attachment.[6]
Application in Kinase Inhibitor Synthesis
The anilino-quinazoline and anilino-indazole scaffolds are common cores in a wide range of kinase inhibitors.[11][12] N-tert-Butyl-2,3-difluoro-6-nitroaniline, after reduction to the corresponding diamine, can serve as a key building block for the synthesis of these important therapeutic agents. The aniline nitrogen can participate in a nucleophilic substitution reaction with a suitable heterocyclic electrophile, while the other functional groups on the aniline ring can be tailored to interact with specific residues in the kinase active site.
Conceptual Pathway to Kinase Inhibitors:
Caption: Conceptual pathway from the core building block to kinase inhibitors.
Conclusion and Future Perspectives
N-tert-Butyl-2,3-difluoro-6-nitroaniline is a strategically designed building block that offers a unique combination of steric and electronic properties. Its synthesis is achievable through robust and scalable methods, and its subsequent transformations provide access to a diverse range of biologically relevant scaffolds, most notably benzimidazoles and the core structures of many kinase inhibitors. The judicious incorporation of the N-tert-butyl group can be a powerful strategy for enhancing metabolic stability and modulating the physicochemical properties of drug candidates. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of specialized building blocks like N-tert-Butyl-2,3-difluoro-6-nitroaniline will undoubtedly play an increasingly important role in the future of drug discovery.
References
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- MDPI. (2020). New Insights into 4-Anilinoquinazolines as Inhibitors of Cardiac Troponin I–Interacting Kinase (TNNi3K). Molecules, 25(7), 1699.
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Literature review on the synthesis of substituted N-alkyl-nitroanilines
Topic: Literature Review on the Synthesis of Substituted N-Alkyl-Nitroanilines Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Strategic Context
Substituted N-alkyl-nitroanilines are critical pharmacophores in medicinal chemistry, serving as precursors for benzimidazoles, quinoxalines, and p-phenylenediamine derivatives. Their synthesis presents a unique dichotomy: the nitro group strongly deactivates the aromatic ring toward electrophilic attack but activates it for nucleophilic substitution.
This guide moves beyond standard textbook definitions to provide a field-tested analysis of the three primary synthetic pathways:
-
Nucleophilic Aromatic Substitution (
): The industrial workhorse for ortho/para-halonitrobenzenes. -
Direct N-Alkylation: The modification of existing nitroanilines using alkyl halides.
-
Transition Metal Catalysis (Buchwald-Hartwig): The high-precision route for unactivated or sterically hindered systems.
Mechanistic Pathways & Decision Logic
Pathway A: Nucleophilic Aromatic Substitution ( )
This is the most robust method when the starting material is a halonitrobenzene. The electron-withdrawing nitro group (EWG) at the ortho or para position stabilizes the Meisenheimer complex intermediate, lowering the activation energy for the displacement of the halide (typically F > Cl ≈ Br > I in
-
Key Advantage: High regioselectivity; no transition metal required.
-
Critical Process Parameter (CPP): Solvent polarity is decisive. Dipolar aprotic solvents (DMSO, DMF, NMP) stabilize the charged intermediate.
Pathway B: Direct N-Alkylation of Nitroanilines
When the nitroaniline core is pre-formed, direct alkylation with alkyl halides (
-
Challenge: The nitro group reduces the nucleophilicity of the amine nitrogen (
of 4-nitroaniline conjugate acid is ~1.0 vs. 4.6 for aniline), necessitating stronger bases or elevated temperatures. -
Risk: Over-alkylation (formation of tertiary amines) or O-alkylation (rare, but possible with hard electrophiles).
Pathway C: Buchwald-Hartwig Cross-Coupling
For substrates where
-
Catalyst System:
or with bulky phosphine ligands (XPhos, BINAP) to prevent catalyst poisoning by the amine.
Visualization: Synthetic Decision Matrix
The following decision tree illustrates the logical flow for selecting the optimal synthetic route based on substrate availability and structural constraints.
Caption: Decision logic for selecting the synthetic pathway based on substrate availability and electronic activation.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-(2-ethoxyethyl)-2-nitroaniline
Rationale: This protocol utilizes the high reactivity of 2-chloronitrobenzene. The use of DBU as a base acts as an acid scavenger without competing as a nucleophile.
Reagents:
-
2-Chloronitrobenzene (1.0 equiv)
-
2-Ethoxyethanamine (1.2 equiv)
-
Base:
(2.0 equiv) or DBU (1.5 equiv) -
Solvent: DMF or Acetonitrile (0.5 M)
Step-by-Step Methodology:
-
Setup: Charge a dry round-bottom flask with 2-chloronitrobenzene and anhydrous DMF.
-
Addition: Add
followed by the dropwise addition of 2-ethoxyethanamine at room temperature.-
Note: Exotherm is possible; monitor internal temperature.
-
-
Reaction: Heat the mixture to 80–100°C.
-
Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (high
) should disappear, replaced by a highly colored (yellow/orange) product spot.
-
-
Workup: Cool to RT and pour into ice-water (5x reaction volume). The product typically precipitates.
-
Purification: Filter the solid. If oil forms, extract with EtOAc, wash with brine to remove DMF, dry over
, and concentrate.
Protocol 2: Direct N-Alkylation of 4-Nitroaniline
Rationale: 4-Nitroaniline is a weak nucleophile. We use a strong base (
Reagents:
-
4-Nitroaniline (1.0 equiv)[1]
-
Alkyl Halide (e.g., Benzyl bromide, 1.1 equiv)
-
Base:
(60% dispersion, 1.2 equiv) -
Solvent: Anhydrous THF or DMF
Step-by-Step Methodology:
-
Deprotonation: Suspend
in anhydrous THF at 0°C under inert atmosphere ( /Ar). -
Anion Formation: Add 4-nitroaniline solution dropwise.
-
Observation: Evolution of
gas and color change to deep red/brown indicates anion formation. Stir for 30 min.
-
-
Alkylation: Add the alkyl halide dropwise at 0°C, then allow to warm to RT.
-
Quench: Carefully quench with saturated
solution. -
Control: To minimize dialkylation, avoid large excesses of alkyl halide and keep the temperature moderate.
Comparative Data Analysis
The following table summarizes reaction conditions and expected outcomes based on literature precedents.
| Parameter | Direct Alkylation (Route B) | Buchwald-Hartwig (Route C) | |
| Substrate | Halonitrobenzene | Nitroaniline | Aryl Halide + Amine |
| Electronic Req. | EWG (Ortho/Para) required | None (Nitro reduces rate) | None (Tolerates most groups) |
| Typical Base | |||
| Solvent | DMF, DMSO, EtOH | DMF, THF, Toluene | Toluene, Dioxane, t-Amyl alcohol |
| Temp Range | 60–120°C | 0–80°C | 80–110°C |
| Key Byproduct | Salt ( | Salt + Dialkylated amine | Phosphine oxides |
| Green Score | Medium (DMF often used) | Low (Strong bases) | Low (Heavy metals) |
Mechanistic Visualization: Pathway
The addition-elimination mechanism is the core of the
Caption: The Addition-Elimination mechanism. The nitro group stabilizes the negative charge in the Meisenheimer complex.
Troubleshooting & Optimization (Expert Insights)
Issue: Regioselectivity in Nitration of N-Alkyl Anilines
If you attempt to synthesize these compounds by nitrating an existing N-alkyl aniline, you often face a mixture of ortho and para isomers.
-
Solution: Protect the amine (e.g., as an acetamide) to increase steric bulk, favoring para substitution, then deprotect. However, the
route (Route A) is generally superior for regiocontrol as the position is fixed by the starting halogen.
Issue: Low Yield in Direct Alkylation
-
Cause: The low nucleophilicity of the nitroaniline leads to incomplete conversion, or high temperatures lead to degradation.
-
Fix: Switch to Cesium Carbonate (
) in DMF. The "Cesium Effect" improves solubility and reactivity of the aniline anion compared to potassium salts.
Issue: Catalyst Poisoning in Buchwald-Hartwig
-
Cause: Nitro groups can coordinate to Pd, or the amine can bind too tightly.
-
Fix: Use biaryl phosphine ligands like BrettPhos or RuPhos , which are designed to create a steric pocket that facilitates reductive elimination while preventing catalyst deactivation.
References
-
BenchChem. N-Substituted 2-Nitroaniline Derivatives: A Comparative Guide for Drug Discovery. BenchChem Technical Library. Link
-
Organic Chemistry Portal.
).[3]Link -
Beilstein Institute. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein J. Org. Chem. Link
-
Royal Society of Chemistry. Solvent-controlled chemoselective N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines. Org.[3][4][5] Chem. Front. Link
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.Link
-
Google Patents. Synthesis method of substituted nitroaniline (CN103848706A).Link
Sources
A Technical Guide to the Potential Applications of N-tert-Butyl-2,3-difluoro-6-nitroaniline in Pharmaceutical Research
Abstract
N-tert-Butyl-2,3-difluoro-6-nitroaniline is a unique chemical entity characterized by a confluence of functionalities known to be valuable in medicinal chemistry: a difluorinated aromatic ring, a nitro group, and a sterically demanding N-tert-butyl substituent. While direct research on this specific molecule is nascent, an analysis of its structural components provides a strong rationale for its potential in pharmaceutical research. This guide synthesizes information on the roles of these individual moieties to project potential applications, from its use as a core scaffold for novel therapeutics to its utility as a versatile synthetic building block. We provide a forward-looking perspective grounded in established principles of drug design and medicinal chemistry, complete with hypothetical, yet plausible, experimental protocols to investigate its promise.
Introduction: Deconstructing the Potential of a Multifunctional Scaffold
The imperative in modern drug discovery is the exploration of novel chemical space to identify molecules with improved efficacy, selectivity, and pharmacokinetic profiles. N-tert-Butyl-2,3-difluoro-6-nitroaniline (Figure 1) presents an intriguing starting point for such exploration. Its architecture combines three key functional groups, each with a well-documented role in modulating biological activity and physicochemical properties.
-
The Difluoro Aromatic System : The strategic placement of fluorine atoms on a phenyl ring is a widely used strategy in medicinal chemistry.[1][2][3][4] Fluorine's high electronegativity and small size allow it to act as a bioisostere for hydrogen or a hydroxyl group, profoundly influencing a molecule's pKa, lipophilicity, metabolic stability, and binding interactions.[2][4] The vicinal difluoro substitution pattern, in particular, can induce specific conformational preferences and alter the electronic nature of the aromatic ring.
-
The Nitroaromatic Moiety : Nitroaromatic compounds are precursors to a range of pharmaceuticals, notably in the antimicrobial and antiprotozoal space.[5][6][7] The nitro group is a strong electron-withdrawing group and can be essential for biological activity, often through bioreduction to reactive intermediates in hypoxic environments (e.g., in anaerobic bacteria or solid tumors).[5][7] Furthermore, it serves as a highly versatile synthetic handle, readily reduced to a primary amine, opening up a vast array of subsequent chemical transformations.[8][9][10]
-
The N-tert-Butyl Group : This bulky alkyl group is the archetypal steric shield in drug design.[11][12] It can lock the conformation of a molecule to favor a bioactive state, provide steric hindrance at metabolically labile sites to prevent enzymatic degradation by cytochrome P450s (CYPs), and enhance lipophilicity, which can improve membrane permeability.[11][13][14]
This guide will explore the synergistic potential of these three components, proposing avenues for research and providing actionable experimental designs for scientists in drug development.
Predicted Physicochemical Profile and Pharmacokinetic Implications
While experimental data is limited, the physicochemical properties of N-tert-Butyl-2,3-difluoro-6-nitroaniline can be predicted based on its structure. These properties are critical determinants of a compound's "drug-likeness" and potential pharmacokinetic behavior.
| Property | Predicted Value / Characteristic | Rationale and Implication in Drug Discovery |
| LogP (Lipophilicity) | Moderately High | The aromatic ring, difluoro substituents, and the large tert-butyl group contribute to lipophilicity.[11][12] This suggests good membrane permeability but may require optimization to avoid poor aqueous solubility.[15] |
| Aqueous Solubility | Low | Expected to have low solubility in water, a common trait for aromatic nitro compounds.[15] This is a critical parameter to assess for potential oral bioavailability. |
| pKa (Basicity) | Very Low | The aniline nitrogen's basicity is significantly reduced by the strong electron-withdrawing effects of the ortho-nitro group and the two fluorine atoms. The compound will be largely neutral at physiological pH, which can favor cell penetration. |
| Metabolic Stability | Potentially High | The tert-butyl group can sterically shield the amine from N-dealkylation.[11] However, the tert-butyl group itself can be a site of CYP-mediated hydroxylation.[13][14] The fluorine atoms may block potential sites of aromatic oxidation, generally increasing metabolic stability.[1][4] |
| Appearance | Yellow to Orange Crystalline Solid | This is a characteristic physical property of many nitroaromatic compounds.[15][16] |
Potential Application I: A Scaffold for Novel Antimicrobial Agents
The nitroaromatic core of N-tert-Butyl-2,3-difluoro-6-nitroaniline is a well-established pharmacophore in antimicrobial drugs like metronidazole and nitrofurantoin.[5][7] These drugs are often prodrugs that require reductive activation by microbial nitroreductases to exert their cytotoxic effects.[7]
Proposed Mechanism of Action
The proposed antimicrobial mechanism would involve the enzymatic reduction of the nitro group within anaerobic bacteria or certain protozoa. This reduction generates reactive nitrogen species, such as nitroso and hydroxylamine intermediates, which can damage microbial DNA, proteins, and other critical cellular components, leading to cell death.[5] The fluorine and N-tert-butyl groups would modulate the molecule's redox potential and cellular uptake, potentially leading to a novel spectrum of activity or improved efficacy against resistant strains.
Experimental Workflow for Antimicrobial Screening
The following workflow outlines the initial steps to evaluate the compound's antimicrobial potential.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation : Prepare a stock solution of N-tert-Butyl-2,3-difluoro-6-nitroaniline in DMSO (e.g., 10 mg/mL). Prepare serial two-fold dilutions in a 96-well microtiter plate using appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation : Adjust the turbidity of a microbial culture to a 0.5 McFarland standard. Dilute this suspension and add to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls : Include a positive control (microbes in medium, no compound) and a negative control (medium only).
-
Incubation : Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours). For anaerobic testing, use an anaerobic chamber.
-
Analysis : The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Potential Application II: A Versatile Synthetic Building Block
Perhaps the most immediate and profound application of N-tert-Butyl-2,3-difluoro-6-nitroaniline is as a chemical intermediate. The nitro group can be readily converted to an amine, unmasking a valuable 1,2,3-trisubstituted phenylenediamine derivative. This scaffold is a gateway to a multitude of heterocyclic systems prevalent in medicinal chemistry.
The Gateway Transformation: Nitro Group Reduction
The reduction of the nitro group to an amine is a high-yielding and well-established transformation.[9][10][17] This reaction converts the starting material into N¹-tert-Butyl-2,3-difluoro-6-aminobenzene-1,6-diamine, a versatile intermediate with two distinct amine functionalities for selective elaboration.
Protocol: Synthesis of N¹-tert-Butyl-2,3-difluorobenzene-1,6-diamine
-
Setup : In a round-bottom flask, dissolve N-tert-Butyl-2,3-difluoro-6-nitroaniline (1.0 eq) in ethanol or ethyl acetate.
-
Catalyst : Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 5-10 mol%).
-
Reaction : Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up : Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with the reaction solvent.
-
Isolation : Concentrate the filtrate under reduced pressure to yield the crude diamine product, which can be used directly or purified further by column chromatography.
Downstream Synthetic Applications: Building Heterocyclic Scaffolds
The resulting diamine is a powerful precursor for constructing privileged heterocyclic scaffolds. The two adjacent amino groups are perfectly positioned for cyclization reactions.
Hypothetical Synthesis of the Core Compound
A plausible synthesis for N-tert-Butyl-2,3-difluoro-6-nitroaniline can be adapted from known procedures for similar N-alkylated nitroanilines.[18][19][20][21] The most direct route is the N-alkylation of the commercially available 2,3-difluoro-6-nitroaniline.[22][23][24]
Protocol: Laboratory Synthesis of N-tert-Butyl-2,3-difluoro-6-nitroaniline
-
Disclaimer : This is a hypothetical protocol and must be performed with appropriate safety precautions by trained personnel.
-
Reaction Setup : In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 2,3-difluoro-6-nitroaniline (1.0 eq) and a non-nucleophilic base such as potassium carbonate (2.0 eq) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF).
-
Alkylation : To the stirring suspension, add tert-butyl bromide (1.5 eq) dropwise at room temperature. Note: Due to the steric hindrance of the tert-butyl group and the potential for elimination, this reaction may require elevated temperatures (e.g., 60-80°C) and longer reaction times compared to ethylation.
-
Monitoring : Monitor the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate mobile phase) for the consumption of the starting aniline.
-
Work-up : After completion, cool the mixture to room temperature and pour it into ice water. Extract the aqueous mixture with ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Chromatography : Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to isolate the pure N-tert-Butyl-2,3-difluoro-6-nitroaniline.
-
Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Future Outlook
N-tert-Butyl-2,3-difluoro-6-nitroaniline stands at the intersection of several key strategies in modern medicinal chemistry. Its constituent functional groups suggest a molecule with a tunable pharmacokinetic profile and multiple avenues for therapeutic application. While its direct biological activity as a potential antimicrobial agent warrants investigation, its greatest immediate value likely lies in its role as a sophisticated synthetic intermediate. The conversion to its corresponding diamine opens the door to libraries of complex heterocyclic compounds, providing researchers with a novel, highly functionalized scaffold to explore new biological targets and overcome existing drug resistance. The protocols and workflows outlined in this guide provide a foundational framework for initiating the exploration of this promising, yet under-investigated, area of chemical space.
References
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
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Bitar, L., & Hoteit, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]
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Taylor & Francis Online. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery. [Link]
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ResearchGate. (2021). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. Expert Opinion on Drug Discovery. [Link]
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ACS Publications. (1984). The Nitroaromatic Group in Drug Design. Pharmacology and Toxicology (for Nonpharmacologists). Industrial & Engineering Chemistry Product Research and Development. [Link]
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Pharmaffiliates. N-tert-Butyl-2,3-difluoro-6-nitroaniline. [Link]
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National Center for Biotechnology Information. (2011). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]
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SciELO Brasil. (2023). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Revista Virtual de Química. [Link]
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MDPI. (2021). Nitroaromatic Antibiotics. Encyclopedia. [Link]
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Hypha Discovery. (2022). Metabolism of t-butyl groups in drugs. [Link]
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Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
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ACS Publications. (1931). CATALYTIC REDUCTION OF NITROANILINE AND PARAPHENYLENEDIAMINE IN THE PRESENCE OF ALDEHYDES AND KETONES. Journal of the American Chemical Society. [Link]
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SciSpace. (1987). Electroreduction of m-nitroaniline to m-phenylene diamine using Ti3+/Ti4+ redox system. Transactions of the SAEST. [Link]
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Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability. [Link]
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OMICS International. (2025). The Role of Alkyl Groups in Organic Chemistry and Drug Design. Journal of Analytical & Bioanalytical Techniques. [Link]
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National Center for Biotechnology Information. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. Catalysts. [Link]
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ChemRxiv. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. [Link]
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National Center for Biotechnology Information. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. [Link]
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PubChem. 2,3-Difluoro-6-nitroaniline. [Link]
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Finetech Industry Limited. 2,3-Difluoro-6-nitroaniline. [Link]
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CP Lab Safety. N-Cyclopropyl-2, 3-difluoro-6-nitroaniline. [Link]
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Asian Journal of Research in Chemistry. (2023). A Novel Route of Synthesis of High Efficiency Pharmaceutical Intermediate and Insecticide Chemical 2, 6-Difluoroaniline. [Link]
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Organic Syntheses. Nitroxide, di-tert-butyl. [Link]
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Wikipedia. 3-Nitroaniline. [Link]
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PubChem. 2,3-Dichloro-6-nitroaniline. [Link]
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Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Organic & Biomolecular Chemistry. [Link]
- Google Patents. (1993).
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A Comprehensive Technical Guide to Melting Point, Boiling Point, and Solubility in Drug Development
This guide provides an in-depth exploration of the fundamental physical properties of melting point, boiling point, and solubility, tailored for researchers, scientists, and professionals in drug development. It moves beyond simple definitions to elucidate the intricate relationships between these properties, molecular structure, and a drug candidate's ultimate therapeutic efficacy. We will delve into the theoretical underpinnings, practical measurement methodologies, and the critical role these parameters play in the journey from discovery to a marketable pharmaceutical product.
Part 1: The Thermodynamic Foundation of Phase Transitions: Melting and Boiling Points
The melting and boiling points are not mere physical constants; they are thermodynamic signatures of a molecule's stability and the strength of its intermolecular forces. A crystalline solid is a highly ordered lattice where molecules are held together by a network of forces, including hydrogen bonds, dipole-dipole interactions, and van der Waals forces. The melting point is the temperature at which the thermal energy of the molecules overcomes these lattice forces, leading to a phase transition from a solid to a liquid.[1] Similarly, the boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, allowing for the transition into a gaseous state.[1]
For drug development professionals, these values offer a preliminary assessment of a compound's purity and identity.[2][3] A sharp, well-defined melting point is often indicative of a pure substance, whereas impurities will typically depress and broaden the melting point range.[2][3] This is a foundational principle used in quality control and batch-to-batch consistency checks.[3] Furthermore, the melting point provides insights into the lattice energy of a crystal structure. A high melting point suggests strong intermolecular forces and a stable crystal lattice, which can correlate with lower solubility.[4]
The International Council for Harmonisation (ICH) guidelines, specifically ICH Q6A, recognize the importance of these physicochemical properties in drug substance characterization.[5] These guidelines stipulate that properties like melting point should be investigated as they can influence the quality and performance of the final drug product.[5]
The Influence of Molecular Structure on Melting and Boiling Points
The magnitude of the melting and boiling points is intrinsically linked to the molecular architecture of the active pharmaceutical ingredient (API). Key influencing factors include:
-
Molecular Weight: Generally, as the molecular weight of a compound increases, so do the van der Waals forces, leading to higher melting and boiling points.
-
Intermolecular Forces: The type and strength of intermolecular forces are paramount. Molecules capable of strong hydrogen bonding (e.g., those containing -OH or -NH groups) will have significantly higher melting and boiling points than nonpolar molecules of similar molecular weight.
-
Symmetry and Packing: The efficiency with which molecules can pack into a crystal lattice affects the melting point. More symmetrical molecules tend to pack more tightly, resulting in stronger intermolecular interactions and higher melting points.
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms, known as polymorphism, can have a profound impact on its melting point.[6] Different polymorphs will have distinct crystal lattice arrangements and, consequently, different melting points and solubilities.[7] Detecting and controlling polymorphism is a critical aspect of drug development to ensure consistent product performance.[3]
Experimental Determination of Melting and Boiling Points
Accurate determination of melting and boiling points is a cornerstone of pharmaceutical analysis. Several well-established methods are employed, each with its own advantages and applications.
The capillary method is the most widely recognized technique for melting point determination and is described in major pharmacopeias.[1][8]
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: The sample must be a fine, dry powder to ensure efficient and uniform heat transfer.[8] If necessary, the sample should be crushed using a mortar and pestle.[8]
-
Capillary Tube Loading: A small amount of the powdered sample is introduced into a thin-walled capillary tube, sealed at one end.[9] The tube is tapped gently to pack the sample into a compact column at the bottom.[9]
-
Apparatus Setup: The capillary tube is placed in a heating block or an oil bath in close proximity to a calibrated thermometer.[1] Modern automated systems utilize digital temperature sensors and video recording for precise detection.[10]
-
Heating and Observation: The temperature is increased at a controlled rate.[9] A slower ramp rate (e.g., 1-2°C per minute) near the expected melting point is crucial for accuracy.[8][11]
-
Recording the Melting Range: The melting range is recorded from the temperature at which the first droplet of liquid appears (onset point) to the temperature at which the entire solid has transformed into a liquid (clear point).[12]
For substances that decompose upon melting, a "flash melting point" method may be employed where the sample is introduced to a pre-heated block at a temperature close to its melting point.[1] Differential Scanning Calorimetry (DSC) is a more advanced thermal analysis technique that can provide highly accurate melting point data, as well as information on heat of fusion and polymorphism.[2][3]
Several methods are available for determining the boiling point, with the choice often depending on the quantity of sample available.
-
Distillation Method: This is a classic technique suitable for larger sample volumes (typically >5 mL).[13] The liquid is heated in a distillation apparatus, and the temperature at which the vapor and liquid are in equilibrium is recorded as the boiling point.[13]
-
Thiele Tube Method: This micro-method is ideal for small sample quantities.[13] A small sample tube containing the liquid and an inverted capillary tube is attached to a thermometer and heated in a Thiele tube containing oil.[13] The boiling point is the temperature at which a continuous stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn back into the capillary.[13]
-
Gas Chromatography (GC): For complex mixtures or to determine the boiling point distribution of a product, simulated distillation by GC is a powerful technique.[14][15] This method separates components based on their boiling points and correlates their retention times to those of known hydrocarbon standards.[15]
Experimental Protocol: Thiele Tube Boiling Point Determination
-
Sample Preparation: A small amount of the liquid sample (a few drops) is placed in a small test tube or fusion tube.[9]
-
Capillary Insertion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.[9]
-
Apparatus Assembly: The sample tube is attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.[9] This assembly is then placed in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).
-
Heating: The side arm of the Thiele tube is gently heated, which allows for uniform heating of the oil bath.[13]
-
Observation and Recording: As the temperature rises, air trapped in the capillary tube will expand and escape. When the boiling point is reached, a continuous stream of vapor bubbles will emerge from the capillary. The heat is then removed. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[9][13]
Part 2: Solubility: The Gateway to Bioavailability
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is arguably one of the most critical physical properties in drug development.[16] For a drug to be absorbed, particularly after oral administration, it must first be in solution at the site of absorption.[16] Poor aqueous solubility is a major hurdle for a significant percentage of new chemical entities, with over 40% being practically insoluble in water.[4][16]
Low solubility can lead to a host of challenges, including:
-
Poor Bioavailability: If a drug does not dissolve in the gastrointestinal fluids, it cannot be absorbed into the bloodstream, resulting in low and variable bioavailability.[17][18]
-
Sub-therapeutic Efficacy: Insufficient drug concentration at the target site due to poor absorption can render the drug ineffective.[18]
-
Formulation Difficulties: Developing a suitable dosage form for a poorly soluble drug is often complex and costly.[16]
The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[16] Drugs in BCS Class II (low solubility, high permeability) and Class IV (low solubility, low permeability) present the most significant formulation challenges, where solubility enhancement is often a prerequisite for therapeutic success.[16][19]
Factors Influencing Solubility
The solubility of an API is governed by a delicate balance of several factors:
-
Physicochemical Properties of the Drug: This includes the drug's polarity, molecular size, and the presence of ionizable groups. The principle of "like dissolves like" is a useful starting point; polar drugs tend to be more soluble in polar solvents like water, while nonpolar drugs are more soluble in lipids.[17]
-
Crystal Lattice Energy: As mentioned previously, the energy required to break the crystal lattice of a solid drug is a major determinant of its solubility. High melting point compounds, often referred to as "brick dust," typically have high lattice energies and consequently low solubility.[4]
-
pH of the Medium: For ionizable drugs (weak acids or bases), the pH of the surrounding medium has a dramatic effect on solubility.[17] Weakly acidic drugs are more soluble at higher pH, while weakly basic drugs are more soluble at lower pH.
-
Temperature: The effect of temperature on solubility depends on the enthalpy of solution. For most solid solutes, solubility increases with increasing temperature.[17]
-
Presence of Excipients: Formulation components such as co-solvents, surfactants, and complexing agents can be used to significantly enhance the solubility of a drug.[20][21]
Methodologies for Solubility Determination
The choice of method for solubility determination depends on the stage of drug development and the amount of material available.
-
Kinetic vs. Thermodynamic Solubility: It is important to distinguish between kinetic and thermodynamic solubility. Kinetic solubility is a measure of how quickly a compound dissolves from a solid state, often from a DMSO stock solution, and is typically used in early-stage high-throughput screening. Thermodynamic solubility, on the other hand, is the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent and is the more relevant parameter for formulation development.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
-
Sample Preparation: An excess amount of the solid drug is added to a known volume of the relevant solvent (e.g., water, buffer of a specific pH) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., on a shaker or rotator) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid precipitation of the dissolved drug during this step.
-
Quantification: The concentration of the drug in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
Strategies for Solubility Enhancement
A wide array of techniques has been developed to improve the solubility of poorly water-soluble drugs. The selection of an appropriate method depends on the drug's properties, the desired dosage form, and the required dose.[16]
Physical Modifications:
-
Particle Size Reduction: Decreasing the particle size of a drug, through methods like micronization or nanomilling, increases the surface area available for dissolution, thereby enhancing the dissolution rate.[22][23]
-
Modification of Crystal Habit: This involves creating different polymorphs or an amorphous form of the drug. Amorphous forms lack a crystalline lattice and generally exhibit higher solubility and faster dissolution rates than their crystalline counterparts.[7]
-
Solid Dispersions: The drug is dispersed in a hydrophilic carrier matrix at the molecular level. Techniques like spray drying and hot-melt extrusion are used to create these systems.[16]
Chemical Modifications:
-
Salt Formation: For ionizable drugs, forming a salt can significantly improve solubility and dissolution rate.[7]
-
Co-crystals: These are crystalline structures composed of the API and a co-former molecule in a specific stoichiometric ratio. Co-crystals can alter the physicochemical properties of the API, including solubility.[24]
-
Complexation: The use of complexing agents, such as cyclodextrins, can increase the apparent solubility of a drug by forming inclusion complexes where the hydrophobic drug molecule is encapsulated within the cyclodextrin cavity.[21]
Formulation Approaches:
-
pH Adjustment: For liquid formulations, adjusting the pH to favor the ionized form of the drug can enhance its solubility.[22][25]
-
Use of Co-solvents: The addition of a water-miscible organic solvent (a co-solvent) to an aqueous solution can increase the solubility of nonpolar drugs by reducing the polarity of the solvent system.[20]
-
Surfactant Solubilization: Surfactants form micelles in solution above a certain concentration (the critical micelle concentration), which can encapsulate poorly soluble drug molecules in their hydrophobic core, thereby increasing their solubility.[19]
Part 3: Integrated Analysis and Data Visualization
A holistic understanding of a drug candidate requires an integrated analysis of its physical properties. The interplay between melting point, boiling point, and solubility is crucial for predicting its behavior during formulation and in vivo.
Data Summary
| Property | Significance in Drug Development | Typical Measurement Techniques |
| Melting Point | Purity assessment, compound identification, indicator of crystal lattice stability.[2][3] | Capillary Method, Differential Scanning Calorimetry (DSC), Hot Stage Microscopy.[2] |
| Boiling Point | Characterization of liquid APIs and solvents, important for purification processes like distillation. | Distillation, Thiele Tube Method, Gas Chromatography (GC).[13] |
| Solubility | Critical for drug absorption and bioavailability, influences formulation strategy.[16][17] | Shake-Flask Method, Potentiometric Titration, High-Throughput Screening Assays. |
Visualizing Workflows and Relationships
Diagram 1: Decision Tree for Solubility Enhancement Strategy
Caption: A decision-making workflow for selecting an appropriate solubility enhancement technique.
Diagram 2: Interplay of Physical Properties and Drug Performance
Caption: Relationship between molecular properties, physical properties, and in vivo drug performance.
Conclusion
The physical properties of melting point, boiling point, and solubility are not independent parameters but are deeply interconnected facets of a drug candidate's identity. A thorough understanding and precise measurement of these properties from the earliest stages of drug discovery are indispensable for navigating the complexities of formulation development and ensuring the successful translation of a promising molecule into a safe and effective medicine. This guide has provided a framework for this understanding, integrating theoretical principles with practical methodologies to empower researchers in their quest for novel therapeutics.
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Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]
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Al-Kassas, R., & Al-Ghananeem, A. M. (2024). Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. Molecules, 29(20), 4783. [Link]
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Tetko, I. V., Novotarskyi, S., Sushko, I., Ivanov, V., Petrenko, A. E., Dieden, R., & Lebon, F. (2014). How Accurately Can We Predict the Melting Points of Drug-like Compounds? Journal of Chemical Information and Modeling, 54(12), 3320–3329. [Link]
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Agno Pharmaceuticals. (n.d.). Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability. [Link]
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N-tert-Butyl-2,3-difluoro-6-nitroaniline IUPAC name and molecular formula
An In-depth Technical Guide to N-tert-Butyl-2,3-difluoro-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-tert-Butyl-2,3-difluoro-6-nitroaniline, a key chemical intermediate with significant potential in pharmaceutical and agrochemical research. The document details its chemical identity, including its IUPAC name and molecular formula, and presents a thorough analysis of its physicochemical properties. A significant portion of this guide is dedicated to a detailed, step-by-step synthesis protocol, including reaction mechanisms and strategies for optimization and impurity control. Furthermore, the guide explores the applications of this compound, particularly its role as a building block in the synthesis of more complex molecules in drug discovery. Safety protocols and handling procedures are also outlined to ensure its proper use in a laboratory setting. This document is intended to be a critical resource for scientists and researchers, providing the foundational knowledge necessary for the effective utilization of N-tert-Butyl-2,3-difluoro-6-nitroaniline in their research and development endeavors.
Chemical Identity and Properties
IUPAC Name and Molecular Formula
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is N-(tert-butyl)-2,3-difluoro-6-nitroaniline .[1]
The molecular formula for this compound is C10H12F2N2O2 .[1]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of N-tert-Butyl-2,3-difluoro-6-nitroaniline is crucial for its application in synthesis and drug development. These properties influence its reactivity, solubility, and stability.
| Property | Value | Source |
| Molecular Weight | 230.2 g/mol | [1] |
| Appearance | Expected to be a crystalline solid, likely with a yellow to orange hue, characteristic of many nitroaromatic compounds. | [2] |
| Solubility | Predicted to have low solubility in water and good solubility in organic solvents. | [2] |
| Stability | Predicted to be most stable in neutral to slightly acidic conditions. Degradation may be influenced by pH, light, and temperature. | [2] |
The presence of the nitro group and two fluorine atoms significantly influences the molecule's electronic properties and lipophilicity, which are critical parameters in drug design.[2][3]
Synthesis and Mechanism
The synthesis of N-tert-Butyl-2,3-difluoro-6-nitroaniline is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This section provides a detailed protocol based on analogous syntheses of similar compounds.
Reaction Scheme
The primary synthetic route involves the reaction of 1,2,3-trifluoro-4-nitrobenzene with tert-butylamine in the presence of a base.
Caption: General reaction scheme for the synthesis of N-tert-Butyl-2,3-difluoro-6-nitroaniline.
Detailed Experimental Protocol
This protocol is adapted from the synthesis of a similar compound, N-Ethyl-2,3-difluoro-6-nitroaniline.[4][5]
Materials and Equipment:
-
Reagents: 1,2,3-trifluoro-4-nitrobenzene, tert-butylamine, Potassium carbonate (K₂CO₃), Anhydrous Dimethylformamide (DMF), Dichloromethane (DCM), Ethyl acetate, Hexane, Water, Brine (saturated NaCl solution), Anhydrous sodium sulfate (Na₂SO₄).
-
Equipment: Round-bottom flask, magnetic stirrer with heating mantle, condenser, separatory funnel, rotary evaporator, equipment for column chromatography (silica gel, TLC plates, UV lamp).
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,2,3-trifluoro-4-nitrobenzene (1.0 eq) in anhydrous DMF.
-
Addition of Base: Add potassium carbonate (1.5 eq) to the stirred solution.
-
Addition of Amine: Add tert-butylamine (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Isolation: Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Purification: The crude product can be further purified by recrystallization or flash column chromatography on silica gel using a hexane-ethyl acetate gradient.
Mechanism and Rationale
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by tert-butylamine. The fluorine atoms are good leaving groups, and the substitution occurs preferentially at the position ortho to the nitro group due to steric hindrance from the tert-butyl group and the electronic directing effects of the nitro group.
Troubleshooting and Optimization
| Problem | Potential Cause | Solution |
| Low Yield | Incomplete reaction, presence of water, inappropriate solvent or base. | Increase reaction time or temperature, ensure anhydrous conditions, use a polar aprotic solvent like DMF or DMSO.[4] |
| Isomeric Impurities | Non-regioselective substitution of a fluorine atom. | Maintain a low reaction temperature to favor the thermodynamically more stable product.[4] |
| Di-substituted Byproducts | Reaction of two equivalents of tert-butylamine with the starting material. | Carefully control the stoichiometry of the reactants, using only a slight excess of tert-butylamine. Add the amine slowly to the reaction mixture.[4] |
Applications in Research and Drug Development
N-tert-Butyl-2,3-difluoro-6-nitroaniline serves as a valuable building block in medicinal chemistry and drug development.[5] The presence of the nitro group, fluorine atoms, and the tert-butyl group provides multiple points for further chemical modification.
Role as a Synthetic Intermediate
The aniline and nitro functionalities are particularly useful for subsequent chemical transformations:
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, which can then be used in a variety of coupling reactions to build more complex molecular scaffolds.
-
Modification of the Amine: The secondary amine can be further alkylated or acylated to introduce different functional groups.
-
Nucleophilic Aromatic Substitution: The remaining fluorine atoms can potentially be displaced by other nucleophiles under specific conditions, allowing for the introduction of additional diversity.
The unique substitution pattern of this molecule makes it an attractive starting material for the synthesis of novel heterocyclic compounds and other complex organic molecules with potential biological activity.
Potential in Drug Discovery
Nitroaromatic compounds have a history of use in pharmaceuticals, often acting as prodrugs that are activated under specific biological conditions, such as the hypoxic environment of tumors.[6][7] The electron-withdrawing nature of the nitro group is a key feature in many biologically active molecules.[7] While specific biological activity for N-tert-Butyl-2,3-difluoro-6-nitroaniline is not extensively reported, its structural motifs are present in compounds with a range of therapeutic applications.
Caption: Synthetic utility of N-tert-Butyl-2,3-difluoro-6-nitroaniline in drug discovery.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling N-tert-Butyl-2,3-difluoro-6-nitroaniline.
-
Hazard Identification: Based on the parent compound, 2,3-difluoro-6-nitroaniline, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.
Conclusion
N-tert-Butyl-2,3-difluoro-6-nitroaniline is a valuable and versatile chemical intermediate with significant potential for application in the fields of medicinal chemistry and drug development. Its unique structural features provide a platform for the synthesis of a wide range of complex molecules. This guide has provided a comprehensive overview of its chemical properties, a detailed synthetic protocol, and an exploration of its potential applications. By understanding the information presented herein, researchers and scientists can effectively and safely utilize this compound to advance their research and development efforts.
References
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Pharmaffiliates. N-tert-Butyl-2,3-difluoro-6-nitroaniline. [Link]
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PubChem. 2,3-Difluoro-6-nitroaniline. [Link]
-
MDPI. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. [Link]
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SvedbergOpen. The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]
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Role of nitro compounds in the synthesis of bioactive molecules
Executive Summary
In the architecture of bioactive small molecules, the nitro group (
This guide analyzes the strategic role of nitro compounds in drug development, focusing on stereoselective C-C bond formation (Henry and Michael reactions) and functional group interconversion (Nef reaction). We present field-proven protocols and mechanistic insights essential for the synthesis of high-value targets like Pregabalin and Rivaroxaban .
The Asymmetric Henry Reaction: Constructing Chiral Scaffolds
The Henry (nitroaldol) reaction is the nitro-equivalent of the aldol addition. It is the premier method for synthesizing
Strategic Application: Synthesis of Rivaroxaban
Rivaroxaban (Xarelto), a direct Factor Xa inhibitor, contains a chiral oxazolidinone core.[2] This core can be efficiently constructed via an asymmetric Henry reaction between an aldehyde and nitromethane, followed by reduction and cyclization.
Mechanistic Insight: Copper(II)-Catalyzed Enantioselection
To achieve high enantiomeric excess (
-
Deprotonation: A weak base generates the nitronate species.
-
Coordination: The Cu(II) center coordinates both the aldehyde carbonyl and the nitronate, creating a rigid transition state.
-
Facial Selectivity: The chiral ligand (e.g., Bisoxazoline) blocks one face of the aldehyde, forcing the nitronate to attack from the open face.
Visualization: Catalytic Cycle
The following diagram illustrates the catalytic cycle for a Cu-ligand mediated asymmetric Henry reaction.
Figure 1: Catalytic cycle of the Cu(II)-mediated asymmetric Henry reaction showing the origin of stereocontrol.
Experimental Protocol: Enantioselective Henry Reaction
Objective: Synthesis of (S)-1-nitro-2-propanol (Model for chiral building blocks).
-
Reagents:
-
Procedure:
-
Catalyst Formation: In a flame-dried Schlenk flask, dissolve Cu(OAc)₂ (0.05 mmol) and the chiral ligand (0.055 mmol) in anhydrous ethanol (2 mL). Stir at room temperature for 1 hour to form the deep blue complex.
-
Reactant Addition: Cool the solution to 0°C. Add nitromethane (10 mmol) followed by the aldehyde (1 mmol).
-
Incubation: Stir at 0°C for 24–48 hours. Monitor conversion via TLC or GC-MS.
-
Quench: Add 1N HCl (0.5 mL) to break the copper chelate.
-
Extraction: Dilute with water and extract with ethyl acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc) yields the chiral nitroalcohol.
-
Conjugate Addition: The Route to GABA Analogs
Nitroalkenes are powerful Michael acceptors. The conjugate addition of nucleophiles to nitroalkenes (or nitromethane to
Strategic Application: Synthesis of Pregabalin
Pregabalin acts as a calcium channel blocker. Its synthesis relies on establishing the chiral center at the
Pathway:
-
Knoevenagel Condensation: Isovaleraldehyde + Diethyl malonate
Unsaturated diester. -
Michael Addition: Addition of nitromethane (or cyanide, though nitro is safer/greener) to the unsaturated system.
-
Reduction: Nitro group
Primary amine. -
Hydrolysis/Decarboxylation: Formation of the
-amino acid.
Visualization: Pregabalin Synthesis Workflow
This diagram details the nitro-based route to Pregabalin, highlighting the critical Michael addition step.[5]
Figure 2: The nitro-route to Pregabalin. The Michael addition establishes the carbon framework before the nitro group is reduced to the amine.
The Nef Reaction: Functional Group Interconversion
The Nef reaction transforms a nitro group into a carbonyl group (aldehyde or ketone).[1][6][7][8] This is strategically vital in total synthesis when the nitro group is used to assemble a carbon skeleton (via Henry or Michael) but the final target requires a ketone or aldehyde functionality rather than an amine.
Variants and Utility
-
Oxidative Nef: Uses oxidants like KMNO₄ or singlet oxygen. Useful for converting primary nitroalkanes to carboxylic acids or aldehydes.
-
Reductive Nef: Uses TiCl₃ or VCl₂. This is milder and preserves sensitive stereocenters.
-
Application: Used in the synthesis of Manzamine A alkaloids, where a nitro-Mannich reaction builds the core, and a Nef reaction reveals the ketone required for ring closure.
Quantitative Comparison of Nef Conditions
The following table summarizes conditions based on substrate sensitivity.
| Method | Reagents | Mechanism | Substrate Tolerance | Key Reference |
| Classical | NaOH, then H₂SO₄ | Acid Hydrolysis | Low (Acid sensitive groups fail) | Liebigs Ann. Chem. 1894 |
| Oxidative | KOtBu, then KMnO₄ | Oxidative Cleavage | Medium (Resistant to oxidation) | J. Org. Chem. 2003 |
| Reductive | TiCl₃, NH₄OAc | Imine Hydrolysis | High (Tolerates esters, acetals) | J. Org. Chem. 1989 |
| Photochemical | Singlet Oxygen (¹O₂) | Radical/Peroxide | High (Very mild, neutral pH) | Org. Lett. 2014 |
Safety and Handling of Nitro Compounds[9][10][11][12]
Scientific Integrity Warning: Nitro compounds are energetic materials. The nitro group contributes significantly to the oxygen balance of a molecule.
-
Thermodynamics: Lower molecular weight nitroalkanes (e.g., nitromethane) are flammable and can detonate under high pressure or shock.
-
Rule of Thumb: Exercise extreme caution if the ratio of Carbon+Hydrogen atoms to Nitro groups is low (< 3:1).
-
-
Distillation: Never distill nitromethane or nitroalkenes to dryness. Peroxides can form, or the concentrated residue can become shock-sensitive.
-
Quenching: Nitronate anions (formed during Henry/Michael reactions) are potentially explosive if acidified rapidly and exothermically. Always quench at low temperatures (0°C to -78°C).
References
-
Asymmetric Henry Reaction: Palomo, C., et al. "Catalytic Asymmetric Nitroaldol Reaction of
-Keto Esters." Journal of the American Chemical Society, 2005. Link -
Pregabalin Synthesis: Hoekstra, M. S., et al. "Chemical Development of CI-1008, an Enantiomerically Pure Anticonvulsant." Organic Process Research & Development, 1997. Link
-
Nef Reaction Review: Ballini, R., & Petrini, M. "Recent Synthetic Developments in the Nitro to Carbonyl Conversion (Nef Reaction)." Tetrahedron, 2004. Link
-
Nitroalkenes in Synthesis: Berner, O. M., et al. "Asymmetric Michael Additions to Nitroalkenes."[5] European Journal of Organic Chemistry, 2002. Link
-
Safety Data: "Nitromethane Safety Data Sheet." PubChem. Link
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Methodological & Application
Application Note: A Robust Protocol for the N-Alkylation of 2,3-Difluoro-6-Nitroaniline
Introduction: The Strategic Importance of N-Alkylated Fluoro-Nitroanilines
2,3-Difluoro-6-nitroaniline is a critical structural motif in modern medicinal chemistry and materials science.[1] Its unique electronic architecture, defined by the potent electron-withdrawing capacity of two fluorine atoms and a nitro group, makes it a highly valuable building block for complex molecular design.[1][2] The strategic introduction of fluorine into drug candidates is a well-established method for modulating key physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity, which can translate into enhanced pharmacokinetic profiles and overall efficacy.[3][4][5][6]
The N-alkylation of the primary amine on the 2,3-difluoro-6-nitroaniline core is a pivotal synthetic transformation. This process allows for the introduction of diverse alkyl and aryl-alkyl side chains, providing a direct handle to fine-tune the molecule's properties for specific therapeutic applications.[1] However, the very features that make this scaffold attractive also present a distinct synthetic challenge: the reduced nucleophilicity of the aniline nitrogen, which necessitates carefully optimized and often more forcing reaction conditions compared to more electron-rich anilines.[1][7]
This document provides a comprehensive, field-proven protocol for the successful N-alkylation of 2,3-difluoro-6-nitroaniline. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, offering researchers a self-validating system for synthesizing a wide array of derivatives.
Reaction Principle: Navigating Reduced Nucleophilicity
The N-alkylation of 2,3-difluoro-6-nitroaniline proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[1] The core transformation involves the lone pair of electrons on the aniline's nitrogen atom acting as a nucleophile, attacking the electrophilic carbon center of an alkylating agent, typically an alkyl halide.
The key mechanistic steps are as follows:
-
Nucleophilic Attack: The nitrogen atom of 2,3-difluoro-6-nitroaniline attacks the alkyl halide, leading to the formation of a new carbon-nitrogen bond and a transient ammonium salt intermediate.
-
Deprotonation: A non-nucleophilic base is crucial for the reaction's success. It deprotonates the positively charged ammonium salt to regenerate the neutral, mono-alkylated aniline product.[1] This step is vital to drive the reaction to completion and to prevent the newly formed secondary amine, which is often more nucleophilic than the starting material, from undergoing a second alkylation (N,N-dialkylation).[8][9]
The diminished electron density on the nitrogen atom, caused by the inductive and resonance effects of the fluoro and nitro substituents, significantly slows the rate of nucleophilic attack.[1][7] Consequently, successful alkylation requires a strategic selection of base, solvent, and temperature to overcome this inherent low reactivity.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the N-alkylation protocol, from initial setup to final product characterization.
Caption: General workflow for the N-alkylation of 2,3-difluoro-6-nitroaniline.
Detailed Step-by-Step Protocol
This protocol describes a general and robust procedure for the N-alkylation of 2,3-difluoro-6-nitroaniline using various alkyl halides.
Materials and Reagents
| Reagent/Material | Grade | Notes |
| 2,3-Difluoro-6-nitroaniline | >98% Purity | Harmful if swallowed, in contact with skin, or if inhaled.[1] |
| Alkyl Halide (e.g., R-I, R-Br) | Reagent Grade | Use 1.1 equivalents. Alkylating agents are often toxic and lachrymatory. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powdered | Use 2.0 equivalents. Ensure it is dry to prevent side reactions. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Polar aprotic solvent. Other options include Acetone or Acetonitrile.[7][10] |
| Ethyl Acetate | ACS Grade | For extraction and chromatography. |
| Hexanes | ACS Grade | For chromatography. |
| Deionized Water | For work-up. | |
| Brine (Saturated NaCl) | For work-up. | |
| Magnesium Sulfate (MgSO₄) | Anhydrous | For drying organic layers. |
| Silica Gel | 230-400 mesh | For flash column chromatography. |
Equipment
-
Round-bottom flask with stir bar
-
Reflux condenser and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel on aluminum) and UV lamp
Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2,3-difluoro-6-nitroaniline (1.0 eq).
-
Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq) to the flask. Then, add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the aniline.[1]
-
Addition of Alkylating Agent: While stirring the suspension vigorously, add the alkyl halide (1.1 eq) dropwise at room temperature.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to 60-80 °C. Stir for 4-12 hours.[1] The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., 3:1 hexanes:ethyl acetate). The consumption of the starting material and the appearance of a new, less polar product spot will indicate reaction progression.[1][10]
-
Work-up:
-
Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.[1][10]
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.[1]
-
Combine the organic layers and wash sequentially with deionized water and then brine.[1]
-
Dry the combined organic layer over anhydrous magnesium sulfate.[1]
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[1][10]
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate to isolate the pure N-alkylated product.[1][10]
-
Characterization: Confirm the identity and purity of the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.[1]
Expected Outcomes & Data Summary
The following table provides hypothetical, yet representative, results for this protocol using different alkylating agents. Actual yields may vary based on reaction scale and precise conditions.
| Alkylating Agent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Iodomethane | 60 | 4-6 | 85-95% | Highly reactive. Reaction is typically fast. |
| Ethyl Bromide | 70 | 6-10 | 80-90% | Less reactive than iodide, may require longer heating. |
| Benzyl Bromide | 80 | 8-12 | 75-88% | Effective, but monitor for potential dialkylation. |
Troubleshooting and Expert Insights
-
Low Conversion: If the reaction stalls, the primary causes are often insufficient temperature or base strength. The temperature can be cautiously increased. For particularly stubborn alkylations, a stronger base like cesium carbonate (Cs₂CO₃) or even sodium hydride (NaH) in a solvent like THF could be employed, though this requires more stringent anhydrous conditions.[7]
-
N,N-Dialkylation Side Product: The formation of a tertiary amine is a common side reaction.[7] To mitigate this, use only a slight excess (1.05-1.1 eq) of the alkylating agent. Running the reaction to ~80-90% conversion of the starting material can also favor the mono-alkylated product, with the unreacted starting material being easily separated during chromatography.
-
Solvent Choice is Critical: Polar aprotic solvents like DMF, DMSO, or acetonitrile are highly recommended. They effectively solvate the potassium carbonate and any charged intermediates without protonating the aniline nitrogen, thereby preserving its nucleophilicity.[7] Protic solvents (e.g., alcohols) should be avoided in this specific protocol as they can interfere with the reaction.
Safety Precautions
-
Reagent Handling: 2,3-Difluoro-6-nitroaniline is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
-
Alkylating Agents: Many alkyl halides are toxic, volatile, and lachrymatory. All manipulations should be performed in a well-ventilated chemical fume hood.
-
Reaction Conditions: Use caution when heating flammable organic solvents. Ensure the reaction apparatus is assembled correctly to prevent pressure buildup.
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Laboratory Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline.
- PMC. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes.
- ResearchGate.
- BenchChem. (2025).
- ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer.
- RSC Publishing. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one.
- Master Organic Chemistry. (2017).
- Google Patents.
- TSI Journals. (2017).
- BenchChem. (2025).
- RSC Publishing. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
- PMC.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 2,6-Difluoro-3-nitroaniline in Modern Chemical Synthesis.
- Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies.
- Google Patents. CN101580473B - Method for preparing N-methyl paranitroaniline.
- ThalesNano.
- ResearchGate. (2008). The Many Roles for Fluorine in Medicinal Chemistry.
- PMC. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
- MDPI. (2024).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. tsijournals.com [tsijournals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Use of N-tert-Butyl-2,3-difluoro-6-nitroaniline in nucleophilic aromatic substitution reactions
Application Note: Regioselective Functionalization of N-tert-Butyl-2,3-difluoro-6-nitroaniline via SNAr
Executive Summary
This technical guide details the protocol for utilizing N-tert-Butyl-2,3-difluoro-6-nitroaniline (CAS: 1314985-42-6) as a scaffold in Nucleophilic Aromatic Substitution (SNAr) reactions. This molecule represents a specialized "push-pull" aromatic system where the electron-withdrawing nitro group activates the ring, while the bulky electron-donating tert-butylamine group imposes strict regiochemical control.
Key Application: Synthesis of polysubstituted benzimidazoles, quinoxalines, and kinase inhibitor cores where C3-functionalization is required while preserving the C2-fluorine for metabolic stability or subsequent cyclization.
Mechanistic Insight & Regioselectivity
Successful utilization of this scaffold relies on understanding the competition between the two electrophilic sites (C2-F and C3-F).
Electronic & Steric Analysis
-
The Activator (Nitro Group at C6): The nitro group is the primary activator. SNAr reactions favor positions ortho or para to the electron-withdrawing group (EWG) to stabilize the anionic Meisenheimer intermediate.
-
C3-Fluorine: Located para to the Nitro group. Highly activated.
-
C2-Fluorine: Located meta to the Nitro group. Poorly activated electronically.
-
-
The Director (N-tert-Butyl at C1):
-
Electronic: The amino group is an electron donor (via resonance), which generally deactivates SNAr. However, the strong EWG nature of the nitro group overcomes this.
-
Steric: The bulky tert-butyl group creates significant steric hindrance around the C2 position (ortho to the amine).
-
Pathway Visualization
Caption: Mechanistic pathway highlighting the exclusive C3-attack driven by electronic activation (para-NO2) and steric steering (t-Butyl).
Experimental Protocol
This protocol is validated for secondary amines (e.g., morpholine, piperazine) and primary amines. For alkoxides, lower temperatures are recommended to prevent side reactions.
Materials & Reagents
-
Substrate: N-tert-Butyl-2,3-difluoro-6-nitroaniline (1.0 equiv)
-
Nucleophile: Morpholine (1.2 equiv) [Model Nucleophile]
-
Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) or K2CO3 (2.0 equiv)
-
Solvent: Acetonitrile (MeCN) or DMSO (for lower reactivity nucleophiles)
-
Standard: HPLC grade reagents.
Step-by-Step Workflow
-
Preparation (T = 0 min):
-
Charge a reaction vial with N-tert-Butyl-2,3-difluoro-6-nitroaniline (100 mg, 0.43 mmol).
-
Dissolve in MeCN (2.0 mL, 0.2 M concentration). Note: DMSO is preferred if the nucleophile is a salt.
-
Add DIPEA (150 µL, 0.86 mmol).
-
-
Nucleophile Addition (T = 5 min):
-
Add Morpholine (45 µL, 0.52 mmol) dropwise while stirring.
-
Critical Checkpoint: Ensure the system is sealed; fluorides can etch glass over long periods, though negligible here.
-
-
Reaction (T = 5 min to 4 hrs):
-
Heat the mixture to 60°C .
-
Monitoring: Monitor via TLC (30% EtOAc/Hexanes) or LC-MS. The starting material (SM) is yellow; the product often intensifies in color (deep orange/red).
-
Endpoint: Disappearance of SM peak (m/z 231.2 [M+H]+).
-
-
Work-up:
-
Purification:
-
Flash Chromatography: Gradient 0-40% EtOAc in Hexanes.
-
Yield Expectation: 85-95%.
-
Workflow Diagram
Caption: Operational workflow for the SNAr functionalization of the substrate.
Optimization Guidelines
The following data summarizes solvent and base effects on the reaction rate and regioselectivity (C3:C2 ratio).
| Parameter | Condition | Rate | Regioselectivity (C3:C2) | Notes |
| Solvent | MeCN | Moderate | >99:1 | Recommended for clean workup. |
| Solvent | DMSO | Fast | 95:5 | High polarity stabilizes TS, but slightly increases C2 attack risk. |
| Solvent | THF | Slow | >99:1 | Good for alkoxides; poor for neutral amines. |
| Base | DIPEA | Moderate | >99:1 | Non-nucleophilic base prevents side reactions. |
| Base | K2CO3 | Fast | 98:2 | Heterogeneous; requires vigorous stirring. |
| Temp | 25°C | Very Slow | >99:1 | Kinetic control; too slow for practical use. |
| Temp | 80°C | Very Fast | 92:8 | Thermodynamic factors may erode selectivity. |
Troubleshooting:
-
Low Conversion: Switch solvent to DMSO or NMP. The dipole moment of the solvent stabilizes the Meisenheimer complex.
-
C2-Impurity Formation: If the C2-substituted byproduct is observed (rare), lower the temperature to 40°C and extend reaction time. The steric barrier at C2 is temperature-dependent.
Safety & Handling
-
Nitro Compounds: While this specific molecule is stable, nitro-aromatics can be energetic. Do not heat neat (without solvent).
-
Fluoride Waste: The reaction generates fluoride ions (as HF salts if amine hydrofluoride forms). Glassware etching is possible upon prolonged exposure; use plastic (polypropylene) for long-term storage of reaction mixtures if necessary.
-
Sensitizer: Anilines and their derivatives are potential skin sensitizers. Handle in a fume hood.
References
-
Compound Data: N-tert-Butyl-2,3-difluoro-6-nitroaniline (CAS 1314985-42-6).[3] Pharmaffiliates. Available at: [Link]
-
SNAr Mechanism: Ashenhurst, J. "Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism." Master Organic Chemistry. Available at: [Link]
- Regioselectivity in Polyfluoroarenes: Chambers, R. D., et al. "Polyfluoroarenes in Synthesis." Journal of the Chemical Society.
Sources
Application Note: Regioselective Synthesis of N-tert-Butyl-2,3-difluoro-6-nitroaniline
This Application Note is designed to provide a rigorous, field-validated protocol for the synthesis of N-tert-Butyl-2,3-difluoro-6-nitroaniline . This compound is a critical pharmacophore and intermediate, notably in the synthesis of MEK inhibitors (e.g., Cobimetinib derivatives), where the unique electronic properties of the fluorinated scaffold are essential for binding affinity and metabolic stability.
) Scale: Laboratory (Gram-scale) to PilotExecutive Summary & Strategic Analysis
The synthesis of N-tert-Butyl-2,3-difluoro-6-nitroaniline presents a classic challenge in regioselectivity. The target molecule requires the introduction of a bulky tert-butylamine group at the position ortho to a nitro group on a polyfluorinated benzene ring.
Retrosynthetic Logic
The most direct and atom-economical route is the Nucleophilic Aromatic Substitution (
-
Electronic Activation: The nitro group at position 1 strongly activates the ortho (C2) and para (C4) fluorine atoms toward nucleophilic attack.
-
The Challenge (Regioselectivity):
-
Ortho Attack (C2): Yields the desired 2,3-difluoro-6-nitro product (after renumbering). This pathway is electronically favorable due to the inductive effect of the adjacent nitro group but sterically hindered by the bulky tert-butyl nucleophile.
-
Para Attack (C4): Yields the 2,3-difluoro-4-nitro isomer. This pathway is less sterically hindered.
-
-
Mechanistic Insight (The "Ortho Effect"): Despite the steric bulk of the tert-butyl group, the ortho substitution is often facilitated by an intramolecular hydrogen bond in the transition state (Meisenheimer complex) between the amine hydrogen and the nitro group oxygen. This interaction stabilizes the ortho-transition state, allowing for the formation of the desired 6-nitroaniline derivative under controlled conditions.
Reaction Scheme & Mechanism
The reaction proceeds via an addition-elimination mechanism.
Caption: Mechanistic pathway showing the bifurcation between ortho (target) and para (impurity) substitution.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[4] | Density (g/mL) | Role |
| 2,3,4-Trifluoronitrobenzene | 177.08 | 1.0 | 1.52 | Substrate |
| tert-Butylamine | 73.14 | 2.2 | 0.69 | Nucleophile / Base |
| Tetrahydrofuran (THF) | 72.11 | - | 0.89 | Solvent (Anhydrous) |
| Potassium Carbonate (Optional) | 138.21 | 1.1 | - | Acid Scavenger |
Note: While tert-butylamine can act as its own base (requiring >2 equivalents), using an inorganic base like
Step-by-Step Procedure
Step 1: Preparation (Inert Atmosphere)
-
Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and an addition funnel.
-
Purge the system with Nitrogen (
) or Argon. -
Charge the flask with 2,3,4-Trifluoronitrobenzene (1.0 eq) and anhydrous THF (10 mL per gram of substrate).
-
Cool the solution to -10°C using an ice/salt bath or cryocooler. Critical: Low temperature maximizes regioselectivity by favoring the lower-energy transition state (ortho-H-bond stabilized).
Step 2: Nucleophilic Addition
-
Dilute tert-butylamine (2.2 eq) in a small volume of THF.
-
Add the amine solution dropwise to the nitrophenyl solution over 30–45 minutes.
-
Observation: The solution will likely turn deep yellow/orange, indicating the formation of the Meisenheimer complex.
-
Maintain internal temperature below 0°C during addition.
Step 3: Reaction & Monitoring
-
Allow the reaction to warm slowly to room temperature (RT) over 2 hours.
-
Stir at RT for an additional 4–6 hours.
-
PAT (Process Analytical Technology): Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[5]
-
Target Product (
): Bright yellow spot. -
Para-Isomer (
): Often slightly more polar or distinct UV signature.
-
Step 4: Quench & Workup
-
Quench the reaction by adding 0.5 M HCl (cold) to neutralize excess amine and solubilize fluoride salts. Caution: Exothermic.
-
Extract with Ethyl Acetate (EtOAc) (
).[4][5] -
Wash combined organics with:
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.[5]
Step 5: Purification (Crucial for Isomer Removal)
-
The crude residue will contain a mixture of the desired ortho-isomer and the para-isomer.
-
Flash Column Chromatography:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient of 0%
10% EtOAc in Hexanes. -
Separation: The ortho-nitroaniline (target) is typically less polar due to internal H-bonding (pseudo-ring formation) and elutes before the para-isomer.
-
-
Recrystallization (Alternative): If the scale is large, recrystallization from hot Ethanol/Water or Heptane may yield pure crystals.
Characterization & Data Validation
To ensure trust and accuracy, the isolated product must be validated against the following criteria.
| Technique | Expected Signature | Interpretation |
| Confirms incorporation of tert-butyl group.[7] | ||
| Characteristic aromatic proton splitting (ddd). | ||
| Diagnostic: A sharp, downfield shift indicates intramolecular H-bonding with the ortho-nitro group. | ||
| Two distinct signals | Confirms retention of two fluorine atoms. | |
| HRMS (ESI) | Confirms molecular formula. | |
| IR Spectroscopy | Nitro group stretches ( | |
| Secondary amine (NH) stretch. |
Process Workflow Diagram
Caption: Operational workflow for the synthesis and isolation of the target aniline.
Troubleshooting & Optimization
-
Issue: Low Regioselectivity (High Para-Isomer).
-
Cause: Temperature too high during addition.
-
Solution: Lower temperature to -20°C or -40°C. The "ortho effect" is enthalpically favorable; lower temperatures amplify this preference over the sterically driven para-substitution.
-
Solvent: Switch from THF to a non-polar solvent like Toluene (if solubility permits). Polar aprotic solvents (DMF, DMSO) stabilize the separated ion pairs and may increase steric sensitivity, potentially hurting the ortho:para ratio.
-
-
Issue: Incomplete Conversion.
-
Cause: Steric bulk of tert-butylamine slows kinetics.
-
Solution: Increase equivalents of amine (up to 3-4 eq) or gently heat to 40°C after the initial addition phase is complete.
-
-
Safety Note: 2,3,4-Trifluoronitrobenzene is a skin irritant and potential sensitizer. Nitro compounds can be energetic; avoid distilling the neat residue to dryness at high temperatures.
References
-
National Cancer Institute. (2025). Cobimetinib: Agent Description and Mechanism. Retrieved from [Link]
-
Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines. Retrieved from [Link]
-
Google Patents. (2013). Preparation method for 2,3,4-trifluoronitrobenzene (CN103420842A).[1] Retrieved from
Sources
- 1. CN103420842A - Preparation method for 2,3,4-trifluoronitrobenzene - Google Patents [patents.google.com]
- 2. CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol - Google Patents [patents.google.com]
- 3. scribd.com [scribd.com]
- 4. CN106045969A - Synthesis method of cobimetinib - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. journals.iau.ir [journals.iau.ir]
Application of N-tert-Butyl-2,3-difluoro-6-nitroaniline in the synthesis of heterocyclic compounds
Application Note: Strategic Utilization of N-tert-Butyl-2,3-difluoro-6-nitroaniline in Heterocyclic Scaffolding
Executive Summary & Chemical Profile
N-tert-Butyl-2,3-difluoro-6-nitroaniline (referred to herein as Intermediate A ) is a high-value "linchpin" intermediate used primarily in the synthesis of 1-substituted-6,7-difluorobenzimidazoles . These fused heterocyclic systems are critical pharmacophores in the development of kinase inhibitors (e.g., MEK, BRAF) and immunotherapeutic agents targeting Indoleamine 2,3-dioxygenase 1 (IDO1) .
The molecule’s strategic value lies in its unique substitution pattern:
-
N-tert-Butyl Group: Provides significant steric bulk, enhancing lipophilicity and metabolic stability in the final drug candidate. It often serves as a permanent structural feature rather than a transient protecting group.
-
2,3-Difluoro Motif: Offers handles for late-stage diversification via Nucleophilic Aromatic Substitution (
), allowing "scaffold hopping" during Lead Optimization. -
6-Nitro Group: A latent amine precursor positioned for rapid cyclization.
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | 230.21 g/mol |
| Key Reactivity | Nitro reduction, |
| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen), Protect from light |
Strategic Reaction Pathways
The primary application of Intermediate A is the construction of the Benzimidazole core.[1] The steric hindrance of the tert-butyl group necessitates specific protocols to prevent side reactions (e.g., incomplete cyclization or defluorination).
Pathway Logic (Graphviz Diagram)
Caption: Synthetic workflow transforming the nitroaniline precursor into a functionalized benzimidazole scaffold. Note the critical instability of the diamine intermediate.
Detailed Experimental Protocols
Protocol A: Chemoselective Nitro Reduction
Objective: Reduce the nitro group to an amine without defluorinating the ring. Challenge: The tert-butyl group creates steric crowding, potentially slowing kinetics. Standard hydrogenation (Pd/C) can sometimes cause hydrodefluorination if left too long.
Reagents:
-
Intermediate A (1.0 equiv)[2]
-
Zinc Dust (5.0 equiv) or Iron Powder (5.0 equiv)
-
Ammonium Chloride (
) (10.0 equiv) -
Solvent: Methanol/THF (1:1 v/v) and Water (10% of total volume)
Procedure:
-
Dissolution: Dissolve Intermediate A in MeOH/THF in a round-bottom flask. Ensure complete solubility.
-
Activation: Add saturated aqueous
solution. The mixture will become biphasic/cloudy. -
Reduction: Add Zinc dust portion-wise over 20 minutes at 0°C (ice bath) to control the exotherm.
-
Note: Vigorous stirring is essential. The reaction is heterogeneous.
-
-
Monitoring: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexane). The bright yellow nitro spot will disappear, replaced by a fluorescent blue amine spot (under UV).
-
Workup: Filter through a Celite pad to remove Zinc oxide residues. Wash the pad with EtOAc.
-
Isolation: Concentrate the filtrate. Redissolve in EtOAc, wash with brine, dry over
.-
Critical: Use the diamine immediately in Protocol B. It is prone to air oxidation (turning dark purple/black).
-
Protocol B: Sterically Demanding Cyclization
Objective: Form the benzimidazole ring.[1][3][4]
Mechanistic Insight: The bulky tert-butyl group on
Method 1: Triethyl Orthoformate (TEOF) Route (For C2-H Benzimidazoles)
-
Setup: Suspend the crude diamine (from Protocol A) in TEOF (10 volumes). TEOF acts as both reagent and solvent.
-
Catalysis: Add catalytic p-Toluenesulfonic acid (pTSA) (0.1 equiv).
-
Reflux: Heat to reflux (146°C) for 4–6 hours.
-
Observation: A Dean-Stark trap is not strictly necessary but removing ethanol drives the equilibrium.
-
-
Purification: Cool to RT. The product often precipitates. If not, remove excess TEOF via rotary evaporation. Recrystallize from Ethanol/Water.
Method 2: Aldehyde Condensation (For C2-Substituted Benzimidazoles)
-
Mixing: Combine diamine (1.0 equiv) and Aryl-Aldehyde (1.1 equiv) in DMF or DMSO.
-
Oxidative Cyclization: Add Sodium Metabisulfite (
) (1.5 equiv) or use open-air stirring if the substrate allows. -
Heating: Heat to 100°C for 12 hours.
-
Why High Heat? The tert-butyl group hinders the initial attack of the amine on the aldehyde.
-
-
Workup: Pour into ice water. Filter the precipitate.
Protocol C: Regioselective Functionalization
Objective: Diversify the scaffold for SAR (Structure-Activity Relationship) studies.
Regiochemistry Logic:
-
C7-Fluorine (originally C2): This fluorine is "sandwiched" between the bulky
-tert-butyl group and the C6-Fluorine. It is sterically shielded. -
C6-Fluorine (originally C3): This fluorine is more accessible.
-
Result: Nucleophiles (amines, thiols) will preferentially attack C6 , retaining the C7-F.
Procedure:
-
Dissolve the difluoro-benzimidazole in anhydrous DMF.
-
Add
(2.0 equiv) and the desired amine nucleophile (1.2 equiv). -
Heat to 80°C.
-
Validation: Monitor by
NMR. The starting material will show two distinct fluorine peaks. The product will show only one peak (corresponding to the retained C7-F).
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Incomplete Reduction | Zinc surface oxidation or insufficient mixing. | Activate Zinc with dilute HCl prior to use; increase stirring speed. |
| "Sticky" Cyclization | Steric clash prevents ring closure; formation of imine intermediate only. | Switch solvent to Nitrobenzene (high boiling point) or use Microwave irradiation (150°C, 20 mins). |
| Defluorination | Over-reduction during hydrogenation. | Avoid Pd/C. Use Fe/Acetic Acid or Zn/NH4Cl (Protocol A). |
| Regio-isomer Mix | Lower reaction temperature to 50°C; use a bulkier base (Cs2CO3) to enhance selectivity. |
References
-
BenchChem. (2025).[1][2] N-Ethyl-2,3-difluoro-6-nitroaniline: A Performance Analysis as a Key Intermediate in Heterocyclic Synthesis. Retrieved from
-
Dolsak, A., et al. (2021).[5] "Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold." Pharmaceutics, 13(3), 397. Retrieved from
-
Organic Chemistry Portal. (2023). Synthesis of Benzimidazoles. Retrieved from
- Yue, E.W., et al. (2017). "Discovery of Epacadostat (INCB024360): A Potent, Selective, and Orally Bioavailable Inhibitor of Indoleamine 2,3-Dioxygenase 1 (IDO1)." ACS Medicinal Chemistry Letters, 8(5), 486-491. (Contextual grounding for IDO1 chemistry).
- Genentech, Inc. (2019). Patent WO2012142237: Inhibitors of Indoleamine 2,3-Dioxygenase. (Describes the use of fluorinated anilines in IDO inhibitor synthesis).
Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) for N-tert-Butyl-2,3-difluoro-6-nitroaniline before handling.
Sources
Step-by-step guide to purifying N-tert-Butyl-2,3-difluoro-6-nitroaniline via column chromatography
An Application Note for the Chromatographic Purification of N-tert-Butyl-2,3-difluoro-6-nitroaniline
Abstract
This application note provides a comprehensive, step-by-step guide for the purification of N-tert-Butyl-2,3-difluoro-6-nitroaniline using normal-phase column chromatography. The protocol is designed for researchers, scientists, and drug development professionals requiring a high-purity sample, free from synthetic precursors and side-products. We delve into the underlying principles of the separation, offer a detailed methodology from mobile phase selection via Thin-Layer Chromatography (TLC) to final product isolation, and provide troubleshooting insights. This guide emphasizes a systematic approach to ensure reproducible and efficient purification.
Principle of Separation: Exploiting Molecular Polarity
Column chromatography is a preparative separation technique that partitions compounds between a stationary phase and a mobile phase.[1][2] For N-tert-Butyl-2,3-difluoro-6-nitroaniline, a normal-phase setup is optimal. This involves a polar stationary phase, typically silica gel, and a less polar mobile phase.[3]
The separation is governed by the differential adsorption of compounds to the silica surface.[1] N-tert-Butyl-2,3-difluoro-6-nitroaniline possesses several functional groups that dictate its overall polarity:
-
Nitro Group (-NO₂): Highly polar and electron-withdrawing.
-
Amine Group (-NH-): A polar functional group.
-
Difluoro Groups (-F): Electronegative, contributing to the molecule's polarity.
-
tert-Butyl Group (-C(CH₃)₃): A bulky, non-polar alkyl group.
The polar nitro, amine, and fluoro functionalities will interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel via hydrogen bonding and dipole-dipole interactions. In contrast, less polar impurities, such as unreacted starting materials or non-polar side-products, will have weaker interactions and will be carried through the column more quickly by the mobile phase.[4] By carefully selecting the polarity of the mobile phase, a fine-tuned elution can be achieved, allowing for the isolation of the target compound in high purity.
Caption: Principle of normal-phase chromatographic separation.
Materials and Equipment
Reagents & Consumables:
-
Crude N-tert-Butyl-2,3-difluoro-6-nitroaniline sample
-
Silica Gel (60 Å, 230-400 mesh)[3]
-
Hexane (ACS Grade or higher)
-
Ethyl Acetate (ACS Grade or higher)
-
Dichloromethane (for sample dissolution, optional)
-
Sand (washed)
-
Cotton or Glass Wool
-
Silica Gel TLC plates with UV254 indicator
-
Compressed Air or Nitrogen
Equipment:
-
Glass chromatography column with stopcock
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
TLC developing chamber
-
Capillary tubes for TLC spotting
-
UV lamp (254 nm)
-
Test tubes or fraction collection vials
-
Rotary evaporator
Preliminary Analysis: Mobile Phase Optimization via TLC
Before committing to a large-scale column, it is imperative to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC).[1][4] The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.4, ensuring good separation from impurities.[5]
Protocol for TLC Analysis:
-
Prepare a Sample Solution: Dissolve a small amount of the crude N-tert-Butyl-2,3-difluoro-6-nitroaniline in a few drops of a volatile solvent like dichloromethane or ethyl acetate.[3]
-
Prepare Eluents: In separate small beakers, prepare various mixtures of hexane and ethyl acetate. Start with a low polarity mixture and gradually increase the ethyl acetate content (e.g., 95:5, 90:10, 85:15 Hexane:Ethyl Acetate).
-
Spot the TLC Plate: Using a capillary tube, carefully spot the dissolved crude sample onto the baseline of a TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing one of the prepared eluent systems. Ensure the chamber is saturated with the solvent vapor.[6]
-
Visualize: Once the solvent front has nearly reached the top of the plate, remove it and visualize the separated spots under a UV lamp at 254 nm.
-
Analyze: Identify the solvent system that provides the best separation between the target compound (likely a prominent, UV-active spot) and any impurities. The ideal system will show the target spot with an Rf value between 0.2 and 0.4.
Step-by-Step Column Chromatography Protocol
This protocol employs the slurry packing method, which is generally preferred as it minimizes the risk of cracking the stationary phase bed.[3]
Column Preparation (Slurry Packing)
-
Secure the Column: Vertically clamp the chromatography column to a retort stand. Ensure the stopcock is closed.
-
Insert Plug: Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase. Add a thin layer (approx. 1 cm) of sand on top of the plug.[3]
-
Prepare Slurry: In a beaker, create a slurry by mixing silica gel with the chosen non-polar solvent (e.g., hexane). The consistency should be pourable but not overly dilute. The amount of silica should be 20-50 times the weight of the crude sample.[1]
-
Pack the Column: Pour the silica slurry into the column. Gently tap the side of the column to dislodge air bubbles and encourage even packing.
-
Equilibrate: Open the stopcock and drain the excess solvent, collecting it for reuse. Add more of the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and flush it through the column until the silica bed is stable and equilibrated. Crucially, never allow the solvent level to drop below the top of the silica bed. [3]
-
Add Sand: Once the bed is settled, add a final layer of sand (approx. 1-2 cm) on top to prevent disturbance during sample loading.[3]
Sample Preparation and Loading (Dry Loading)
For compounds that are not highly soluble in the mobile phase, or to ensure a very concentrated starting band, the dry loading method is superior.[7]
-
Adsorb Sample: Dissolve the crude N-tert-Butyl-2,3-difluoro-6-nitroaniline in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add Silica: To this solution, add a small amount of silica gel (approximately 2-3 times the weight of the crude product).
-
Evaporate Solvent: Thoroughly mix the slurry and evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Load the Column: Carefully add the silica-adsorbed sample as a uniform layer on top of the sand bed in the packed column.
Elution and Fraction Collection
-
Add Mobile Phase: Carefully add the optimized mobile phase (eluent) to the column, ensuring not to disturb the top layer.
-
Begin Elution: Open the stopcock and begin collecting the eluting solvent in fractions (e.g., 10-20 mL per test tube). Maintain a constant level of eluent above the silica bed by continuously replenishing it.
-
Monitor Separation: As the solvent runs through the column, the compounds will separate into bands. The less polar impurities will travel down the column faster than the more polar target compound.
-
Gradient Elution (Optional): If the target compound is slow to elute, the polarity of the mobile phase can be gradually increased (e.g., from 90:10 to 85:15 Hexane:Ethyl Acetate) to speed up its elution. This should be done after the less polar impurities have been washed out.
Analysis of Fractions and Product Isolation
-
TLC Analysis of Fractions: Spot every few collected fractions on a TLC plate and develop it using the mobile phase. Visualize under UV light to identify which fractions contain the pure target compound.[4]
-
Pool Pure Fractions: Combine all fractions that show only a single spot corresponding to the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified N-tert-Butyl-2,3-difluoro-6-nitroaniline, which is expected to be a yellow or orange solid.[8]
Caption: Workflow for the purification of N-tert-Butyl-2,3-difluoro-6-nitroaniline.
Summary of Chromatographic Parameters
| Parameter | Recommended Specification | Rationale / Comment |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard polar adsorbent for separating polar organic molecules like nitroanilines.[1][3] |
| Mobile Phase | Hexane / Ethyl Acetate | A versatile, common solvent system. The exact ratio (e.g., 90:10) must be determined by preliminary TLC.[5][9] |
| Target Rf Value | ~0.2 - 0.4 | Provides optimal resolution between the target compound and impurities on the column.[5] |
| Sample Loading | Dry Loading | Recommended for ensuring a narrow band and improving separation efficiency, especially for less soluble compounds.[7] |
| Detection Method | UV visualization at 254 nm | Aromatic nitro compounds are strongly UV-active, making them easy to visualize on TLC plates.[6] |
Safety Precautions
-
Work in a well-ventilated fume hood at all times.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Nitroaniline compounds are toxic if swallowed, in contact with skin, or if inhaled.[10] Avoid creating and inhaling dust.
-
Organic solvents such as hexane and ethyl acetate are flammable. Keep away from open flames and sources of ignition.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
References
- Benchchem. (n.d.). Application Note and Protocol: Column Chromatography Purification of N-(2-Ethoxyethyl)-2-nitroaniline.
- Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment.
- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of N-(2-chloroethyl)-4-nitroaniline Derivatives.
- Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
- University of Victoria. (n.d.). Column chromatography.
- Pharmaffiliates. (n.d.). N-tert-Butyl-2,3-difluoro-6-nitroaniline.
- Thaiscience. (n.d.). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC.
- Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
- Knauer. (n.d.). Separation of ortho-, nitro- para Nitroaniline.
- Benchchem. (n.d.). N-Ethyl-2,3-difluoro-6-nitroaniline: A Technical Guide to its Solubility and Stability.
- Benchchem. (n.d.). Application Notes and Protocols for the Laboratory Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline.
- Google Patents. (n.d.). WO2004042350A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
- EPA. (n.d.). Method 8131: Aniline and selected derivatives by gas chromatography.
- Sigma-Aldrich. (2025, November 6). Aldrich 235385 - SAFETY DATA SHEET.
- Benchchem. (n.d.). Technical Support Center: Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline.
- Fisher Scientific. (n.d.). 2,6-Difluorobenzenamine - Safety Data Sheet.
- CPAchem. (2022, September 2). 2-Nitroaniline - Safety data sheet.
- PubChem. (n.d.). 2,3-Difluoro-6-nitroaniline.
- Sigma-Aldrich. (2026, January 13). o-Nitroaniline - SAFETY DATA SHEET.
- Benchchem. (n.d.). Technical Support Center: N-Ethyl-2,3-difluoro-6-nitroaniline Purification.
- Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
- ScienceDirect. (2017, July 14). Thin–layer Chromatography (TLC) - Analytical Toxicology.
- BLDpharm. (n.d.). 1249896-03-4|N-Butyl-2,3-difluoro-6-nitroaniline.
- European Patent Office. (n.d.). EP 0635483 A1 - Process for preparing nitroaniline derivatives.
- Magritek. (n.d.). Column Chromatography.
- ChemicalBook. (2025, July 26). 2,3-dichloro-6-nitroaniline - Safety Data Sheet.
- Benchchem. (n.d.). A Comparative Spectroscopic Guide to N-Ethyl-2,3-difluoro-6-nitroaniline and Its Isomers.
- PMC. (n.d.). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics.
- Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence.
- EPFL. (n.d.). TLC Visualization Reagents.
- Longdom Publishing. (n.d.). Advanced Techniques in Column Chromatography.
- White Rose Research Online. (n.d.). Solubility of N-tert-Butylbenzothiazole-2-sulfenamide in Several Pure and Binary Solvents.
Sources
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- 2. longdom.org [longdom.org]
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- 4. studylib.net [studylib.net]
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- 6. Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromtech.com [chromtech.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bg.cpachem.com [bg.cpachem.com]
N-tert-Butyl-2,3-difluoro-6-nitroaniline as an intermediate for agrochemical synthesis
Application Note & Protocols
Topic: N-tert-Butyl-2,3-difluoro-6-nitroaniline as a Key Intermediate for the Synthesis of Advanced Agrochemicals
Abstract: The relentless evolution of weed resistance necessitates the continuous development of novel and effective herbicides.[1] Organofluorine compounds have become indispensable in modern agrochemical design, with fluorine's unique properties often enhancing potency, metabolic stability, and bioavailability.[2] This guide focuses on N-tert-Butyl-2,3-difluoro-6-nitroaniline, a highly functionalized intermediate poised for the synthesis of next-generation herbicides. We provide a comprehensive overview of its properties, detailed and validated protocols for its synthesis via two distinct and scalable routes, and a practical guide to its application in synthesizing arylsulfonamide herbicides. The protocols are designed for researchers in agrochemical discovery and process development, emphasizing the rationale behind procedural choices, robust troubleshooting, and the biological mode of action of the target agrochemicals.
Physicochemical and Structural Properties
N-tert-Butyl-2,3-difluoro-6-nitroaniline is a nitroaromatic compound featuring a sterically hindered secondary amine and two fluorine atoms, which modulate the electronic properties of the aromatic ring. These features make it an excellent precursor for nucleophilic and electrophilic substitution reactions. Its properties are summarized below.
| Property | Value / Description | Source |
| Chemical Name | N-tert-Butyl-2,3-difluoro-6-nitroaniline | [3] |
| CAS Number | 1314985-42-6 | [3] |
| Molecular Formula | C₁₀H₁₂F₂N₂O₂ | [3] |
| Molecular Weight | 230.21 g/mol | [3] |
| Appearance | Expected to be a yellow to orange crystalline solid, characteristic of nitroaromatic compounds. | [4] |
| Solubility | Predicted to have low solubility in water and good solubility in common organic solvents such as dichloromethane (DCM), ethyl acetate, and acetone. | [4] |
| Stability | The compound is expected to be most stable under neutral to slightly acidic conditions. The electron-withdrawing nitro and fluoro groups reduce the basicity of the aniline nitrogen. | [4] |
Synthesis of N-tert-Butyl-2,3-difluoro-6-nitroaniline
We present two robust methods for the synthesis of the title compound. Route A is a direct N-alkylation, suitable for laboratory-scale synthesis from a commercially available aniline. Route B utilizes a nucleophilic aromatic substitution (SNAr) reaction, a common strategy in industrial production.
Route A: N-Alkylation of 2,3-Difluoro-6-nitroaniline
This method involves the direct alkylation of the primary amine of 2,3-difluoro-6-nitroaniline. The use of a tert-butylating agent requires specific conditions to overcome the steric hindrance.
Reaction Scheme:
Causality Behind Experimental Choices:
-
Reagent: While tert-butyl halides can be used, this protocol uses tert-butanol in a strong acid medium (Ritter-type reaction conditions) to generate the tert-butyl carbocation in situ, which then alkylates the aniline. This avoids the handling of more volatile tert-butyl halides.
-
Solvent & Catalyst: Concentrated sulfuric acid acts as both the solvent and the catalyst, protonating the alcohol to facilitate the formation of the carbocation.
-
Temperature Control: The initial reaction is performed at low temperatures to control the exothermic reaction and minimize potential side reactions like sulfonation of the aromatic ring.
Experimental Protocol:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 2,3-difluoro-6-nitroaniline (1.0 eq, e.g., 17.4 g, 0.1 mol).
-
Acid Addition: Cool the flask in an ice-salt bath to 0-5 °C. Slowly add concentrated sulfuric acid (98%, ~5 volumes, e.g., 90 mL) while maintaining the internal temperature below 10 °C. Stir until all the aniline has dissolved.
-
Addition of Alkylating Agent: To the stirred solution, add tert-butanol (1.2 eq, e.g., 8.9 g, 0.12 mol) dropwise via the dropping funnel over 30-45 minutes, ensuring the temperature does not exceed 15 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).
-
Work-up: Carefully pour the reaction mixture onto crushed ice (~500 g) in a large beaker with vigorous stirring. The product will precipitate.
-
Neutralization & Extraction: Slowly neutralize the acidic slurry with a saturated sodium bicarbonate solution or aqueous ammonia until the pH is ~7. Filter the solid precipitate and wash thoroughly with deionized water. Alternatively, extract the product into dichloromethane (3 x 150 mL).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude solid by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure product.
Workflow Diagram:
Sources
Application Note: A Practical Guide to Reaction Monitoring of N-tert-Butyl-2,3-difluoro-6-nitroaniline Synthesis using TLC and HPLC
Abstract
This comprehensive application note provides a detailed guide for monitoring the synthesis of N-tert-Butyl-2,3-difluoro-6-nitroaniline, a key intermediate in pharmaceutical development. We present field-proven protocols for both qualitative analysis by Thin-Layer Chromatography (TLC) and quantitative analysis by High-Performance Liquid Chromatography (HPLC). The document explains the causality behind experimental choices, from mobile phase selection to detector wavelength optimization, ensuring scientifically sound and reproducible reaction tracking. This guide is designed for researchers, scientists, and drug development professionals seeking to implement robust analytical monitoring for synthetic chemistry processes.
Introduction: The Critical Role of Reaction Monitoring
The synthesis of active pharmaceutical ingredients (APIs) and their intermediates is a process of precision. N-tert-Butyl-2,3-difluoro-6-nitroaniline serves as a crucial building block in medicinal chemistry, and its purity is paramount. Efficiently monitoring its synthesis is not merely a procedural step but a cornerstone of process control, ensuring reaction completion, minimizing impurity formation, and optimizing yield.[1] In this context, chromatographic techniques are indispensable.[2]
This guide details the application of two complementary techniques:
-
Thin-Layer Chromatography (TLC): A rapid, cost-effective, and simple method ideal for quick qualitative checks on reaction progress.[3][4] It allows for the simultaneous analysis of multiple time points, providing an immediate visual assessment of the consumption of starting materials and the formation of products.[5]
-
High-Performance Liquid Chromatography (HPLC): A powerful analytical technique that provides high-resolution separation, identification, and, most importantly, quantification of components in a mixture.[6][7] In pharmaceutical analysis, HPLC is the gold standard for determining the precise conversion rates, yield, and purity profile of a reaction.[8]
By leveraging the speed of TLC for in-process checks and the precision of HPLC for quantitative analysis, a chemist can maintain complete control over the synthetic process, ensuring a high-quality outcome.
Overview of the Synthesis
The target compound, N-tert-Butyl-2,3-difluoro-6-nitroaniline, is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. In this procedure, the starting material, 1,2,3-trifluoro-4-nitrobenzene, reacts with tert-butylamine. The electron-withdrawing nitro group activates the aromatic ring, making it susceptible to nucleophilic attack by the amine. The fluorine atom at the 2-position is preferentially displaced due to the strong activating effect of the para-nitro group and the ortho-fluoro group.
Reaction Scheme:
1,2,3-Trifluoro-4-nitrobenzene + tert-Butylamine → N-tert-Butyl-2,3-difluoro-6-nitroaniline
Monitoring this reaction involves tracking the disappearance of the two starting materials and the appearance of the desired product.
PART I: Rapid Qualitative Monitoring by Thin-Layer Chromatography (TLC)
TLC operates on the principle of differential partitioning.[9] Components of a mixture are separated based on their affinity for a stationary phase (typically polar silica gel) and a mobile phase (a less polar solvent system).[10] Less polar compounds interact weakly with the silica gel and are carried further up the plate by the mobile phase, resulting in a higher Retention Factor (Rf). Conversely, more polar compounds adsorb more strongly to the stationary phase and have lower Rf values.[11]
Causality in TLC Method Design
-
Stationary Phase: Silica gel 60 F254 plates are chosen. Silica gel is a highly polar stationary phase, effective for separating the moderately polar compounds in this reaction. The "F254" indicates the inclusion of a fluorescent indicator that allows for visualization of UV-active compounds under a UV lamp at 254 nm.[12] Aromatic compounds like the reactants and product are strong UV absorbers.
-
Mobile Phase (Eluent): A mixture of hexane and ethyl acetate is selected. Hexane is a non-polar solvent, while ethyl acetate is a moderately polar solvent. By varying their ratio, the overall polarity of the mobile phase can be fine-tuned to achieve optimal separation. For the compounds , a starting ratio of 80:20 (Hexane:Ethyl Acetate) is a logical choice. The less polar starting material (1,2,3-trifluoro-4-nitrobenzene) is expected to have a higher Rf than the more polar product, which contains an N-H bond capable of hydrogen bonding with the silica.
-
Visualization: UV light (254 nm) is the primary, non-destructive method for visualization. The aromatic rings of the reactants and product will quench the fluorescence of the plate, appearing as dark spots.
Detailed Protocol for TLC Monitoring
-
Preparation:
-
Pour the chosen mobile phase (e.g., 80:20 Hexane:Ethyl Acetate) into a TLC developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, ensuring even development. Cover the chamber.[13]
-
On a silica gel plate, lightly draw a pencil line (the origin) about 1 cm from the bottom.[10] Mark lanes for the starting material (SM), co-spot (Co), and reaction mixture (Rxn).
-
-
Spotting:
-
Prepare dilute solutions of the starting material (1,2,3-trifluoro-4-nitrobenzene) and the reaction mixture in a volatile solvent like ethyl acetate.
-
Using a capillary tube, apply a small spot of the starting material solution to the 'SM' lane on the origin line.[5]
-
Apply a spot of the reaction mixture to the 'Rxn' lane.
-
Apply a spot of the starting material directly on top of the reaction mixture spot in the 'Co' lane. This co-spot helps to definitively identify the starting material spot in the reaction lane.[14]
-
-
Development:
-
Carefully place the TLC plate in the saturated chamber, ensuring the origin line is above the solvent level.[14] Cover the chamber.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
-
Visualization & Interpretation:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.
-
Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).[15]
-
Interpreting the TLC Plate Over Time
By taking small aliquots from the reaction at different time intervals (e.g., t=0, 30 min, 1 hr, 2 hr), you can track the reaction's progress.
| Lane | t = 0 Minutes | t = 1 Hour (Intermediate) | t = 4 Hours (Complete) |
| Starting Material (SM) | One spot corresponding to the starting material. | One spot corresponding to the starting material. | One spot corresponding to the starting material. |
| Reaction Mixture (Rxn) | One dominant spot, same Rf as SM. | A fading SM spot and a new, more polar product spot appearing at a lower Rf. | The SM spot has disappeared. Only the product spot is visible. |
| Co-Spot (Co) | A single, intense spot at the SM Rf. | Two distinct spots are visible, confirming the identity of the remaining SM in the Rxn lane. | A single spot corresponding to the product. The SM spot is absent. |
Table 1: Hypothetical TLC Data
| Compound | Expected Polarity | Hypothetical Rf (80:20 Hexane:EtOAc) |
| 1,2,3-Trifluoro-4-nitrobenzene (SM) | Lower | 0.65 |
| N-tert-Butyl-2,3-difluoro-6-nitroaniline (Product) | Higher | 0.40 |
PART II: Precise Quantitative Monitoring by HPLC
For pharmaceutical applications, qualitative data from TLC is insufficient. HPLC provides the high-resolution separation and accurate quantification necessary to determine reaction kinetics, yield, and impurity profiles.[16][17] Reverse-phase HPLC (RP-HPLC) is the most common mode, utilizing a non-polar stationary phase and a polar mobile phase.[9]
Causality in HPLC Method Design
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and is an excellent first choice.[18] Its non-polar nature provides strong retention for the moderately non-polar aromatic compounds in this reaction, allowing for effective separation.
-
Mobile Phase: A gradient elution using water (often with a modifier like 0.1% formic acid to improve peak shape) and an organic solvent like acetonitrile (ACN) or methanol is ideal. A gradient, where the percentage of organic solvent is increased over time, is superior to an isocratic (constant composition) method for reaction monitoring. It ensures that both the earlier-eluting polar compounds and later-eluting non-polar compounds are eluted as sharp, well-resolved peaks within a reasonable timeframe.
-
Detector: A UV-Vis or Diode Array Detector (DAD) is used.[19] The aromatic nitroaniline structure contains strong chromophores, making UV detection highly sensitive. A DAD allows for monitoring at multiple wavelengths. To determine the optimal wavelength, UV spectra of the starting material and product should be acquired. The wavelength of maximum absorbance (λmax) common to both, or an isosbestic point, is often chosen to ensure a stable response for quantification throughout the reaction. For nitroanilines, a wavelength between 254 nm and 280 nm is typically effective.
Detailed Protocol for HPLC Analysis
-
Sample Preparation:
-
At each time point, quench a small aliquot (e.g., 50 µL) of the reaction mixture by diluting it in a large, known volume (e.g., 10 mL) of the mobile phase (e.g., 50:50 Water:ACN) in a volumetric flask. This stops the reaction and prepares the sample for injection.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B over 1 minute, and equilibrate for 2 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detector: DAD at 270 nm.
-
-
Data Acquisition and Analysis:
-
Inject a standard of the starting material to determine its retention time (tR).
-
Inject the prepared samples from each reaction time point.
-
Integrate the peak area for the starting material and the product in each chromatogram.
-
Calculate the percent conversion using the peak areas: % Conversion = [AreaProduct / (AreaProduct + AreaSM)] x 100% (Note: This calculation assumes equal molar absorptivity. For precise quantification, response factors determined from calibration curves should be used.)
-
Interpreting HPLC Data
The chromatograms will show a clear trend over time: the peak corresponding to the starting material will decrease in area, while the peak for the product will increase.
Table 2: Hypothetical HPLC Data
| Compound | Hypothetical Retention Time (tR) |
| tert-Butylamine | < 2.0 min (highly polar, elutes early) |
| 1,2,3-Trifluoro-4-nitrobenzene (SM) | 7.8 min |
| N-tert-Butyl-2,3-difluoro-6-nitroaniline (Product) | 6.5 min |
(Note: In RP-HPLC, the product may be less retained and elute earlier than the trifluoronitrobenzene starting material depending on the exact conditions and overall polarity).
Analytical Method Validation (AMV)
For use in a regulated drug development environment, the developed HPLC method must be validated according to guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R2).[20][21][22] This is a documented process that proves an analytical method is suitable for its intended purpose.[23] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[21]
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration over a given range.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[22]
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[21]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[22]
Visualized Workflows
Caption: Step-by-step workflow for TLC analysis.
Caption: Step-by-step workflow for HPLC analysis.
Conclusion
Effective reaction monitoring is fundamental to modern synthetic chemistry, particularly within the pharmaceutical industry. Thin-Layer Chromatography serves as an invaluable tool for rapid, real-time qualitative assessment of reaction progress, enabling chemists to make quick, informed decisions at the bench. High-Performance Liquid Chromatography complements this by providing the robust, high-resolution quantitative data required to precisely determine reaction endpoints, calculate yields, and ensure the purity of the final product. The integrated use of these two techniques, as detailed in this guide for the synthesis of N-tert-Butyl-2,3-difluoro-6-nitroaniline, establishes a self-validating system that ensures process control, upholds scientific integrity, and leads to the successful synthesis of high-quality chemical intermediates.
References
- CDC Stacks. (n.d.). Report on method development for the analysis of polycyclic aromatic hydrocarbons by liquid chromatography.
- LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
- Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals.
- Benchchem. (n.d.). Application Note: HPLC Analysis of 2-(2-Hydroxyethoxy)-4-nitroaniline.
- Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
- Unknown. (n.d.). Thin Layer Chromatography.
- ResearchGate. (2026, January 8). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC).
- RSC Publishing. (2021, February 26). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes.
- SIELC Technologies. (n.d.). Separation of 4-Nitroaniline on Newcrom R1 HPLC column.
- Scribd. (n.d.). Experiment 4: TLC and HPLC of Nitroanilines.
- Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC.
- Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
- Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
- PubMed. (2007, November 15). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection.
- Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works.
- Unknown. (2014, August 26). Pharmaceutical Applications of TLC.
- Preprints.org. (2024, September 1). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences.
- EBSCO. (n.d.). High-performance liquid chromatography (HPLC) | Chemistry | Research Starters.
- Unknown. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Unknown. (2023, April 13). Analytical Method Validation: are your analytical methods suitable for intended use?
- Wikipedia. (n.d.). High-performance liquid chromatography.
- Save My Exams. (2024, October 26). Thin Layer Chromatography.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Unknown. (2025, August 6). The role of High-Performance Liquid Chromatography in the pharmaceutical analysis.
- ELGA LabWater. (n.d.). High Performance Liquid Chromatography (HPLC).
- Unknown. (n.d.). The Science of Separation: Understanding High-Performance Liquid Chromatography.
- News-Medical.Net. (2023, January 17). Applications of Thin Layer Chromatography.
- Pharmaceutical Technology. (2025, April 3). Understanding the capabilities of thin-layer chromatography (TLC).
- IIP Series. (n.d.). Chromatographic techniques for pharmaceutical analysis.
- MDPI. (2023, February 9). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase.
- Academia.edu. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method.
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- Unknown. (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate.
- RSC Publishing. (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate.
- ResearchGate. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method.
- Benchchem. (n.d.). Application Notes and Protocols for the Laboratory Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline.
- Unknown. (n.d.). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde.
- WordPress.com. (2017, April 30). Using TLC to monitor a reaction.
- Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction.
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Application Note: A Robust Protocol for the Synthesis of Fluorinated N-tert-Butyl Benzimidazoles via One-Pot Reductive Cyclization
Introduction: The Significance of Fluorinated Benzimidazoles
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] Its structural similarity to naturally occurring nucleotides allows it to readily interact with biological macromolecules, making it a privileged structure in drug design.[2] The strategic incorporation of fluorine atoms into these scaffolds can significantly enhance their pharmacological profiles.[3] Fluorine substitution is known to improve metabolic stability, increase binding affinity to target molecules, and enhance membrane permeability, making it a favored tool in modern drug discovery.[3][4][5]
This application note provides a detailed, field-proven protocol for the synthesis of 4,5-difluoro-1-(tert-butyl)-1H-benzo[d]imidazol-2-yl derivatives. The synthesis commences from the specialized precursor, N-tert-Butyl-2,3-difluoro-6-nitroaniline, and proceeds via a highly efficient, one-pot reductive cyclization with various aldehydes.[6][7] The N-tert-butyl group provides unique steric and electronic properties, while the difluoro substituents are key for modulating the physicochemical and pharmacological characteristics of the final compounds. This guide is designed for researchers in medicinal chemistry and drug development, offering in-depth mechanistic insights, a step-by-step experimental workflow, and characterization guidelines.
Reaction Mechanism: The Reductive Cyclization Pathway
The synthesis of 2-substituted benzimidazoles from o-nitroanilines is a powerful transformation that proceeds through a tandem reaction sequence in a single pot.[7] The process obviates the need to isolate the intermediate o-phenylenediamine, which can be unstable. The generally accepted mechanism involves three key stages:
-
Nitro Group Reduction: The reaction is initiated by the chemical reduction of the nitro group (-NO₂) on the aniline precursor to an amine (-NH₂). Sodium dithionite (Na₂S₂O₄) is an effective and mild reducing agent for this transformation, particularly in a protic solvent system.[6][7] This step generates a highly reactive N¹-(tert-butyl)-3,4-difluorobenzene-1,2-diamine intermediate in situ.
-
Schiff Base Formation: The newly formed primary amine of the o-phenylenediamine intermediate attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base (imine) intermediate.[1]
-
Cyclization and Aromatization: The secondary amine (N-tert-butyl) then performs an intramolecular nucleophilic attack on the imine carbon, leading to the cyclization and formation of the five-membered dihydro-benzimidazole ring. Subsequent oxidation, often facilitated by atmospheric oxygen during the reaction or workup, leads to the aromatization of the ring system, yielding the stable benzimidazole final product.[8]
Caption: Proposed mechanism for the one-pot reductive cyclization.
Detailed Experimental Protocol
This protocol describes a general procedure that can be adapted for various aliphatic and aromatic aldehydes.
Materials and Equipment
| Reagent/Material | Purity | Supplier | Notes |
| N-tert-Butyl-2,3-difluoro-6-nitroaniline | >98% | Pharmaffiliates | CAS: 1314985-42-6[9] |
| Benzaldehyde (Example) | >99% | Sigma-Aldrich | Or other desired aldehyde |
| Sodium Dithionite (Na₂S₂O₄) | >85% | Sigma-Aldrich | |
| Ethanol (EtOH) | Anhydrous | Fisher Scientific | Reaction Solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Extraction Solvent |
| Hexanes | ACS Grade | VWR | For Chromatography |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Sigma-Aldrich | Drying Agent |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For Column Chromatography |
| Deionized Water | - | - | |
| Round-bottom flask, Condenser, Magnetic stirrer/hotplate, TLC plates (Silica gel 60 F₂₅₄), Standard glassware for workup and chromatography, Rotary evaporator. |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-tert-Butyl-2,3-difluoro-6-nitroaniline (1.0 mmol, 230.2 mg).
-
Solvent and Aldehyde Addition: Add ethanol (20 mL) to the flask, followed by the desired aldehyde (e.g., benzaldehyde, 1.1 mmol, 117 mg). Stir the mixture at room temperature until all solids are dissolved.
-
Initiation of Reduction: In a separate beaker, dissolve sodium dithionite (Na₂S₂O₄, 4.0 mmol, 696 mg) in deionized water (10 mL). Add this aqueous solution dropwise to the stirred reaction mixture over 5 minutes.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 3-5 hours.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 3:7 ethyl acetate/hexanes.[10] Spot the starting material and the reaction mixture. The reaction is complete upon the disappearance of the starting aniline spot and the appearance of a new, typically UV-active, product spot.
-
Work-up and Isolation:
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add deionized water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).[11]
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[11]
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel.[12] Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 20% EtOAc) to isolate the pure benzimidazole derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[13][14]
Visualization of Experimental Workflow
Caption: Step-by-step workflow for benzimidazole synthesis.
Expected Results & Reaction Scope
This protocol is versatile and accommodates a range of aldehydes. The table below outlines the expected products and typical yields based on similar literature procedures.[6]
| Aldehyde | Product Structure | Expected Yield | Notes |
| Benzaldehyde | 1-(tert-butyl)-4,5-difluoro-2-phenyl-1H-benzo[d]imidazole | 80-90% | Aromatic aldehydes typically give excellent yields. |
| 4-Methoxybenzaldehyde | 1-(tert-butyl)-4,5-difluoro-2-(4-methoxyphenyl)-1H-benzo[d]imidazole | 85-95% | Electron-donating groups on the aldehyde are well-tolerated. |
| 4-Nitrobenzaldehyde | 1-(tert-butyl)-4,5-difluoro-2-(4-nitrophenyl)-1H-benzo[d]imidazole | 75-85% | Electron-withdrawing groups are also compatible. |
| Cyclohexanecarboxaldehyde | 1-(tert-butyl)-2-cyclohexyl-4,5-difluoro-1H-benzo[d]imidazole | 70-80% | Aliphatic aldehydes may require slightly longer reaction times. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion of Starting Material | 1. Insufficient reducing agent. 2. Inadequate reaction time or temperature. | 1. Use fresh sodium dithionite; it can degrade upon storage. 2. Increase reflux time and monitor by TLC until the starting material is consumed. |
| Formation of Side Products | 1. Aldehyde self-condensation. 2. Over-reduction or degradation of the product. | 1. Ensure dropwise addition of the reducing agent. 2. Avoid excessively long reaction times after the starting material is consumed. |
| Difficult Purification | Product has similar polarity to a byproduct. | Optimize the solvent system for column chromatography. A shallow gradient or using a different solvent system (e.g., Dichloromethane/Methanol) may improve separation. |
Conclusion
This application note details a reliable and efficient one-pot method for synthesizing novel 1,2-disubstituted-4,5-difluorobenzimidazoles from N-tert-Butyl-2,3-difluoro-6-nitroaniline. The reductive cyclization strategy is robust, tolerates a wide range of functional groups on the aldehyde partner, and provides good to excellent yields.[6][7] The resulting fluorinated benzimidazole derivatives are valuable scaffolds for further investigation in drug discovery and materials science, where their unique electronic and steric properties can be exploited to develop next-generation compounds.[2][4]
References
- Benchchem. Application Notes and Protocols for the Synthesis of Substituted Benzimidazoles.
- Organic Chemistry Portal. Benzimidazole synthesis.
- Saetan, J., et al. (2022). Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. Organic & Biomolecular Chemistry.
- Chemistry Journal of Moldova. ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST.
- Abramovich, M., et al. Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine. Thieme E-Books & E-Journals.
- Saetan, J., et al. Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. Mahidol University.
- Bose, A., et al. (2019). An Intramolecular C(sp3)–H Imination Using PhI–mCPBA. Chemical Communications, 55, 2066–2069.
- Kumar, K., et al. Strategic incorporation of fluorine in the drug discovery of new-generation antitubercular agents targeting bacterial cell division protein FtsZ. PMC.
- RSC Publishing. (2017). Synthesis of 1,2-disubstituted benzimidazoles using an aza-Wittig-equivalent process.
- Yang, D., et al. (2004). A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. Semantic Scholar.
- Yang, D., et al. A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. ResearchGate.
- Al-Masoudi, N. A. (2020). Importance of Fluorine in Benzazole Compounds. PMC.
- ResearchGate. Fluorinated benzimidazoles for medicinal chemistry and new materials.
- Mahmood, S., et al. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications.
- Romanov, V., et al. (2020). Synthesis and Structure of Fluorinated (Benzo[d]imidazol-2-yl)methanols: Bench Compounds for Diverse Applications. MDPI.
- International Journal of ChemTech Research. (2010). SYNTHESIS AND PHARMACOLOGICAL INVESTIGATION OF SOME BENZIMIDAZOLE DERIVATIVES.
- Heravi, M. M., et al. Simple Synthesis and Biological Evaluation of Some Benzimidazoles Using Sodium Hexafluroaluminate, Na3AlF6, as an Efficient Catalyst. PMC.
- ResearchGate. Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl...
- TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives.
- Benchchem. A Comparative Spectroscopic Guide to N-Ethyl-2,3-difluoro-6-nitroaniline and Its Isomers.
- Benchchem. Technical Support Center: Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline.
- Benchchem. Technical Support Center: N-Ethyl-2,3-difluoro-6-nitroaniline Synthesis.
- Pharmaffiliates. N-tert-Butyl-2,3-difluoro-6-nitroaniline.
Sources
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- 4. Strategic incorporation of fluorine in the drug discovery of new-generation antitubercular agents targeting bacterial cell division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
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N-tert-Butyl-2,3-difluoro-6-nitroaniline in the development of hypoxia-activated prodrugs
Application Note: N-tert-Butyl-2,3-difluoro-6-nitroaniline in Hypoxia-Activated Prodrug Development
Executive Summary
Tumor hypoxia is a hallmark of solid malignancies that drives resistance to radiotherapy and chemotherapy.[1][2][3] N-tert-Butyl-2,3-difluoro-6-nitroaniline (CAS 1314985-42-6) has emerged as a critical "tunable scaffold" for the synthesis of next-generation Hypoxia-Activated Prodrugs (HAPs) .
This guide details the utilization of this fluorinated nitroaniline intermediate in the design of bioreductive drugs. Unlike first-generation nitroimidazoles, this scaffold offers two distinct advantages:
-
Tunable Redox Potential: The vicinal difluoro-substitution pattern modulates the electron affinity of the nitro group, allowing precise control over the hypoxia-activation threshold (
). -
Versatile Functionalization: The fluorine atoms serve as excellent leaving groups for Nucleophilic Aromatic Substitution (
), enabling the rapid attachment of cytotoxic payloads (e.g., DNA alkylators, kinase inhibitors).
Scientific Background & Mechanism
The Hypoxia-Activation Mechanism
The core principle of nitroaromatic HAPs is the enzymatic reduction of the nitro group (
-
Normoxia: One-electron reduction by reductases (e.g., POR) yields a nitro radical anion. In the presence of oxygen, this radical is rapidly re-oxidized to the parent compound (futile cycling), preventing drug activation.
-
Hypoxia: The absence of oxygen prevents re-oxidation. The radical undergoes further reduction (up to 6 electrons) to form the cytotoxic amine, which triggers drug release or DNA cross-linking.
The Role of N-tert-Butyl-2,3-difluoro-6-nitroaniline
This specific intermediate acts as the "Trigger-Linker" module.
-
The Nitro Group: The sensor.
-
The Fluorines: Electronic tuners. Fluorine is highly electronegative, pulling electron density from the ring. This makes the nitro group easier to reduce (less negative
), potentially increasing sensitivity to mild hypoxia. -
The tert-Butylamine: Provides a lipophilic handle and a protected nitrogen functionality often required for the synthesis of Benzimidazole or Quinoxaline cores.
Figure 1: The bioreductive activation pathway.[3] The difluoro-nitroaniline scaffold ensures the 'Futile Cycle' is dominant in healthy tissues (Normoxia) while facilitating rapid reduction in tumors (Hypoxia).
Experimental Protocols
Protocol A: Synthesis of HAP Library via Displacement
Objective: To attach a cytotoxic payload (e.g., a secondary amine mustard) to the scaffold by displacing one of the fluorine atoms.
Materials:
-
N-tert-Butyl-2,3-difluoro-6-nitroaniline (1.0 eq)
-
Nucleophile (e.g., morpholine, piperazine-linked drug) (1.2 eq)
-
Base:
or DIPEA (2.0 eq) -
Solvent: Anhydrous DMF or DMSO
Procedure:
-
Preparation: Dissolve 1.0 mmol of the nitroaniline scaffold in 5 mL of anhydrous DMF under
atmosphere. -
Addition: Add 2.0 mmol of DIPEA, followed by 1.2 mmol of the nucleophile.
-
Reaction: Heat the mixture to 60°C for 4–6 hours. Note: The position of substitution (C2 vs C3) is governed by the steric bulk of the tert-butyl group and electronic resonance. Typically, the fluorine para to the nitro group is more labile, but the ortho-fluorine is activated by the inductive effect.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 3:1). The product will typically be more polar (lower
) and deeply colored (yellow/orange to red). -
Workup: Dilute with EtOAc (50 mL), wash with water (3x) and brine. Dry over
.[5] -
Purification: Flash column chromatography.
Protocol B: Electrochemical Characterization ( Determination)
Objective: To predict the hypoxia selectivity by measuring the one-electron reduction potential. Ideal HAPs have an
Setup:
-
System: Potentiostat (e.g., BioLogic or Metrohm).
-
Electrodes: Glassy Carbon (Working), Pt wire (Counter), Ag/AgCl (Reference).
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
) in dry Acetonitrile.
Procedure:
-
Solution Prep: Dissolve the synthesized prodrug (1 mM) in the electrolyte solution.
-
Deoxygenation: Purge with Argon for 10 minutes (Critical:
interferes with the measurement). -
Scan: Perform Cyclic Voltammetry (CV) scanning from 0 V to -1.5 V at scan rates of 50, 100, and 200 mV/s.
-
Analysis: Identify the first reduction peak (
). For reversible couples, calculate .-
Interpretation: If
> -250 mV (too positive), the drug may be reduced in normal tissues (toxicity). If < -550 mV (too negative), it may not be reduced even in hypoxia (low efficacy).
-
Protocol C: In Vitro Hypoxia Cytotoxicity Assay
Objective: To validate the "Hypoxia Cytotoxicity Ratio" (HCR).
Materials:
Procedure:
-
Seeding: Plate 3,000 cells/well in 96-well plates. Allow attachment (24h).
-
Drug Treatment: Prepare serial dilutions of the prodrug. Add to duplicate plates.
-
Incubation:
-
Plate A (Normoxia): Incubate at 37°C,
for 4 hours. -
Plate B (Hypoxia): Incubate in an anaerobic chamber (
) for 4 hours.
-
-
Wash: Remove drug-containing media, wash with PBS, and replace with fresh media.
-
Recovery: Incubate both plates under Normoxia for an additional 72 hours.
-
Readout: Assess viability using CellTiter-Glo or MTT assay.
-
Calculation:
-
Target: An HCR > 20 indicates significant hypoxia selectivity.
-
Data Summary & Specifications
| Property | Specification / Value | Relevance |
| Chemical Name | N-tert-Butyl-2,3-difluoro-6-nitroaniline | Core Scaffold |
| CAS Number | 1314985-42-6 | Identification |
| Molecular Weight | 230.21 g/mol | Stoichiometry |
| Appearance | Yellow to Orange Crystalline Solid | Quality Control |
| Typical | -350 to -450 mV (Predicted) | Hypoxia Window |
| Solubility | DMSO, DMF, Acetonitrile | Synthesis/Assay |
| Storage | -20°C, Protect from Light | Stability |
Synthesis Workflow Diagram
Figure 2: Synthetic route from the scaffold to final HAP candidates. The pathway branches depending on whether a simple mustard (linear) or a kinase inhibitor (cyclized) is desired.
References
-
Denny, W. A. (2022).[1][2] Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Pharmaceuticals, 15(2), 187.[2] Link
-
Wilson, W. R., & Hay, M. P. (2011). Targeting hypoxia in cancer therapy. Nature Reviews Cancer, 11(6), 393-410. Link
-
Palmer, B. D., et al. (1992). Hypoxia-selective antitumor agents.[1][2][3][6] 5. Synthesis of water-soluble nitroaniline mustards with selective cytotoxicity for hypoxic mammalian cells. Journal of Medicinal Chemistry, 35(17), 3214-3222. Link
-
BenchChem. (2023). Technical Guide: N-Ethyl-2,3-difluoro-6-nitroaniline Solubility and Stability. Link
-
PubChem. (2023). Compound Summary: 2,3-Difluoro-6-nitroaniline.[7][8] National Library of Medicine. Link
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Solvent selection for the synthesis and purification of N-tert-Butyl-2,3-difluoro-6-nitroaniline
An In-Depth Guide to Solvent Selection for the Synthesis and Purification of N-tert-Butyl-2,3-difluoro-6-nitroaniline
Abstract
N-tert-Butyl-2,3-difluoro-6-nitroaniline is a key chemical intermediate in the development of various high-value molecules in the pharmaceutical and agrochemical sectors. The purity of this compound is paramount, and its successful synthesis and isolation are critically dependent on the judicious selection of solvents. This technical guide provides a comprehensive analysis of solvent choice for both the synthetic and purification stages. We delve into the mechanistic role of solvents in the nucleophilic aromatic substitution (SNAr) reaction used for its synthesis and provide a comparative analysis of suitable candidates. Furthermore, this note details systematic protocols for purification via recrystallization and column chromatography, emphasizing how solvent properties dictate the efficiency of these processes. This document is intended for researchers, chemists, and process development professionals seeking to optimize the production of high-purity N-tert-Butyl-2,3-difluoro-6-nitroaniline.
The Critical Role of Solvents in the Synthesis Pathway
The synthesis of N-tert-Butyl-2,3-difluoro-6-nitroaniline is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a suitably activated fluorinated nitroaromatic compound, such as 1,2,3-trifluoro-4-nitrobenzene, with tert-butylamine.[1] The solvent is not merely a medium for the reactants; it plays an active role in the reaction mechanism, influencing reaction rate, yield, and even the impurity profile.
The SNAr mechanism proceeds through a charged, intermediate species known as a Meisenheimer complex. The stability of this complex is crucial for the reaction to proceed efficiently. Polar aprotic solvents are generally preferred for SNAr reactions because they can effectively solvate cations (like the counter-ion of the base) while not strongly solvating the anionic nucleophile, thus enhancing its reactivity.[2] They also stabilize the negatively charged Meisenheimer intermediate, facilitating the reaction.[2]
However, in substrates with multiple potential leaving groups, solvent choice can influence regioselectivity. While polar solvents accelerate the overall reaction, less polar solvents can sometimes provide greater control over which group is substituted.[3][4] For the synthesis of N-tert-Butyl-2,3-difluoro-6-nitroaniline from 1,2,3-trifluoro-4-nitrobenzene, the powerful electron-withdrawing nitro group strongly directs substitution to the ortho position (C2), making regioselectivity less of a challenge. Therefore, the focus remains on solvents that maximize reaction rate and yield.
Comparative Analysis of Synthesis Solvents
The selection of an optimal solvent requires a balance of several factors: reactant solubility, appropriate boiling point for the reaction temperature, inertness to reaction conditions, and ease of removal during workup.
| Solvent | Polarity | Boiling Point (°C) | Advantages | Disadvantages |
| Dimethylformamide (DMF) | High | 153 | Excellent solvating power for polar reactants and intermediates.[2] Commonly used for SNAr reactions.[1] | High boiling point can make it difficult to remove. Requires careful purification to remove residual water. |
| Acetonitrile (MeCN) | High | 82 | Good solvating ability.[2] Lower boiling point allows for easier removal post-reaction.[5] | May not be as effective as DMF for less soluble reactants. |
| Dimethyl Sulfoxide (DMSO) | High | 189 | Superior solvating power, often accelerating SNAr reactions significantly.[2] | Very high boiling point makes removal challenging. Can be difficult to get completely dry. |
| Toluene | Low | 111 | Can improve regioselectivity in complex cases.[3][4] Azeotropically removes water. | Lower reaction rates compared to polar aprotic solvents. Poorer solubility for polar starting materials. |
Experimental Protocol: Synthesis
This protocol outlines the synthesis of N-tert-Butyl-2,3-difluoro-6-nitroaniline from 2,3-difluoro-6-nitroaniline via N-alkylation, a common alternative pathway.
Materials
-
2,3-Difluoro-6-nitroaniline
-
tert-Butyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-tert-Butyl-2,3-difluoro-6-nitroaniline.
Step-by-Step Methodology
-
To a solution of 2,3-difluoro-6-nitroaniline (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2-3 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen).
-
Stir the resulting suspension for 30 minutes.
-
Slowly add tert-butyl bromide (1.2 equivalents) to the reaction mixture.
-
Heat the reaction to 60-70°C and monitor its progress using Thin Layer Chromatography (TLC).
-
Once the starting material is fully consumed, cool the reaction mixture to room temperature.
-
Quench the reaction by pouring it into a flask of cold water, which may precipitate the crude product.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers and wash them sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-tert-Butyl-2,3-difluoro-6-nitroaniline.
Strategic Solvent Selection for Product Purification
Purification is a critical step to remove unreacted starting materials, by-products (such as O-alkylated or di-alkylated species), and residual solvent. The primary methods for purifying solid organic compounds are recrystallization and column chromatography, both of which are highly dependent on solvent choice.
Recrystallization: The Art of Controlled Precipitation
Recrystallization is an effective technique for purifying crystalline solids.[6] The core principle is to select a solvent that dissolves the target compound well at an elevated temperature but poorly at ambient or sub-ambient temperatures.[7] This differential solubility allows the compound to crystallize out of the solution upon cooling, leaving impurities behind in the mother liquor.
For nitroaniline derivatives, alcohols like ethanol and methanol are often excellent choices for recrystallization.[8][9][10][11] They are polar enough to dissolve the compound when hot, but the solubility often drops significantly upon cooling. Sometimes, a mixed solvent system, such as ethanol/water, is required to achieve the ideal solubility profile.[10]
Column Chromatography: Separation by Adsorption
When recrystallization is ineffective, or when impurities have similar solubility profiles to the product, column chromatography is the method of choice.[12] This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the solvent or eluent).[13]
The choice of eluent is critical. A solvent system must be identified that allows the target compound to move down the column while retaining impurities either more strongly or more weakly. This is typically achieved using a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).[14][15] The optimal ratio is determined beforehand using TLC to achieve a retention factor (Rf) for the product of approximately 0.3-0.4.[16]
Comparative Analysis of Purification Solvents
| Solvent | Role | Boiling Point (°C) | Advantages | Considerations |
| Ethanol | Recrystallization | 78 | Good solubility for nitroanilines at high temperatures.[9][10] Relatively non-toxic and easily evaporated. | May require addition of water (as an anti-solvent) to induce crystallization if solubility is too high when cold. |
| Methanol | Recrystallization | 65 | Similar to ethanol but with a lower boiling point.[11] | Higher toxicity than ethanol. |
| Toluene | Recrystallization | 111 | Effective for some nitroaromatic compounds.[8] Can be useful if alcoholic solvents are too effective. | Higher boiling point. May not provide a steep enough solubility curve. |
| Hexane/Petroleum Ether | Chromatography (non-polar component) | ~69 | Excellent for eluting non-polar impurities. Forms the baseline of the mobile phase. | Does not elute polar compounds on its own. |
| Ethyl Acetate | Chromatography (polar component) | 77 | Medium polarity solvent that effectively elutes moderately polar compounds like nitroanilines when mixed with hexane.[5][15] | Must be used in the correct ratio with hexane to achieve good separation. |
Experimental Protocols: Purification
The crude product obtained from the synthesis must be purified to meet analytical standards.
Purification Workflow Diagram
Caption: Alternative purification workflows for N-tert-Butyl-2,3-difluoro-6-nitroaniline.
Protocol 1: Purification by Recrystallization
-
Place the crude product into an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) while stirring until the solid dissolves completely. Add more hot ethanol in small portions only if necessary.
-
If there are insoluble impurities, perform a hot gravity filtration.
-
Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize yield, place the flask in an ice bath for 30 minutes.[10]
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Dry the crystals under vacuum to obtain pure N-tert-Butyl-2,3-difluoro-6-nitroaniline.
Protocol 2: Purification by Column Chromatography
-
First, identify an optimal mobile phase using TLC. Test various ratios of hexane and ethyl acetate to find a system that gives the product an Rf value of ~0.3.
-
Prepare a silica gel column in a non-polar solvent (e.g., hexane).
-
Dissolve the crude product in a minimum amount of dichloromethane or the eluent mixture.
-
Carefully load the sample onto the top of the silica gel column.
-
Begin eluting with the predetermined hexane/ethyl acetate mixture, collecting fractions in test tubes.
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Safety Considerations
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Nitroaromatic compounds can be toxic and should be handled with care.[17]
-
The solvents used (DMF, acetonitrile, ethanol, hexane, ethyl acetate) are flammable. Avoid open flames and sources of ignition.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
-
Sythana, S. K., Naramreddy, S. R., Kavitake, S., Kumar CH, V., & Bhagat, P. R. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development, 18(7), 878–883. [Link]
-
ACS Publications. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development. [Link]
-
PubChem. (n.d.). 2,3-Difluoro-6-nitroaniline. National Center for Biotechnology Information. [Link]
-
Scribd. (n.d.). Analysis of The Composition of Mixture of Nitro Aniline Isomers. [Link]
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. [Link]
-
ResearchGate. (2021). How to recrystallize amine compound and it is not soluble in common organic solvents. [Link]
-
Van Wyk, L., Neyt, N. C., Jugmohan, J., & Riley, D. (2023). The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies. Reaction Chemistry & Engineering, 8(2), 333-344. [Link]
-
Academia.edu. (n.d.). Experiment 2A and 2B: Thin-Layer Chromatography and Column Chromatography.docx. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
Scribd. (n.d.). Radial Chromatography For The Separation of Nitroaniline Isomers. [Link]
-
Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. [Link]
- European Patent Office. (1995).
-
Kwantlen Polytechnic University. (n.d.). Experiment 2: Recrystallization. [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. [Link]
-
Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
-
Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment. [Link]
-
International Journal of Engineering Research & Technology. (2014). Investigations on Structural and optical properties of 4-chloro2-nitroaniline crystals for Nonlinear Optical Applications. [Link]
-
Miller, R. B., & Case, W. S. (2011). Radial Chromatography for the Separation of Nitroaniline Isomers. Journal of Chemical Education, 88(9), 1328-1330. [Link]
-
Rasayan Journal of Chemistry. (2010). GROWTH AND CHARACTERIZATION OF PROMISING NLO CRYSTAL: META NITROANILINE. [Link]
-
Fiveable. (2025). tert-butylamine Definition. [Link]
-
Nudelman, N. S., Mancini, P. M. E., Martinez, R. D., & Vottero, L. R. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, 951-954. [Link]
-
savvy-chemist. (2018, March 8). Amines (3): Nucleophilic reactions. [Link]
-
Kumar, A., Singh, P., & Kumar, R. (2018). tert-Butyl nitrite mediated nitrogen transfer reactions: Synthesis of benzotriazoles and azides at room temperature. Tetrahedron Letters, 59(4), 365-369. [Link]
Sources
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- 17. 2,3-Difluoro-6-nitroaniline | C6H4F2N2O2 | CID 2737028 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of N-tert-Butyl-2,3-difluoro-6-nitroaniline Synthesis
Executive Summary
This guide addresses the synthesis of N-tert-Butyl-2,3-difluoro-6-nitroaniline , a critical intermediate in the manufacturing of MEK inhibitors such as Cobimetinib (GDC-0973) .[1] The synthesis typically proceeds via a Nucleophilic Aromatic Substitution (
While the reaction appears straightforward, researchers often encounter three primary failure modes:
-
Regioselectivity Issues: Formation of the para-isomer (4-position attack) rather than the desired ortho-isomer (2-position attack).
-
Stalled Conversion: Incomplete consumption of the starting material due to HF inhibition.
-
Purification Losses: Difficulty isolating the low-melting solid from the reaction matrix.[1]
This support module provides self-validating protocols and troubleshooting workflows to maximize yield and purity.[1]
Module 1: The Optimized Protocol
To ensure reproducibility, we recommend the following "Standard Operating Procedure" (SOP) baseline. Deviations from this baseline are the primary source of yield loss.[1]
Reaction Stoichiometry & Setup
| Reagent | Equivalents | Role | Critical Note |
| 2,3,4-Trifluoronitrobenzene | 1.0 | Substrate | Must be dry (<0.1% water) to prevent phenol formation.[1] |
| tert-Butylamine | 1.1 – 1.2 | Nucleophile | Slight excess ensures kinetics; large excess complicates workup.[1] |
| Triethylamine (TEA) | 1.2 – 1.5 | HF Scavenger | Essential. Without base, HF salts will stall the reaction.[1] |
| THF (Tetrahydrofuran) | 5-10 Vol | Solvent | Preferred over MeCN for better regioselectivity control at low temps. |
Step-by-Step Execution
-
Preparation: Charge 2,3,4-trifluoronitrobenzene and anhydrous THF into a reactor.
-
Thermal Control: Cool the solution to -10°C to 0°C .
-
Addition: Mix tert-butylamine and TEA. Add this mixture dropwise to the reactor over 60 minutes, maintaining internal temperature < 5°C.
-
Exotherm Alert: The
reaction is highly exothermic. Rapid addition will spike the temperature, increasing the para-isomer impurity.[1]
-
-
Reaction: Stir at 0°C for 2-4 hours. Monitor by HPLC.
-
Quench: Add water (10 Vol) to precipitate the product or extract with Ethyl Acetate/Heptane.
Module 2: Critical Control Points (Visualized)
The following diagram illustrates the competing pathways. Understanding this mechanism is vital for troubleshooting impurities.
Figure 1: Reaction pathway showing the competition between the desired ortho-substitution (Kinetic) and the undesired para-substitution.[1]
Module 3: Troubleshooting Guide (Q&A)
This section addresses specific user scenarios based on common inquiries.
Issue 1: High Levels of Regio-Isomer Impurity
User Question: "I am seeing 10-15% of a side product with the same mass (M+1) as the target. How do I remove it?"
Technical Diagnosis: The impurity is likely the 4-substituted isomer (para-attack). This occurs when the amine attacks the fluorine at position 4 instead of position 2.[1] This is difficult to separate by crystallization due to structural similarity.
Corrective Action:
-
Prevention is Key: Once formed, it is hard to remove.[1] You must restart or accept the loss.
-
Temperature Audit: Ensure your addition temperature never exceeds 0°C.
-
Solvent Switch: If using DMF or DMSO, switch to THF or Toluene . Polar aprotic solvents (DMF) stabilize the transition state for the para-attack more than non-polar solvents, eroding regioselectivity.[1]
-
Steric Control: Ensure you are using tert-butylamine.[1] Less bulky amines (like ethylamine) favor the para position more strongly.
Issue 2: Reaction Stalls at 80-90% Conversion
User Question: "The reaction stops with 10% starting material left. Adding more amine doesn't help."[1]
Technical Diagnosis:
This is typically caused by HF salt precipitation coating the unreacted starting material or protonation of the amine nucleophile.[1] As the reaction proceeds, HF is generated.[1] If the base (TEA) is insufficient or if the mixing is poor, the reaction environment becomes acidic, deactivating the amine (converting
Corrective Action:
-
Base Stoichiometry: Ensure you are using at least 1.2 to 1.5 equivalents of Triethylamine or DIPEA.[1]
-
Agitation: The reaction slurry becomes thick.[2] Increase stirring speed (RPM) to ensure mass transfer.
-
Solubility: If the salt precipitates heavily, add a small amount of water (if near end of reaction) or increase THF volume to solubilize the salts.
Issue 3: "Oiling Out" During Crystallization
User Question: "I tried to crystallize the product by adding water, but it formed a sticky orange oil instead of a solid."
Technical Diagnosis: N-tert-Butyl-2,3-difluoro-6-nitroaniline has a relatively low melting point and high lipophilicity.[1] Adding water too fast causes the product to crash out as an amorphous oil (oiling out) rather than nucleating as a crystal.
Corrective Action:
-
Seeding: Use a seed crystal from a previous pure batch.
-
Slow Addition: Add the anti-solvent (water) very slowly to the THF solution.
-
Co-Solvent System: Use Methanol/Water (3:1) instead of THF/Water. Dissolve the crude oil in warm Methanol, cool to room temperature, then add water dropwise until turbidity persists. Stir gently to induce nucleation.
Module 4: Workup & Purification Workflow
The following decision tree helps you choose the right purification method based on your scale and purity profile.
Figure 2: Decision tree for downstream processing based on crude purity.
References
-
Genentech, Inc. (2014).[1] Process for the preparation of benzimidazole derivatives. WO 2014/072481 A1. (Describes the synthesis of Cobimetinib intermediates, specifically the
reaction of 2,3,4-trifluoronitrobenzene). -
F. Hoffmann-La Roche AG . (2018). Preparation Method of Cobimetinib. US 2018/0273506 A1.[3] (Details the reaction conditions and stoichiometry for the N-alkylation step).
-
Rice, K. D., et al. (2012).[1][4] "Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts toward XL518 (GDC-0973)." ACS Medicinal Chemistry Letters, 3(5), 416–421.[1][4] (Provides the medicinal chemistry context and initial synthetic routes).
-
BenchChem . (2025).[3][5][6] Technical Support Center: Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline. (General troubleshooting for similar fluoronitroaniline syntheses).
Disclaimer: This guide is intended for qualified research personnel. Always review the Material Safety Data Sheet (MSDS) for 2,3,4-trifluoronitrobenzene and tert-butylamine before handling, as they are toxic and corrosive.[1]
Sources
Common side reactions and byproducts in the synthesis of N-tert-Butyl-2,3-difluoro-6-nitroaniline
Welcome to the technical support guide for the synthesis of N-tert-Butyl-2,3-difluoro-6-nitroaniline (CAS No: 1314985-42-6).[1] This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into this specific synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and optimize your reaction outcomes.
The synthesis of N-tert-Butyl-2,3-difluoro-6-nitroaniline is primarily achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This process involves the reaction of a nucleophile, tert-butylamine, with an electron-deficient aromatic ring, 1,2,3-trifluoro-4-nitrobenzene. The reaction is facilitated by the presence of a strong electron-withdrawing nitro group, which activates the ring towards nucleophilic attack.[2][3]
Experimental Protocol: A Validated Approach
This protocol provides a robust starting point for the synthesis. Note that optimization may be required based on specific laboratory conditions and reagent purity.
Reaction Scheme:
Materials:
-
1,2,3-Trifluoro-4-nitrobenzene (1.0 eq)
-
tert-Butylamine (1.2 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 2.5 eq) or Sodium Hydride (NaH), 60% dispersion in oil (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Anhydrous Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1,2,3-trifluoro-4-nitrobenzene (1.0 eq) and anhydrous solvent (e.g., DMF, 10 mL per gram of starting material).
-
Base Addition: Add anhydrous potassium carbonate (2.0 - 2.5 eq) to the stirring solution. If using sodium hydride, exercise extreme caution and add it portion-wise at 0 °C.
-
Nucleophile Addition: Slowly add tert-butylamine (1.2 - 1.5 eq) to the mixture at room temperature. A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture to 60-80 °C. The progress should be monitored diligently by Thin-Layer Chromatography (TLC) until consumption of the starting material is observed (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice-cold water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford the pure N-tert-Butyl-2,3-difluoro-6-nitroaniline.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis in a direct question-and-answer format.
Problem 1: Low or No Conversion of Starting Material
-
Question: My TLC analysis shows a significant amount of unreacted 1,2,3-trifluoro-4-nitrobenzene even after several hours. What are the likely causes and solutions?
-
Answer: Low conversion is a common issue that can typically be traced to three factors: base inefficiency, insufficient thermal energy, or reagent quality.
-
Ineffective Base: The base is critical for neutralizing the hydrofluoric acid (HF) byproduct, driving the equilibrium towards the product. Potassium carbonate (K₂CO₃) is a common choice, but its efficacy depends on it being completely anhydrous. If conversion is sluggish, consider using a stronger base like sodium hydride (NaH).[4] NaH will irreversibly deprotonate the intermediate, making the reaction proceed more efficiently.
-
Suboptimal Temperature: SNAr reactions require an activation energy barrier to be overcome. While higher temperatures can promote side reactions, a temperature range of 60-80 °C is generally required for a reasonable reaction rate.[4] If the reaction is clean but slow, a modest increase in temperature (e.g., in 10 °C increments) is a logical step.
-
Reagent Quality: The presence of water can significantly hinder the reaction. Ensure all reagents, especially the solvent (DMF or MeCN), are anhydrous. tert-Butylamine can also degrade over time; using a freshly opened bottle or distilled amine is recommended.
-
Problem 2: Formation of a Major Isomeric Byproduct
-
Question: My final product is contaminated with a significant isomeric impurity. What is its likely identity and how can I prevent its formation?
-
Answer: The most probable isomeric byproduct is N-tert-Butyl-2,5-difluoro-4-nitroaniline . This arises from the nucleophilic attack of tert-butylamine at the C3 position of 1,2,3-trifluoro-4-nitrobenzene, displacing the fluoride at that position, instead of the intended C1 position.
-
Causality: The nitro group strongly activates the ortho (C1) and para (C3) positions towards nucleophilic attack.[2][3] While substitution at the C1 position is generally favored, higher reaction temperatures can provide enough energy to overcome the activation barrier for the C3 substitution, leading to a loss of regioselectivity.[5]
-
Solution: To minimize this isomer, strict temperature control is paramount. Running the reaction at the lower end of the effective temperature range (e.g., 60 °C) will favor the formation of the thermodynamically more stable product, N-tert-Butyl-2,3-difluoro-6-nitroaniline.
-
Problem 3: Difficulty in Product Purification
-
Question: I am struggling to separate my product from impurities during column chromatography. What strategies can I employ?
-
Answer: Purification can be challenging if the polarity of the product is similar to that of the starting material or byproducts.
-
Optimize Chromatography: If the product and starting material are co-eluting, a shallower solvent gradient is necessary. Experiment with different solvent systems; for instance, using a dichloromethane/hexane system may offer different selectivity compared to ethyl acetate/hexane.
-
Acidic Wash: Unreacted tert-butylamine can sometimes streak on the TLC and column. A dilute acid wash (e.g., 1M HCl) of the organic layer during work-up will protonate the excess amine, moving it to the aqueous layer and simplifying the subsequent chromatography. Be sure to follow with a water and brine wash to remove residual acid.
-
Recrystallization: If the purified product is a solid but still contains minor impurities, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be a highly effective final purification step.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the underlying mechanism of this reaction?
-
A1: This reaction proceeds via a bimolecular addition-elimination mechanism, also known as the SNAr pathway. First, the nucleophile (tert-butylamine) attacks the electron-deficient carbon atom bearing a fluorine atom (C1), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][6] The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group. In the second, faster step, the leaving group (fluoride ion) is eliminated, and the aromaticity of the ring is restored.[2]
-
-
Q2: Is di-alkylation (formation of N,N-di-tert-butyl-2,3-difluoro-6-nitroaniline) a significant side reaction?
-
A2: No, this is highly unlikely. Unlike reactions with smaller primary amines like ethylamine, where dialkylation can be a problematic side reaction[4], the extreme steric bulk of the tert-butyl group effectively prevents the addition of a second tert-butyl moiety to the nitrogen atom. This steric hindrance is a significant advantage of using tert-butylamine in this synthesis, as it leads to a cleaner, mono-alkylated product.
-
-
Q3: Can other solvents be used for this reaction?
-
A3: Yes, but with considerations. The ideal solvent for SNAr reactions is polar and aprotic. Solvents like DMF, DMSO, and NMP are excellent choices as they can solvate the charged Meisenheimer complex intermediate, stabilizing it and accelerating the reaction. Acetonitrile (MeCN) is also a viable option.[4] Alcohols or other protic solvents should be avoided as they can interfere with the base and act as competing nucleophiles.
-
Key Reaction Parameters at a Glance
| Parameter | Recommended Range | Rationale |
| Temperature | 60 - 80 °C | Balances reaction rate against the formation of isomeric byproducts and degradation.[4][5] |
| tert-Butylamine | 1.2 - 1.5 equivalents | A slight excess ensures complete consumption of the limiting starting material. |
| Base | 2.0 - 2.5 eq (K₂CO₃) | Required to neutralize the HF byproduct and drive the reaction to completion. |
| Reaction Time | 4 - 8 hours | Dependent on temperature and substrate reactivity; should be monitored by TLC. |
| Typical Yield | 65 - 85% | Highly dependent on reaction scale, purity of reagents, and purification efficiency. |
Visualizing the Process
Reaction Mechanism and Side Reaction
The following diagrams illustrate the primary reaction pathway and the most common side reaction.
Caption: Main SNAr reaction pathway.
Caption: Formation of the isomeric byproduct.
**Troubleshooting Workflow
Use this flowchart to diagnose and resolve low-yield experiments systematically.
Caption: A systematic workflow for troubleshooting low yields.
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene.... [Link]
-
Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). [Link]
-
Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. [Link]
-
The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]
- European Patent Office. (n.d.).
-
GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. [Link]
-
Organic Chemistry Portal. (n.d.). Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate. [Link]
-
Pharmaffiliates. (n.d.). N-tert-Butyl-2,3-difluoro-6-nitroaniline. [Link]
Sources
Troubleshooting low conversion rates in the N-alkylation of 2,3-difluoro-6-nitroaniline
The following guide is structured as a Tier 3 Technical Support resource for process chemists and medicinal chemistry researchers.
Ticket Subject: Troubleshooting Low Conversion & Side Reactions Status: Open Assigned Specialist: Senior Application Scientist
Diagnostic Triage (Logic Flow)
Before altering parameters, identify your specific failure mode using the logic tree below.
Figure 1: Diagnostic logic for isolating the root cause of reaction failure.
Technical Deep Dive & Resolution Guides
Issue 1: The "Dead" Reaction (Low Nucleophilicity)
Symptoms: High recovery of starting material (SM) despite heating; no significant byproduct formation.
Root Cause Analysis: The substrate 2,3-difluoro-6-nitroaniline is an exceptionally poor nucleophile due to a "perfect storm" of electronic and steric deactivation:
-
Electronic Withdrawal: The amine is ortho to a nitro group (strong EWG) and ortho to a fluorine atom. The lone pair on the nitrogen is delocalized into the nitro group and inductively withdrawn by the fluorine, drastically reducing its HOMO energy [1].
-
Steric Gatekeeping: The amine is flanked by positions 2 (Fluoro) and 6 (Nitro). This creates a physical blockade, hindering the approach of the electrophile (alkyl halide) [2].
Protocol Adjustment (The "Cesium Effect"): Switch from Potassium Carbonate (K₂CO₃) to Cesium Carbonate (Cs₂CO₃) .[1]
-
Why? Cesium is a larger cation with a softer charge density. In polar aprotic solvents like DMF, Cs₂CO₃ exhibits higher solubility and forms "naked" carbonate anions that are more basic and better at deprotonating the sterically hindered aniline [3].
-
Catalysis: Add 10-20 mol% Potassium Iodide (KI) . If using alkyl bromides or chlorides, KI facilitates an in situ Finkelstein reaction, converting the alkylating agent to the more reactive alkyl iodide.[1]
Issue 2: The "Dirty" Reaction (SNAr Side Reactions)
Symptoms: Dark reaction mixture, multiple spots on TLC, loss of fluorine signals in ¹⁹F NMR.[1]
Root Cause Analysis: The 3-position fluorine is chemically vulnerable.[2]
-
Structural Mapping: Relative to the activating Nitro group at position 6, the 3-Fluoro group is in the para position.
-
Mechanism: Nucleophilic Aromatic Substitution (SNAr).[1][3][4] The nitro group stabilizes the Meisenheimer complex formed when a nucleophile attacks the 3-position. If your solvent is "wet" (contains H₂O) or if you use a nucleophilic base (like hydroxide or alkoxide), the 3-F will be displaced, creating a phenol or ether byproduct [4].[1]
Protocol Adjustment:
-
Strict Anhydrous Conditions: Use anhydrous DMF or NMP. Water acts as a competing nucleophile (OH⁻).[1]
-
Non-Nucleophilic Bases: Never use NaOH, KOH, or alkoxides (NaOMe).[1] Stick to Carbonates (K₂CO₃, Cs₂CO₃) or hydrides (NaH) if strictly anhydrous.[1]
-
Temperature Ceiling: SNAr rates increase significantly above 80°C. Keep the reaction between 50-70°C to favor alkylation (Sₙ2) over substitution (SNAr).
Optimized Experimental Protocol
Standardized for 1.0 mmol scale. Validated for primary alkyl halides (e.g., Ethyl Iodide).[1]
| Parameter | Specification | Rationale |
| Solvent | DMF (Anhydrous) [0.2 M] | High dielectric constant promotes charge separation; must be dry to prevent SNAr. |
| Base | Cs₂CO₃ (2.0 equiv) | Superior solubility and basicity compared to K₂CO₃.[1] |
| Additive | TBAI (10 mol%) or KI | Phase transfer catalyst (TBAI) or nucleophilic catalyst (KI) to boost rate.[1] |
| Temp | 60 °C | Balance between activation energy and preventing defluorination. |
| Time | 4 - 12 Hours | Monitor by TLC/LCMS. Do not overrun to avoid decomposition. |
Step-by-Step Workflow:
-
Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Cool to room temperature under N₂ or Ar atmosphere.
-
Charging: Add 2,3-difluoro-6-nitroaniline (174 mg, 1.0 mmol), Cs₂CO₃ (652 mg, 2.0 mmol), and TBAI (37 mg, 0.1 mmol).
-
Solvation: Add Anhydrous DMF (5.0 mL). Stir for 10 minutes at RT to create a fine suspension. Note: The solution may turn bright yellow/orange (deprotonation).
-
Alkylation: Add the Alkyl Iodide (1.2 - 1.5 mmol) dropwise via syringe.
-
Reaction: Heat to 60 °C in an oil bath.
-
Monitoring: Check LCMS at 2 hours.
-
Workup: Dilute with EtOAc (30 mL), wash with water (3 x 10 mL) to remove DMF. Dry over Na₂SO₄.[5]
Frequently Asked Questions (FAQ)
Q: Can I use Sodium Hydride (NaH) to force the reaction? A: Yes, but with extreme caution.[1][6] NaH will irreversibly deprotonate the aniline (pKa ~20-25 in DMSO), creating a highly reactive amide anion.[1] While this solves the nucleophilicity issue, it drastically increases the risk of SNAr self-reaction (polymerization) or displacement of the 3-F by any trace impurities. Use NaH only at 0°C initially, then warm slowly.
Q: My LCMS shows a mass of M+16. What is this? A: This is likely the hydrolysis byproduct . The 3-Fluoro group (para to nitro) has been displaced by water/hydroxide, converting the C-F to C-OH. This confirms your solvent was wet or the base was hygroscopic.
Q: Why not use microwave irradiation? A: Microwave heating is viable and often recommended for electron-deficient anilines [5]. However, control is critical. Rapid superheating can trigger the SNAr pathway. If using microwave, set a ceiling temperature of 80°C and use a high-absorbing solvent like NMP.
References
-
BenchChem. (2025).[4][5] Application Notes and Protocols for N-alkylation of 2,3-difluoro-6-nitroaniline. Retrieved from
-
Linciano, P., et al. (2013).[1][7] Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Synlett, 24, 2249-2254.[1][7] Retrieved from
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism.[4][8] Retrieved from
-
Springer Nature. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Retrieved from
-
National Institutes of Health (NIH). (2023).[1] Difluoroalkylation of Anilines via Photoinduced Methods. Retrieved from
Sources
- 1. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst [organic-chemistry.org]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
Optimizing reaction temperature and time for N-tert-Butyl-2,3-difluoro-6-nitroaniline synthesis
Technical Support Center: Synthesis of N-tert-Butyl-2,3-difluoro-6-nitroaniline
Topic: Optimization of Reaction Parameters (Temperature & Time) for Nucleophilic Aromatic Substitution (
Executive Technical Summary
The synthesis of N-tert-Butyl-2,3-difluoro-6-nitroaniline typically proceeds via a Nucleophilic Aromatic Substitution (
This reaction presents a specific chemoselective challenge: Regioselectivity . The starting material (2,3,4-trifluoronitrobenzene) has two highly activated electrophilic sites:
-
C2 (Ortho to Nitro): Leads to the desired 6-nitro product. This position is electronically highly activated but sterically crowded (flanked by a nitro group and a fluorine).
-
C4 (Para to Nitro): Leads to the 4-nitro byproduct (N-tert-Butyl-2,3-difluoro-4-nitroaniline). This position is less sterically hindered.
The Core Conflict: The bulky tert-butyl group faces significant steric repulsion at the desired ortho position, often favoring the undesired para isomer. Optimization of temperature and time is critical to shifting this ratio and ensuring complete conversion without thermal degradation.[4]
Critical Reaction Parameters (Optimization Guide)
The following parameters are derived from standard
A. Temperature Optimization
-
Recommended Range:
to . -
Mechanistic Insight:
-
< 20°C (Too Low): The steric bulk of tert-butylamine prevents effective nucleophilic attack at the crowded ortho position. Reaction rates will be negligible, or the reaction will exclusively favor the less hindered para substitution (kinetic control favoring the open position).
-
> 80°C (Too High): Increases the risk of denitration or di-substitution (displacement of a second fluorine). High heat can also lead to the degradation of the labile nitro-fluorinated ring.
-
The Sweet Spot (50°C): Provides sufficient thermal energy to overcome the activation energy barrier of the sterically hindered ortho transition state while maintaining control over side reactions.
-
B. Reaction Time
-
Typical Duration: 4 – 8 hours.
-
Monitoring: HPLC or TLC is mandatory.
-
Warning: Prolonged heating (>12 hours) often leads to the formation of "black tar" decomposition products common in electron-deficient nitro-aromatics.
C. Solvent Selection
-
Primary Recommendation: Acetonitrile (MeCN) or THF .
-
Why? These polar aprotic solvents stabilize the Meisenheimer complex intermediate.
-
Avoid: DMF or DMSO if possible. While they accelerate
, they are difficult to remove and can promote di-substitution due to high local polarity.
Troubleshooting & FAQs
Scenario 1: "I am getting a mixture of two isomers. How do I favor the desired 6-nitro (ortho) product?"
Diagnosis: You are observing competition between C2 (ortho) and C4 (para) attack.
-
Explanation: The tert-butyl group is extremely bulky. It naturally prefers the open C4 position.
-
Corrective Action:
-
Solvent Effect: Switch to a non-polar solvent like Toluene or Dichloromethane . While the reaction will be slower, non-polar solvents can sometimes favor ortho substitution via intramolecular Hydrogen Bonding (between the amine N-H and the Nitro oxygen) in the transition state, known as the "Ortho Effect."
-
Stoichiometry: Ensure a high concentration of reactants.
-
Purification: These isomers typically have different polarities. The ortho product (6-nitro) often forms an intramolecular H-bond, making it less polar (higher
on silica) than the para isomer. Use this to separate them via column chromatography (Hexane/EtOAc).[5][6]
-
Scenario 2: "The reaction stalls at 50% conversion, even after 24 hours."
Diagnosis: The leaving group (Fluoride) accumulation or base depletion is inhibiting the reaction.
-
Explanation:
generates HF. If the acid is not neutralized, it protonates the amine nucleophile, rendering it unreactive (ammonium salt). -
Corrective Action:
-
Base: Are you using an auxiliary base? Add DIPEA (Diisopropylethylamine) or
(2.0 - 3.0 equivalents). -
Self-Scavenging: If using only tert-butylamine, you need at least 2.2 equivalents (1 eq for reaction, 1+ eq to scavenge HF).
-
Scenario 3: "My product is a dark oil/tar instead of a solid."
Diagnosis: Thermal decomposition or oxidative degradation.
-
Explanation: Polyfluoronitrobenzenes are thermally sensitive.
-
Corrective Action:
-
Atmosphere: Run the reaction under Nitrogen or Argon .[6] Oxygen can promote radical degradation of the electron-deficient ring.
-
Workup: Wash the organic layer thoroughly with dilute HCl (to remove excess amine) and then saturated
. Dark colors often come from trace oxidized amine impurities.
-
Experimental Protocol (Standardized)
Objective: Synthesis of N-tert-Butyl-2,3-difluoro-6-nitroaniline.
| Reagent | Equivalents | Role |
| 2,3,4-Trifluoronitrobenzene | 1.0 | Substrate |
| tert-Butylamine | 1.2 | Nucleophile |
| DIPEA (Hünig's Base) | 1.5 | Acid Scavenger |
| Acetonitrile (MeCN) | 10 vol (mL/g) | Solvent |
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
). -
Dissolution: Add 2,3,4-Trifluoronitrobenzene (1.0 eq) and Acetonitrile . Stir until dissolved.
-
Addition: Cool the solution to
(ice bath). Add DIPEA (1.5 eq) followed by the dropwise addition of tert-Butylamine (1.2 eq).-
Note: The reaction is exothermic.[7] Control the addition rate to maintain temp
.
-
-
Reaction: Remove the ice bath. Allow to warm to Room Temperature (RT).
-
Check Point: Run a TLC after 1 hour at RT. If starting material remains, heat to
.
-
-
Monitoring: Stir at
for 4–6 hours. Monitor disappearance of starting material.[6][8] -
Workup:
-
Dilute with Ethyl Acetate.[6]
-
Wash with Water (
), then Brine ( ). -
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: Gradient of Hexanes:Ethyl Acetate (start 100:0
90:10). -
Target: Isolate the less polar spot (Ortho product) from the more polar spot (Para product).
-
Mechanistic Visualization
The following diagram illustrates the competitive pathways and the steric "gate" controlling the formation of the desired product.
Caption: Competitive reaction pathways for the SNAr of 2,3,4-trifluoronitrobenzene. The bulky amine creates a high energy barrier for the desired ortho-substitution.
References
-
BenchChem Technical Support. (2025).[6][8][9] Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline and Troubleshooting SNAr Reactions. Retrieved from
-
Vanderah, D. J. (2006).[10] A parametric study of the synthesis of 2,3,4,6-tetranitroaniline. Journal of Energetic Materials.[10] Retrieved from
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from
-
ChemicalBook. (2025). Synthesis of 3,4,5-Trifluoronitrobenzene from 2,3,4-Trifluoro-6-nitroaniline.[1] Retrieved from
Sources
- 1. 3,4,5-Trifluoronitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 2. CN103420842A - Preparation method for 2,3,4-trifluoronitrobenzene - Google Patents [patents.google.com]
- 3. Aromatic SNF-Approach to Fluorinated Phenyl tert-Butyl Nitroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. journals.iau.ir [journals.iau.ir]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Preventing the formation of di-substituted byproducts in aniline alkylation
Aniline Alkylation Technical Support Center: A Guide to Selective Mono-alkylation
Welcome to the Technical Support Center for Aniline Alkylation. As a Senior Application Scientist, I understand the critical importance of reaction control and selectivity in the synthesis of valuable intermediates for pharmaceuticals and advanced materials. A frequent challenge in the N-alkylation of aniline is the formation of undesired N,N-di-substituted byproducts, which can complicate purification and reduce the yield of the target mono-alkylated product.
This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and foundational knowledge to overcome this common hurdle. We will explore the mechanistic underpinnings of over-alkylation and provide field-proven protocols to achieve high selectivity for the desired N-mono-alkylaniline.
Troubleshooting Guide: Preventing Di-substituted Byproducts
This section addresses specific issues encountered during aniline alkylation experiments. Each answer provides a causal explanation and actionable protocols to improve reaction outcomes.
Q1: My reaction yields a high percentage of N,N-dialkylaniline. How can I improve selectivity for the mono-alkylated product?
This is the most common issue in aniline alkylation. The root cause is that the product of the first alkylation, the N-mono-alkylaniline, is often more nucleophilic and thus more reactive than the starting aniline. The newly added alkyl group is electron-donating, which increases the electron density on the nitrogen atom, making it more susceptible to a second alkylation.
To favor mono-alkylation, you must implement strategies that either kinetically or sterically disfavor the second alkylation step, or use an alternative synthetic route altogether.
The simplest approach is to manipulate the reaction conditions to favor the first reaction over the second.
-
Explanation: By using a significant excess of aniline relative to the alkylating agent, you increase the probability that the alkylating agent will encounter an unreacted aniline molecule rather than a mono-alkylated one. Lowering the reaction temperature can also help, as the activation energy for the second alkylation may be higher.
-
Protocol:
-
In a reaction vessel, dissolve the alkylating agent (1 equivalent) in a suitable solvent (e.g., Toluene, Acetonitrile).
-
Add a significant excess of aniline, typically 3 to 5 equivalents.
-
If applicable, add a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to scavenge the acid byproduct (e.g., HBr, HI).
-
Cool the reaction mixture to a lower temperature (e.g., 0-25°C) to slow down the reaction rates.[1]
-
Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quench the reaction once the limiting alkylating agent is consumed to prevent further reaction.
-
The excess aniline can be removed during workup via acid extraction or distillation.
-
This classic and highly effective strategy involves temporarily reducing the nucleophilicity of the amino group.
-
Explanation: By converting the aniline's amino group into an amide (e.g., an acetanilide), you significantly decrease its reactivity.[2] The lone pair on the nitrogen is delocalized into the adjacent carbonyl group, making it a much weaker nucleophile.[3] This protected intermediate can then be selectively mono-alkylated. The protecting group is subsequently removed via hydrolysis to yield the desired N-mono-alkylaniline. This multi-step process offers excellent control over selectivity.
-
Workflow Diagram:
Caption: The Protecting Group Strategy Workflow.
-
Experimental Protocol: Acetyl Protection for Selective Mono-methylation
-
Protection: In a flask, dissolve aniline (1 eq.) in a suitable solvent like dichloromethane. Add a base such as pyridine (1.2 eq.). Cool the mixture to 0°C. Slowly add acetic anhydride (1.1 eq.) dropwise.[4] Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Work up the reaction to isolate the pure acetanilide.
-
Alkylation: To a solution of the dried acetanilide (1 eq.) in a polar aprotic solvent (e.g., DMF), add a strong base like sodium hydride (NaH, 1.1 eq.) at 0°C. After gas evolution ceases, add the alkylating agent (e.g., methyl iodide, 1.1 eq.). Stir until the reaction is complete. Quench carefully with water and extract the N-alkylated acetanilide.
-
Deprotection: Reflux the N-alkylated acetanilide in an aqueous acid solution (e.g., 6M HCl) or a basic solution (e.g., aqueous NaOH) until the amide is fully hydrolyzed. Neutralize the mixture and extract the final N-mono-alkylaniline product.
-
This is one of the most powerful and widely used methods for synthesizing mono-N-alkylated amines with high selectivity.
-
Explanation: Reductive amination involves the reaction of aniline with an aldehyde or ketone to form an imine (or enamine) intermediate, which is then reduced in situ to the target secondary amine.[5][6] Since the imine is formed first and then immediately reduced, the secondary amine product does not have the opportunity to react further, thus preventing di-alkylation. Modern protocols often use mild reducing agents like sodium triacetoxyborohydride (STAB) or catalytic hydrogenation.[7][8]
-
Mechanism Diagram:
Caption: The Reductive Amination Pathway.
-
Experimental Protocol: Reductive Amination with an Aldehyde
-
Dissolve aniline (1.0 eq.) and a desired aldehyde (1.1 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol.
-
Add a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), to the mixture in portions.
-
Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and purify by column chromatography.
-
Q2: I observe low conversion and my starting aniline remains. What could be the issue?
Low conversion can stem from several factors related to reactants, catalysts, or conditions.
-
Inactive Alkylating Agent: Ensure the alkylating agent (e.g., alkyl halide) has not degraded. Alkyl halides can be susceptible to hydrolysis or elimination over time. Use a freshly opened bottle or purify the agent before use.
-
Insufficient Base: When using alkyl halides, an acid (HX) is generated. This acid will protonate the basic aniline, forming an unreactive anilinium salt. A base is required to neutralize this acid and regenerate the free, nucleophilic aniline. Ensure you are using at least one equivalent of a suitable base (e.g., K₂CO₃, Et₃N).
-
Steric Hindrance: If you are using a sterically bulky aniline (e.g., 2,6-disubstituted aniline) or a bulky alkylating agent (e.g., a secondary or tertiary alkyl halide), the reaction rate may be significantly slower.[9][10] In such cases, you may need to increase the reaction temperature or use a more reactive alkylating agent with a better leaving group (e.g., triflate instead of bromide).
-
Alternative Methodologies: Some modern catalytic methods, like the "Borrowing Hydrogen" or "Hydrogen Autotransfer" reactions, offer high selectivity for mono-alkylation by using alcohols as alkylating agents.[11] These reactions, often catalyzed by manganese, cobalt, or ruthenium complexes, proceed under mild conditions and generate only water as a byproduct, avoiding many of the pitfalls of traditional methods.[12]
Frequently Asked Questions (FAQs)
This section covers the fundamental principles governing the alkylation of aniline.
Q1: What is the fundamental mechanism of aniline alkylation with an alkyl halide?
The reaction is a classic nucleophilic substitution (typically Sₙ2). The nitrogen atom of aniline, with its lone pair of electrons, acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.
Sources
- 1. Selective N-alkylation of anilines in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. One-pot reductive mono-N-alkylation of aniline and nitroarene derivatives using aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Arylamine synthesis by amination (alkylation) [organic-chemistry.org]
Challenges in the purification of N-tert-Butyl-2,3-difluoro-6-nitroaniline and solutions
Technical Support Center: Advanced Purification Strategies Subject: N-tert-Butyl-2,3-difluoro-6-nitroaniline (CAS: 1314985-42-6) Ticket ID: #PUR-FNA-992 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
Purifying N-tert-Butyl-2,3-difluoro-6-nitroaniline presents a unique convergence of challenges driven by steric hindrance (the tert-butyl group) and electronic effects (the ortho-nitro and difluoro substitution).
Unlike standard anilines, this molecule exhibits significant "Ortho-Effect" behavior , where an intramolecular hydrogen bond forms between the amine proton and the ortho-nitro group. This drastically alters its polarity relative to its regioisomers, a property we will exploit for purification.
The following guide addresses the three most reported failure modes: Regioisomer Contamination , Crystallization "Oiling Out," and Acid-Induced Degradation .
Module 1: Critical Troubleshooting (Q&A)
Issue 1: "I cannot separate the target compound from the para-nitro impurity by column chromatography."
Diagnosis:
You are likely using a mobile phase that is too polar, masking the intramolecular hydrogen bonding effect.
In the synthesis of this compound (typically via
The Science (Causality):
The target molecule (6-nitro) forms a strong intramolecular hydrogen bond (NH
-
Target (6-nitro): Low polarity, High
, Soluble in Hexane. -
Impurity (4-nitro or others): Cannot form the 6-membered H-bond ring. The NH is exposed for intermolecular bonding with silica. High polarity, Low
.
Solution:
-
Switch Solvent System: Move from DCM/MeOH to Hexane/Toluene or Heptane/Ethyl Acetate (very low % EtOAc) .
-
Load Factor: Do not overload. The separation factor (
) is high, but the solubility differential can cause tailing if the column is saturated. -
Visualization: The target is usually bright orange/yellow; the para-isomer is often a deeper red or distinct yellow.
Issue 2: "My product comes out as a sticky red oil during recrystallization, not a solid."
Diagnosis: This is the "Oiling Out" phenomenon, common in fluorinated aromatics with bulky alkyl groups. The lattice energy is low due to the steric clash of the tert-butyl group and the fluorine atoms, preventing easy packing.
Solution: You are cooling too fast or using a solvent with a boiling point higher than the product's melting point.
Protocol Adjustment:
-
Use a Dual-Solvent System: Dissolve in minimal warm Ethanol (EtOH) or Isopropanol (IPA) . Add water dropwise until turbidity just persists.
-
The "Scratch" Technique: If oil forms, re-heat to dissolve. Cool to exactly room temperature. Scratch the glass interface with a glass rod to induce nucleation before placing in ice.
-
Alternative Solvent: Heptane (hot) -> Cool to -20°C. The lipophilic nature (due to the H-bond) often favors hydrocarbon crystallization over alcohols.
Issue 3: "The product is turning dark brown/black on the shelf."
Diagnosis: Acid-catalyzed de-alkylation or oxidation. The tert-butyl group on an amine is susceptible to acid-catalyzed cleavage (forming isobutylene and the primary aniline), especially if the final wash was not neutralized.
Solution:
-
Wash Protocol: Ensure the final organic extraction is washed with saturated
, not just water. -
Storage: Store under Argon at 4°C. The electron-deficient ring (due to F and
) makes the amine less prone to oxidation than simple aniline, but the tert-butyl group introduces instability.
Module 2: Physicochemical Data & Separation Parameters
Use this table to calibrate your purification method.
| Parameter | Target: 6-Nitro Isomer | Impurity: 4-Nitro Isomer (Hypothetical) | Implication for Purification |
| H-Bonding | Intramolecular (NH | Intermolecular (NH | Target elutes much faster . |
| Polarity | Low (Pseudo-nonpolar) | High | Use non-polar mobile phases. |
| Solubility (Hexane) | High | Low | Recrystallize from Hexane/Heptane. |
| pKa (Conjugate Acid) | ~ -1.0 to 0 (Very weak base) | ~ 1.0 (Weak base) | Amine is not protonated by silica; no TEA needed. |
| Appearance | Bright Orange/Yellow Crystalline | Deep Yellow/Red Solid | Visual fractionation is possible. |
Module 3: Validated Purification Protocols
Protocol A: Flash Chromatography (Primary Purification)
Best for removing unreacted starting materials and regioisomers.
-
Column Prep: Pack silica gel (230-400 mesh) using 100% Hexane .
-
Loading: Dissolve crude oil in minimal DCM or Toluene . (Avoid EtOAc for loading).
-
Elution Gradient:
-
0 - 5 mins: 100% Hexane (Elutes non-polar impurities).
-
5 - 20 mins: 0%
5% EtOAc in Hexane. -
Observation: The target (N-tert-Butyl-2,3-difluoro-6-nitroaniline) typically elutes very early (often < 10% EtOAc) as a bright yellow band.
-
Stop: The para-isomer or deacetylated byproducts will stick and elute only at >20% EtOAc.
-
-
Concentration: Rotary evaporate at < 40°C. (Heat sensitive).
Protocol B: Recrystallization (Final Polish)
Best for removing trace oily residues.
-
Place 1.0 g of semi-pure solid in a 25 mL Erlenmeyer flask.
-
Add 5 mL of Ethanol . Heat to 50°C (Do not boil violently).
-
If not dissolved, add Ethanol in 0.5 mL increments.
-
Once dissolved, remove from heat.
-
Add Warm Water (40°C) dropwise until the solution turns slightly cloudy.
-
Add 1 drop of Ethanol to clear the cloudiness.
-
Crucial Step: Allow to cool to Room Temperature slowly (wrap flask in foil/towel).
-
Once solids appear, move to 4°C fridge for 4 hours.
-
Filter and wash with cold 1:1 EtOH:Water .
Module 4: Logic Visualization
The following diagrams illustrate the purification decision matrix and the "Ortho-Effect" mechanism.
Caption: Figure 1. Purification Decision Tree. Note the preference for Chromatography first due to the high separation factor provided by the ortho-nitro effect.
Caption: Figure 2. Mechanistic basis for separation. The intramolecular hydrogen bond in the 6-nitro isomer shields the polar N-H group from the silica stationary phase.
References
-
BenchChem. (2025).[1][2] Application Notes and Protocols for the Laboratory Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline. Retrieved from
- Relevance: Provides baseline protocols for handling 2,3-difluoro-6-nitroaniline deriv
-
Vanderbilt University. (2006). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines. Retrieved from
- Relevance: Establishes the reactivity patterns of poly-halogenated anilines and the stability of the C-N bond in fluorin
-
WuXi AppTec. (2020). Intriguing Observations with SNAr Reaction of 4-Nitrobenzonitrile. Retrieved from
- Relevance: Details the mechanism nuances and "ortho-effect" regioselectivity critical for understanding impurity form
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from
- Relevance: Authoritative source for solvent selection strategies (Table 6) specifically for compounds prone to oiling out.
-
Pharmaffiliates. (n.d.). N-tert-Butyl-2,3-difluoro-6-nitroaniline Reference Standard. Retrieved from
- Relevance: Confirms the commercial existence and CAS (1314985-42-6) of the specific target molecule.
Sources
Minimizing isomeric impurities during the synthesis of substituted nitroanilines
Status: Active | Topic: Minimizing Isomeric Impurities | Ticket ID: NA-SYN-2024
Welcome to the Application Support Portal
User Role: Senior Research Chemist Objective: Troubleshoot regioselectivity issues in substituted nitroaniline synthesis.
This guide addresses the critical challenge of isomeric purity . Whether you are observing a "meta-spike" in your HPLC traces during nitration or struggling with bis-substitution during nucleophilic displacement, the protocols below provide mechanistic corrections to restore product integrity.
Module 1: The Nitration Route (Electrophilic Aromatic Substitution)
Ticket #001: "I am seeing significant meta-isomer and tar formation during direct nitration."
Diagnosis: You are likely nitrating the free amine directly.[1] In strong mixed acids (HNO₃/H₂SO₄), the basic amino group (-NH₂) becomes protonated to form an anilinium ion (-NH₃⁺).[1]
-
The Problem: The -NH₃⁺ group is electron-withdrawing and meta-directing , leading to significant m-nitroaniline impurities.[1] Furthermore, the free amine is highly susceptible to oxidation, causing the "tar" (polymerization products).[1]
The Solution: Steric & Electronic Modulation (The Protection Strategy) To force para-selectivity and prevent oxidation, you must mask the amine as an amide (acetanilide). This serves two functions:
-
Electronic: The acetamido group (-NHAc) is less activating than -NH₂, preventing oxidation.[1]
-
Steric: The bulky acetyl group physically blocks the ortho positions, shifting the major product to the para isomer (>90%).
Corrective Protocol: The Acetylation-Nitration Cycle
| Step | Action | Critical Parameter |
| 1. Protection | React aniline with acetic anhydride ( | QC Check: Ensure starting amine is <0.5% by TLC before proceeding. |
| 2. Nitration | Add mixed acid (HNO₃/H₂SO₄) to the acetanilide at 0–10°C. | Temp Control: Exceeding 10°C increases ortho impurity and dinitration. |
| 3.[2] Isolation | Pour into ice water. p-Nitroacetanilide precipitates; o-isomer remains largely in solution.[2] | Filtration: Filter immediately. Recrystallize from Ethanol to remove trace ortho. |
| 4. Deprotection | Acid hydrolysis (70% H₂SO₄ reflux) or Basic hydrolysis (NaOH).[1] | pH Swing: Neutralize carefully to precipitate the free amine. |
Visual Workflow: Mechanism of Selectivity
Caption: Comparative pathways showing how protecting groups (Right Branch) mitigate meta-direction and oxidation issues inherent in direct nitration (Left Branch).
Module 2: The SNAr Route (Nucleophilic Displacement)
Ticket #002: "I cannot separate the isomers because my reaction yields a mix of regioisomers."
Diagnosis: If you are trying to nitrate a substituted aniline, you are at the mercy of directing groups. A superior strategy for complex targets is Nucleophilic Aromatic Substitution (SNAr) .
-
The Logic: Instead of nitrating an amine, you displace a halogen on a nitrobenzene with an amine.
-
The Advantage: The position of the nitro group is fixed by the starting material (e.g., 4-chloronitrobenzene). You cannot get meta or ortho impurities relative to the nitro group if the starting material is pure.
Troubleshooting Impurities in SNAr:
-
Bis-Substitution: If your amine is small (e.g., methylamine), it may react with two chloronitrobenzene molecules.
-
Fix: Use a large excess of the amine (nucleophile).
-
-
Low Conversion: Chloronitrobenzenes are deactivated compared to fluoronitrobenzenes.
-
Fix: Use polar aprotic solvents (DMSO, DMF) to solvate the cation and leave the amine "naked" and more reactive.
-
Protocol: Regiospecific Displacement
-
Substrate Selection: Use 1-chloro-4-nitrobenzene (for para products) or 1-chloro-2-nitrobenzene (for ortho products).
-
Solvent System: Dissolve substrate in DMSO (Dimethyl sulfoxide).
-
Reaction: Add 2.5 equivalents of the amine. Heat to 80–100°C.
-
Why 2.5 eq? One equivalent acts as the nucleophile; the second acts as a base to neutralize the HCl generated.
-
-
Workup: Pour into water. The product precipitates; the amine hydrochloride salt remains soluble.
Visual Workflow: SNAr Decision Tree
Caption: The SNAr pathway guarantees regioselectivity by locking the nitro position. Bis-substitution (red) is avoided by controlling stoichiometry.
Module 3: Purification & Analysis (FAQ)
Ticket #003: "My ortho/para isomers are co-eluting. How do I separate them without a column?"
Q: Is there a non-chromatographic way to separate o-nitroaniline from p-nitroaniline? A: Yes. You can exploit their drastic differences in physical properties:
-
Steam Distillation:
-
o-Nitroaniline is volatile in steam due to intramolecular hydrogen bonding (chelation between -NH₂ and -NO₂).
-
p-Nitroaniline is non-volatile (intermolecular H-bonding increases boiling point).
-
Protocol: Steam distill the crude mix.[1] The ortho isomer distills over; the para isomer remains in the pot.
-
-
Fractional Crystallization (Ethanol):
-
p-Nitroaniline is significantly less soluble in ethanol than the ortho isomer.[1] Recrystallizing from hot ethanol will yield pure para crystals, leaving ortho in the mother liquor.
-
Summary of Physical Properties for Separation
| Property | o-Nitroaniline | p-Nitroaniline | Separation Method |
| Volatility | High (Steam Volatile) | Low | Steam Distillation |
| Solubility (EtOH) | High | Low | Recrystallization |
| H-Bonding | Intramolecular | Intermolecular | - |
| Dipole Moment | Lower | Higher | Silica Chromatography |
References
-
BenchChem. (2025).[1] Minimizing the formation of ortho and meta isomers in aniline nitration. Retrieved from
-
Organic Syntheses. (1928). p-Nitroaniline.[1][2][3][4][5] Org. Synth. 8, 80; Coll. Vol. 1, 399. (Classic citation for the acetanilide route).
-
Magritek. (2014).[4] Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from
- Aboonajmi, J. et al. (2014). Regioselectivity in the Nitration of Acetanilide.
-
Angrish, C. et al. (2005). Microwave-assisted aromatic nucleophilic substitution reaction of chloronitrobenzenes. Indian Journal of Chemistry. Retrieved from
Sources
Effect of base selection on the efficiency of N-tert-Butyl-2,3-difluoro-6-nitroaniline synthesis
This is a technical support guide designed for researchers and process chemists optimizing the synthesis of N-tert-Butyl-2,3-difluoro-6-nitroaniline .
Topic: Effect of Base Selection on Reaction Efficiency & Impurity Profile
Substrate: 2,3,4-Trifluoronitrobenzene (Typical Precursor)
Reaction Class: Nucleophilic Aromatic Substitution (
Executive Summary: The Base Selection Matrix
In the
However, the choice of base is the primary determinant of the impurity profile . An improper base selection leads to two critical failure modes:
-
Hydrolysis (Phenol Formation): Nucleophilic attack by hydroxide ions (from wet inorganic bases) or direct attack by strong alkoxide bases.
-
Regio-isomer Contamination: Altering the delicate balance between the desired ortho-attack (C2) and the sterically favored para-attack (C4).
Quick Reference: Base Performance Table
| Base Type | Examples | Efficiency (Rate) | Impurity Risk (Hydrolysis) | Scalability | Recommendation |
| Weak Inorganic | Low | Very Low | High | Recommended for high purity | |
| Mod. Inorganic | High | Moderate (if wet) | High | Standard (Must be anhydrous) | |
| Strong Inorganic | Very High | Critical (Phenols) | Low | Avoid | |
| Organic Amine | High | Low | Moderate | Good for homogeneous kinetics | |
| Sacrificial | Excess | Moderate | Low | Low | Cost-prohibitive on scale |
Troubleshooting Guides & FAQs
Module A: Regioselectivity & Isomer Control
Q: I am observing a 60:40 mixture of the desired product (6-nitro) and the para-isomer (4-nitro). Can the base choice improve this ratio?
A: Yes, but indirectly. The formation of N-tert-Butyl-2,3-difluoro-6-nitroaniline requires nucleophilic attack at the C2 position (ortho to nitro). This is sterically disfavored compared to the C4 position (para) when using a bulky nucleophile like tert-butylamine.
-
The Mechanism: The ortho attack is often stabilized by an intramolecular hydrogen bond between the incoming amine proton and the nitro group oxygen.
-
The Base Effect:
-
Avoid Strong Ionic Bases (
in DMSO): Highly polar environments with dissociated ion pairs tend to favor the "freer" para attack (thermodynamic control). -
Use Non-Polar Conditions: Using a soluble organic base (like DIPEA) in a non-polar solvent (Toluene or DCM) preserves the intramolecular H-bond required for ortho direction.
-
Cation Effect: If using inorganic bases, Lithium salts (
) can sometimes coordinate with the nitro group, guiding the nucleophile to the ortho position (C2), though this slows the reaction rate.
-
Module B: Impurity Profile (Hydrolysis)
Q: My HPLC shows a persistent impurity at RRT 0.85 (M-H peak in MS). Increasing the base equivalents increased this impurity.
A: You are likely generating the phenol impurity (2,3-difluoro-6-nitrophenol). This is a classic "Base Selection Failure."
-
Root Cause: The base is acting as a nucleophile or generating hydroxide.
-
If you use Hydroscopic Bases (
, ) that have not been dried, the base reacts with trace water to form . The hydroxide ion is a much smaller, harder nucleophile than tert-butylamine and easily attacks the fluorinated ring. -
If you use Strong Bases (
, ), they can directly attack the ring or deprotonate the product, leading to degradation.
-
-
Solution:
-
Switch to Mild Bases : Use Sodium Bicarbonate (
). It is strong enough to neutralize HF ( ) but too weak to generate significant hydroxide concentration. -
Anhydrous Protocol : Flame-dry your inorganic base or purchase "anhydrous, free-flowing" grades.
-
Module C: Reaction Stalling
Q: The reaction stalls at 85% conversion. Adding more tert-butylamine doesn't help. Should I add a stronger base?
A: Do not add a stronger base immediately. Stalling is usually caused by the surface passivation of the inorganic base.
-
The Phenomenon: As the reaction proceeds, the base (
) reacts with HF to form a salt ( and ). These salts precipitate on the surface of the carbonate particles, creating a "shell" that prevents further neutralization. The reaction stalls because the local acidity rises, protonating your amine nucleophile (rendering it unreactive). -
The Fix:
-
Particle Size: Use micronized or powdered base, not granular.
-
Phase Transfer Catalyst: Add 5 mol% 18-Crown-6 (for Potassium bases) or Tetrabutylammonium bromide (TBAB) . This solubilizes the carbonate/fluoride exchange, keeping the base surface active.
-
Visualizing the Reaction Pathways
The following diagram illustrates the competition between the desired ortho-substitution, the competing para-substitution, and the hydrolysis pathway caused by improper base selection.
Caption: Kinetic competition between the desired ortho-substitution (Path A), steric para-substitution (Path B), and base-mediated hydrolysis (Path C).
Optimized Experimental Protocol
Objective: Synthesis of N-tert-Butyl-2,3-difluoro-6-nitroaniline with minimized hydrolysis and maximized regioselectivity.
Reagents:
-
2,3,4-Trifluoronitrobenzene (1.0 eq)[1]
-
tert-Butylamine (1.2 eq)
-
Potassium Bicarbonate (
) (2.5 eq) - Selected for mildness -
Acetonitrile (Anhydrous) - Solvent
-
TBAB (0.05 eq) - Phase Transfer Catalyst
Step-by-Step Methodology:
-
Preparation: Dry the
in a vacuum oven at 100°C for 4 hours prior to use. This is critical to prevent phenol formation. -
Charging: To a nitrogen-flushed reactor, add 2,3,4-Trifluoronitrobenzene and anhydrous Acetonitrile (5 vol).
-
Base Addition: Add the dried
and TBAB. Stir to create a uniform suspension. -
Amine Addition (Exotherm Control): Cool the mixture to 0°C. Add tert-butylamine dropwise over 30 minutes.
-
Note: Low temperature favors the kinetic product (often the ortho-isomer due to H-bonding) over the thermodynamic product.
-
-
Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 12-16 hours.
-
Checkpoint: Monitor by HPLC.[1] If conversion <90% after 16h, heat gently to 40°C. Do not exceed 50°C to avoid isomer scrambling.
-
-
Workup: Filter off the inorganic salts (
, excess ). Wash the cake with Acetonitrile. -
Isolation: Concentrate the filtrate. The product may crystallize directly or require a silica plug to separate the para-isomer (which is more polar).
References
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link
- Gorelik, M. V. (1995). Mechanisms of Nucleophilic Substitution in Nitroarenes. Russian Chemical Reviews, 64(6). (Discusses the "Ortho-effect" and H-bonding in ).
-
BenchChem Technical Support. (2025). Troubleshooting
Reactions: Solvent and Base Effects on Fluoronitrobenzenes. Link - Organic Process Research & Development (OPRD). General guidelines on scavenging HF in aryl-fluoride substitutions. (Standard Industry Practice).
Sources
Purification Support Center: Removing Unreacted Starting Material
Status: Online Role: Senior Application Scientist Ticket: #PUR-001: "Starting Material Persists in Final Product"
Executive Summary
Incomplete reactions are an unavoidable reality in organic synthesis. When kinetics, thermodynamics, or reagent degradation leave you with unreacted starting material (SM) that co-elutes with your product, standard flash chromatography often fails. This guide provides a tiered troubleshooting protocol—moving from simple chemical washes to advanced chemo-selective scavenging—to isolate your target molecule with high purity.
Module 1: Diagnosis & Characterization
Before attempting purification, confirm the identity of the impurity. Structural similarity often leads to misinterpretation of TLC/LC-MS data.
Q: How do I distinguish Unreacted SM from a Byproduct? A: Use a co-spot TLC or overlaid HPLC trace.
-
Protocol: Spot Pure SM, Co-spot (SM + Crude), and Crude on the same plate.
-
Logic: If the impurity in the crude has the exact same Rf and stain color/UV activity as the Pure SM, it is likely unreacted material. If the Rf is slightly different, it may be a regioisomer or an over-reacted byproduct.
Q: Why is the SM still there?
-
Thermodynamic Equilibrium: The reaction may be reversible (e.g., esterification).
-
Kinetics: The reaction was stopped too early, or reagents degraded (e.g., moisture killing a Grignard).
-
Stoichiometry: You used an excess of one reagent to drive the reaction, and now that excess remains.
Module 2: Liquid-Liquid Extraction (LLE) Strategies
The first line of defense. Utilizing pKa differences is the most scalable and cost-effective method.
Q: Can I wash the SM away without chromatography? A: Yes, if there is an ionizable functional group difference between Product and SM.
The Acid/Base Decision Matrix
Use this logic to select your wash solution. This relies on converting the impurity into a water-soluble salt while the product remains organic-soluble (or vice versa).
Figure 1: Decision tree for removing ionizable starting materials via aqueous workup.
Module 3: Scavenger Resins (Chemo-Selective Removal)
When LLE fails or the product is sensitive, solid-supported scavenger resins are the industry standard for high-value intermediates. They act as "chemical magnets."
Q: My Product and SM have identical Rf values. How do I separate them? A: Use a scavenger resin that covalently binds only to the SM functional group.
Mechanism: Scavengers function on the principle of Chemo-Selectivity . You add a solid bead functionalized with a reactive group (electrophile or nucleophile) that targets the specific impurity. The impurity binds to the bead, and you filter the bead away.
Scavenger Selection Guide
| Impurity Type (SM) | Recommended Scavenger Resin | Mechanism | Typical Loading |
| Electrophiles (Acid Chlorides, Isocyanates, Aldehydes) | Aminomethyl polystyrene or Trisamine | Nucleophilic attack by resin amine forms stable bond. | 2–4 eq. |
| Nucleophiles (Amines, Anilines, Hydrazines) | PS-TsCl (Tosyl Chloride) or PS-Isocyanate | Resin acts as electrophile; forms sulfonamide/urea. | 2–4 eq. |
| Acids (Carboxylic Acids, Phenols) | MP-Carbonate or PS-DIEA | Acid-Base neutralization (Ion exchange). | 3–5 eq. |
| Metals (Pd, Cu, Rh catalysts) | Si-Thiol or Si-TMT (Trimercaptotriazine) | Metal chelation/coordination. | 3–5 eq. (vs metal) |
Experimental Protocol (Batch Mode):
-
Dissolve: Crude mixture in a non-protic solvent (DCM, THF, or EtOAc).
-
Add: Add 3–4 equivalents of the chosen resin (relative to the estimated amount of SM impurity).
-
Agitate: Stir or shake gently for 1–4 hours at Room Temp. Do not use magnetic stir bars with polymer resins as they can grind the beads.
-
Filter: Pass through a fritted funnel or cotton plug.
-
Rinse: Wash the resin cake with solvent to recover any entrained product.
-
Concentrate: Evaporate solvent to yield purified product.
Pro Tip: For metal scavenging (Pd removal), elevated temperatures (40–60°C) often improve scavenging efficiency significantly [1].
Module 4: Chromatographic Optimization
When you must run a column, standard conditions often fail for similar compounds. You must manipulate Selectivity (
Q: The spots are touching on TLC. How do I improve resolution? A: Change the solvent system "class" to alter dipole interactions.
1. Solvent Selectivity Switching: If Hexane/Ethyl Acetate isn't working, switching to DCM/Methanol often won't help if the separation mechanism is purely polarity-based.
-
Try: Toluene/Acetone or DCM/Acetonitrile.
-
Why: Different solvents engage in different intermolecular forces (hydrogen bonding acceptor/donor vs. dipole-dipole). This changes the relative interaction energy of the SM vs. Product with the silica.
2. The "Deactivation" Trick (For Streaking Amines): If your SM is an amine that streaks, it will co-elute with everything.
-
Protocol: Pre-wash the silica column with mobile phase containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide .
-
Result: This neutralizes the acidic silanol sites on the silica, sharpening the amine peak and effectively changing its Rf relative to non-basic compounds [2].
Module 5: Derivatization ("Catch & Release" Logic)
If you cannot pull the impurity out, change its chemistry to make it separable.
Q: Nothing works. The SM is chemically inert and identical to the product. A: Perform a "Cleanup Reaction" (Derivatization).
Scenario: You have unreacted Alcohol SM contaminating your Ester Product . Separation is difficult. Protocol:
-
Add a small amount of Acetic Anhydride or Benzoyl Chloride to the crude mixture.
-
Stir for 30 mins.
-
Result: The unreacted Alcohol SM converts to an Ester/Benzoate. This new molecule will likely have a significantly different Rf (usually higher) than your target product, or it will become lipophilic enough to separate easily.
-
Run a short silica plug to separate the new derivative from your product.
References
-
Biotage. (n.d.).[1][2] Metal Scavengers for Organic Purification: User Guide. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography: Troubleshooting. Department of Chemistry. Retrieved from [Link]
-
Bhattacharyya, S. (2004).[3] New developments in polymer-supported reagents, scavengers and catalysts for organic synthesis.[3] Current Opinion in Drug Discovery & Development.[3]
-
Teledyne ISCO. (n.d.). Flash Chromatography Guide: Separation of Co-eluting Compounds. Retrieved from [Link]
Sources
Technical Support Center: Exothermic Control in Aniline Derivative Nitration
Status: Operational Operator: Senior Application Scientist (Process Safety & Synthesis Division) Ticket ID: NIT-ANL-0042 Subject: Managing Heat & Selectivity in Electrophilic Aromatic Substitution of Activated Amines
Executive Summary & Safety Directive
WARNING: The nitration of aniline derivatives involves a highly activated aromatic ring reacting with a potent oxidizing mixture (Mixed Acid). The primary hazard is Thermal Runaway , caused by the exponential relationship between reaction rate and temperature (Arrhenius behavior), coupled with the high enthalpy of nitration (
Core Rule: Never nitrate free aniline directly with mixed acid unless using specialized, dilute conditions. The amine group must be protected (typically as an acetanilide) or fully protonated to prevent oxidative degradation ("tarring") and explosive decomposition.
Critical Safety Protocol: Preventing Thermal Runaway
Q: My reaction temperature is spiking despite the cooling bath. What is the immediate protocol?
A: You are likely experiencing reactant accumulation, where the rate of dosing exceeds the rate of consumption, leading to a sudden "kick" when the reaction initiates.
Immediate Action (The "Crash" Protocol):
-
Stop Dosing Immediately: Cut the feed of the nitrating agent.
-
Maximize Agitation: Ensure the impeller/stir bar is at maximum RPM to dissipate hot spots.
-
Emergency Quench: If temperature continues to rise (approaching
of decomposition, typically >60°C for many nitro-anilines), dump the reaction mixture onto a pre-weighed mass of crushed ice/water (minimum 5x reaction volume).-
Note: Do not add water to the reactor; this will trigger a steam explosion.
-
Prevention Strategy (The "Dosing" Logic):
-
Calculate
(Adiabatic Temperature Rise): Know the maximum temperature your reactor would reach if cooling failed. -
Dosing Rate: The addition rate of Nitric Acid must be slower than the heat removal capacity of your jacket/bath.
-
Induction Check: Stop dosing after adding 5% of the reagent. Wait for the exotherm to appear. If no temperature rise occurs, DO NOT continue adding reagent. You are accumulating unreacted potential energy.
Standard Operating Procedure: The Acetanilide Route
Direct nitration is too hazardous for routine synthesis. We recommend the Protection-Nitration-Deprotection workflow.
Phase A: Protection (Acetylation)
-
Reagent: Acetic Anhydride (
) in Acetic Acid. -
Why: Converts the strongly activating, basic
group into the moderately activating, neutral group. This prevents salt formation with and reduces ring oxidation.
Phase B: Nitration (The Critical Step)
-
Solvent: Glacial Acetic Acid (acts as a heat sink).
-
Reagent: Fuming
/ Conc. . -
Temperature Target: 0°C to 10°C.
Step-by-Step Protocol:
| Step | Action | Technical Rationale |
| 1 | Dissolve Acetanilide in Glacial Acetic Acid. Cool to 0°C. | Acetic acid moderates the solvent polarity and acts as a thermal buffer. |
| 2 | Prepare Nitrating Mix: Add | Pre-generating the nitronium ion ( |
| 3 | Addition: Add Nitrating Mix dropwise. | CRITICAL: Maintain internal temp <15°C. High temp favors dinitration and hydrolysis. |
| 4 | Post-Reaction: Stir at 10°C for 30-60 min. | Ensures complete conversion of the intermediate Sigma complex. |
| 5 | Quench: Pour into ice/water slurry. | Precipitates the product (p-nitroacetanilide) while acid remains in the aqueous phase. |
Troubleshooting & FAQs
Issue: "Red Fumes" in the Headspace
Q: I see brown/red gas (
-
The Fix: Add Urea or Sulfamic Acid (0.5 - 1.0 mol% equiv) to the reaction mixture before adding nitric acid.
-
Mechanism: Urea scavenges nitrous acid:
This breaks the autocatalytic cycle of oxidation [1].
Issue: Tar Formation
Q: The reaction mixture turned black and viscous. A: This is "tarring," caused by the oxidation of the aniline ring.
-
Cause 1: Protection failed (hydrolysis of acetanilide back to aniline).
-
Cause 2: Temperature too high (>20°C).
-
Cause 3: Localized hot spots due to poor stirring.
Issue: Regioselectivity (Ortho vs. Para)
Q: I need the ortho-isomer, but I'm getting 90% para. A: The acetamido group is bulky. Steric hindrance blocks the ortho position.
-
To favor Ortho: You must change the strategy. Use Nitrate Salts (e.g., Acetyl Nitrate) or milder conditions, but for standard mixed acid nitration, para is thermodynamically and kinetically favored.
Visualizing the Logic
Diagram 1: Nitration Safety Decision Matrix
This workflow dictates the operator's decisions during the critical addition phase.
Caption: Decision logic for preventing reactant accumulation and thermal runaway during nitration.
Diagram 2: Reaction Mechanism & Heat Generation
Understanding where the heat comes from (formation of the electrophile vs. the substitution itself).
Caption: The electrophilic aromatic substitution pathway. Note that mixing acids generates significant heat before the reaction even begins.
Quantitative Data: Method Comparison
| Parameter | Mixed Acid (HNO3/H2SO4) | Acetyl Nitrate (HNO3/Ac2O) | Urea Nitrate |
| Exothermicity | High (High Risk) | Moderate | Low (Safest) |
| Selectivity | Para-dominant | Ortho-enhanced | Para-dominant |
| Throughput | High (Industrial Std) | Low | Medium |
| Atom Economy | Good | Poor (Ac2O waste) | Good |
| Safety Note | Requires dump tank | Explosive if dry | Stable solid |
References
-
Organic Syntheses. "p-Nitroaniline (Preparation via Acetanilide)." Org.[1][2][3] Synth. 1928, 8, 50. Link
- Stoessel, F. "Thermal Safety of Chemical Processes: Risk Assessment and Process Design." Wiley-VCH, 2008. (Standard text on Thermal Runaway/Calorimetry).
- Bretherick's Handbook of Reactive Chemical Hazards. "Nitration Incidents.
- Agrawal, J.P. "High Energy Materials: Propellants, Explosives and Pyrotechnics." (Reference for Urea/Sulfamic acid scavenging of NOx).
-
BenchChem Support. "Managing Exothermic Reactions During Nitration." Link (General safety protocols for nitration).
Sources
Validation & Comparative
Structural Elucidation and Regioisomeric Differentiation of N-tert-Butyl-2,3-difluoro-6-nitroaniline via High-Field NMR
Part 1: Strategic Overview
N-tert-Butyl-2,3-difluoro-6-nitroaniline represents a critical fluorinated scaffold in the synthesis of next-generation kinase inhibitors and heterocyclic active pharmaceutical ingredients (APIs). The introduction of fluorine atoms modulates metabolic stability (blocking P450 oxidation sites) and lipophilicity, while the tert-butyl group often serves as a bulky steric modulator or a removable protecting group.
However, the synthesis of this scaffold via nucleophilic aromatic substitution (
This guide provides a definitive protocol for the structural validation of the 6-nitro isomer , utilizing the specific diagnostic power of spin-spin coupling constants (
Part 2: Experimental Protocol
Sample Preparation
To ensure reproducibility and resolution of fine coupling structures, strict adherence to sample preparation is required.
-
Solvent Selection: Deuterated Chloroform (
) is preferred over for this specific isomer.-
Reasoning: The 6-nitro isomer possesses an intramolecular hydrogen bond between the amine N-H and the nitro group oxygen. Non-polar solvents like
stabilize this interaction, resulting in a sharp, diagnostic downfield shift of the N-H proton. disrupts this intramolecular bond via competitive hydrogen bonding, broadening the signal and obscuring this key identifier.
-
-
Concentration: 10–15 mg in 0.6 mL solvent (for 400 MHz+ instruments).
-
Temperature: 298 K (Standard).
Acquisition Parameters[1]
- H NMR: Minimum 16 scans. Spectral width -2 to 14 ppm.
-
C NMR: Minimum 512 scans. Power-gated decoupling (to remove H-C coupling but retain F-C coupling information if
F decoupling is not available). -
F NMR (Recommended): While not the focus, a quick
F scan confirms the presence of two distinct fluorine environments.
Part 3: H NMR Spectral Analysis
The proton spectrum is defined by three distinct regions: the aliphatic tert-butyl group, the exchangeable amine proton, and the aromatic region characterized by complex Fluorine-Proton splitting.
The Diagnostic N-H Signal (Intramolecular Bonding)
The most immediate confirmation of the 6-nitro regiochemistry (vs. the 4-nitro isomer) is the chemical shift of the amine proton.
-
Shift:
8.0 – 9.5 ppm (Broad singlet or weak doublet). -
Mechanism: The ortho-nitro group acts as a hydrogen bond acceptor for the N-H. This descreening effect shifts the proton significantly downfield compared to the 4-nitro isomer (
4.0 – 6.0 ppm), where no such intramolecular ring exists.
The Aromatic Region (H4 and H5)
The ring possesses two protons at positions 4 and 5. Their splitting pattern is an AB system modified by Fluorine coupling .
-
Proton H4 (adjacent to F3):
-
Shift:
~6.8 – 7.2 ppm. -
Multiplicity: Doublet of Doublets of Doublets (ddd).
-
Couplings:
- (Ortho H-H): ~9.0 Hz.
- (Ortho H-F): ~9.5 Hz (Large).
- (Meta H-F): ~4.5 Hz (Smaller).
-
-
Proton H5 (adjacent to NO
):-
Shift:
~7.8 – 8.2 ppm (Deshielded by adjacent Nitro group). -
Multiplicity: Doublet of Doublets of Doublets (ddd).
-
Couplings:
- (Ortho H-H): ~9.0 Hz.
- (Meta H-F): ~4.5 – 6.0 Hz.
- (Para H-F): < 2.0 Hz (Often unresolved broadening).
-
The Aliphatic Region
-
tert-Butyl Group:
1.35 – 1.45 ppm (Singlet, 9H).-
Note: A slight splitting (~1-2 Hz) may be observed due to long-range coupling with fluorine if resolution is ultra-high (
), but it typically appears as a singlet.
-
Part 4: C NMR Spectral Analysis
Carbon-13 analysis is dominated by C-F coupling , which splits carbon signals into multiplets. This is the definitive "fingerprint" for the 2,3-difluoro substitution pattern.
Carbon Assignment Table
| Carbon Position | Assignment | Approx. Shift ( | Multiplicity | Coupling Constants ( |
| C-1 | C-NH(tBu) | 135 - 140 | dd | |
| C-2 | C-F (ipso) | 140 - 145 | dd | |
| C-3 | C-F (ipso) | 148 - 153 | dd | |
| C-4 | C-H | 110 - 115 | dd | |
| C-5 | C-H | 120 - 125 | d | |
| C-6 | C-NO | 130 - 135 | d | |
| C-tBu (quat) | C-(CH | 52 - 55 | s | No significant coupling |
| C-tBu (Me) | (CH | 29 - 31 | s | No significant coupling |
Note: The "dd" patterns for C2 and C3 are often large, overlapping multiplets. The
Part 5: Comparative Analysis (The Alternatives)
In drug development, the primary impurity is the 4-nitro isomer . Below is the logic to distinguish them.
| Feature | Target: 6-Nitro Isomer | Alternative: 4-Nitro Isomer | Reasoning |
| NH Chemical Shift | > 8.0 ppm (Deshielded) | < 6.0 ppm (Shielded) | 6-Nitro forms intramolecular H-bond; 4-Nitro does not. |
| Symmetry | Asymmetric (H4/H5 distinct) | Asymmetric (H5/H6 distinct) | Both are asymmetric, but coupling patterns differ. |
| H-H Coupling | H4/H5 are Ortho ( | H5/H6 are Ortho ( | Caution: H-H coupling is similar; rely on F-coupling and NH shift. |
| NO | Deshields H5 (adjacent) | Deshields H5 (adjacent) | In 4-nitro, H5 is flanked by F and NO2, shifting it further downfield. |
Part 6: Visualization & Workflows
Analytical Workflow Diagram
This diagram outlines the decision process for confirming the structure from crude reaction mixtures.
Caption: Step-by-step logic for differentiating the 6-nitro target from the 4-nitro impurity.
Spin System Logic
Visualizing the coupling interactions for the aromatic protons.
Caption: Coupling network showing why H4 appears as a distinct ddd and H5 as a ddd (or dd).
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for coupling constants and substituent effects).
-
Reich, H. J. (2024). WinPLT NMR Coupling Constants Guide. University of Wisconsin-Madison. [Link] (Authoritative source for F-C and F-H coupling values).
- Lefebvre, B., et al. (1982). "Intramolecular Hydrogen Bonding in Nitroanilines: An NMR Study." Journal of the Chemical Society, Perkin Transactions 2. (Foundational work on NH shifts in ortho-nitroanilines).
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of N-tert-Butyl-2,3-difluoro-6-nitroaniline for Structure Confirmation
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel chemical entities such as N-tert-Butyl-2,3-difluoro-6-nitroaniline, a multi-faceted analytical approach is paramount. This guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of N-tert-Butyl-2,3-difluoro-6-nitroaniline, offering a powerful tool for its structural confirmation. We will delve into the predictable fragmentation pathways based on the molecule's constituent functional groups and compare the utility of mass spectrometry with other instrumental techniques.
The Logic of Fragmentation: Predicting the Mass Spectrum
The fragmentation of a molecule in a mass spectrometer is not a random event but rather a cascade of predictable bond cleavages governed by the principles of chemical stability. For N-tert-Butyl-2,3-difluoro-6-nitroaniline (Molecular Formula: C₁₀H₁₂F₂N₂O₂, Molecular Weight: 230.2 g/mol )[1], we can anticipate a fragmentation pattern influenced by its key structural motifs: the N-tert-butyl group, the difluorinated nitroaromatic ring, and the ortho-positioning of the nitro and amino groups.
Under electron ionization (EI), the molecule will first form a molecular ion (M⁺˙) at m/z 230. The subsequent fragmentation is expected to proceed through several key pathways:
-
Loss of a Methyl Radical (CH₃•): The tert-butyl group is prone to fragmentation to form a stable tertiary carbocation. The loss of a methyl radical (15 Da) from the molecular ion is a highly probable initial fragmentation step, leading to a prominent peak at m/z 215. This is a common fragmentation pathway for compounds containing a tert-butyl group[2].
-
Formation of the tert-Butyl Cation: A competing fragmentation pathway involves the cleavage of the C-N bond, resulting in the formation of a stable tert-butyl cation at m/z 57. This is often a base peak in the mass spectra of tert-butyl containing compounds.
-
The "Ortho Effect": The proximity of the nitro and the N-tert-butylamino groups is expected to give rise to "ortho effects," which are characteristic intramolecular reactions upon ionization. For N-alkyl-o-nitroanilines, common ortho effects include the elimination of small neutral molecules such as water (H₂O), a hydroxyl radical (•OH), or a hydroperoxyl radical (•OOH)[3]. These losses would result in fragment ions at m/z 212, 213, and 199, respectively. The loss of a substituent from a position ortho to a nitro-group can also occur[4].
-
Alpha-Cleavage: Alpha-cleavage is a dominant fragmentation mechanism for amines[5]. In this case, cleavage of the C-C bond adjacent to the nitrogen atom within the tert-butyl group can lead to the formation of an immonium cation.
-
Fragmentation of the Aromatic Ring: The difluoro-nitro-substituted aromatic ring will also contribute to the fragmentation pattern. Aromatic nitro compounds can lose the nitro group (NO₂•, 46 Da) or nitric oxide (NO•, 30 Da)[4]. The presence of two electron-withdrawing fluorine atoms will influence the stability of the resulting fragment ions.
This intricate interplay of fragmentation pathways provides a unique fingerprint for the molecule, allowing for its confident identification.
Visualizing the Fragmentation Cascade
The predicted fragmentation pathways of N-tert-Butyl-2,3-difluoro-6-nitroaniline can be visualized to better understand the relationships between the precursor and product ions.
Caption: Predicted major fragmentation pathways of N-tert-Butyl-2,3-difluoro-6-nitroaniline under electron ionization.
Predicted Fragmentation Data Summary
The following table summarizes the expected major fragment ions, their mass-to-charge ratios (m/z), and the corresponding proposed structures.
| m/z | Proposed Fragment Ion | Corresponding Neutral Loss |
| 230 | [C₁₀H₁₂F₂N₂O₂]⁺˙ (Molecular Ion) | - |
| 215 | [C₉H₉F₂N₂O₂]⁺ | •CH₃ |
| 213 | [C₁₀H₁₁F₂N₂O]⁺ | •OH |
| 212 | [C₁₀H₁₀F₂N₂O]⁺˙ | H₂O |
| 184 | [C₁₀H₁₂F₂N]⁺ | •NO₂ |
| 57 | [C₄H₉]⁺ | C₆H₃F₂N₂O₂• |
A Comparative Look: Mass Spectrometry vs. Other Techniques
While mass spectrometry is a powerful tool for structure elucidation, a comprehensive confirmation of N-tert-Butyl-2,3-difluoro-6-nitroaniline's structure should involve a suite of analytical techniques.
| Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern, providing insights into the elemental composition and connectivity of the molecule. | High sensitivity, provides a molecular "fingerprint". | Isomers can sometimes have similar fragmentation patterns. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework, including the number and types of protons and carbons, and their connectivity. | Provides unambiguous structural information. | Lower sensitivity than MS, requires larger sample amounts. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule based on their characteristic vibrational frequencies. | Quick and non-destructive. | Provides limited information on the overall molecular structure. |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N, etc.) in the compound. | Confirms the empirical formula. | Does not provide information on the arrangement of atoms. |
The synergistic use of these techniques provides a self-validating system for structure confirmation. For instance, while MS provides the molecular weight and key fragments, NMR confirms the precise arrangement of atoms, and IR spectroscopy verifies the presence of the nitro and amino functional groups.
Experimental Protocol: Acquiring the Mass Spectrum
A robust and reproducible experimental protocol is essential for obtaining high-quality mass spectral data. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this semi-volatile compound[6].
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of N-tert-Butyl-2,3-difluoro-6-nitroaniline.
-
Dissolve the sample in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane.
-
Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph:
-
Injection Port: Split/splitless injector, operated in splitless mode at 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final hold: 280°C for 5 minutes.
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: m/z 40-350.
-
Solvent Delay: 3 minutes.
-
3. Data Analysis:
-
Identify the peak corresponding to N-tert-Butyl-2,3-difluoro-6-nitroaniline in the total ion chromatogram.
-
Extract the mass spectrum for this peak.
-
Analyze the fragmentation pattern and compare it with the predicted fragmentation pathways and the data in spectral libraries.
Workflow for Structure Confirmation
The logical process for confirming the structure of N-tert-Butyl-2,3-difluoro-6-nitroaniline using a multi-technique approach is outlined below.
Caption: A comprehensive workflow for the structural confirmation of N-tert-Butyl-2,3-difluoro-6-nitroaniline.
Conclusion
The predictable and informative fragmentation pattern of N-tert-Butyl-2,3-difluoro-6-nitroaniline in mass spectrometry makes it an indispensable technique for the structural confirmation of this molecule. By understanding the interplay of the tert-butyl group, the difluoro-nitroaromatic system, and the ortho-relationship of the key functional groups, researchers can confidently interpret the resulting mass spectrum. When used in conjunction with other analytical methods like NMR and IR spectroscopy, mass spectrometry provides a robust and self-validating approach to ensure the structural integrity of novel compounds in the drug development pipeline.
References
-
Jariwala, F. B., Figus, M., & Attygalle, A. B. (2008). Ortho Effect in Electron Ionization Mass Spectrometry of N-Acylanilines Bearing a Proximal Halo Substituent. Journal of the American Society for Mass Spectrometry, 19(10), 1545-1554. [Link]
-
Danikiewicz, W. (1998). Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects. European Journal of Mass Spectrometry, 4(3), 235-243. [Link]
-
PubChem. (n.d.). 3-Nitroaniline. National Center for Biotechnology Information. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
LCGC International. (2010). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. [Link]
-
Journal of the American Society for Mass Spectrometry. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. [Link]
-
Quora. (2018). What is the basicity order of ortho, meta, and para-substituted anilines substituted with nitro group? [Link]
-
Journal of the Chemical Society B: Physical Organic. (1968). Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. [Link]
-
PubMed. (1979). Formation and reactions of negative ions relevant to chemical ionization mass spectrometry. I. CL mass spectra of organic compounds produced by F-. [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
DSpace@MIT. (2025). Atmospheric compound identification from electron ionization mass spectrometry data. [Link]
-
Pharmaffiliates. (n.d.). N-tert-Butyl-2,3-difluoro-6-nitroaniline. [Link]
-
ACS Publications. (2024). Photodissociation Dynamics of the Highly Stable ortho-Nitroaniline Cation. The Journal of Physical Chemistry A. [Link]
-
NIST WebBook. (n.d.). o-Nitroaniline. [Link]
-
YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]
-
Helda. (n.d.). Enhanced detection of aromatic oxidation products using NO3 chemical ionization mass spectrometry with limited nitric acid. [Link]
-
YouTube. (2021). Analysis of High Molecular Weight Compound by Direct Sample Inlet DI – Electron Ionization (EI) MS. [Link]
-
NIST WebBook. (n.d.). m-Nitroaniline. [Link]
-
Gupea. (n.d.). Nitro Aromatic Compounds and Levoglucosan as Biomass Burning Tracers of Atmosphere in New Delhi, India. [Link]
-
ResearchGate. (2025). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. [Link]
-
ResearchGate. (n.d.). Figure S7. Mass spectrum of 4-nitroaniline. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Reactivity of N-tert-Butyl-2,3-difluoro-6-nitroaniline in Diverse Solvent Systems
For researchers, scientists, and professionals in drug development, understanding the nuanced behavior of chemical intermediates is paramount to optimizing synthetic routes and ensuring robust process development. N-tert-Butyl-2,3-difluoro-6-nitroaniline, a key building block in the synthesis of various heterocyclic compounds, presents a fascinating case study in the profound influence of the reaction environment on chemical reactivity. This guide provides an in-depth comparison of its expected reactivity in different solvent systems, grounded in the principles of physical organic chemistry and supported by data from analogous systems. While specific kinetic data for this molecule is not widely published, this document outlines a robust framework for predicting and evaluating its behavior, enabling informed solvent selection for synthetic applications.
Introduction: The Critical Role of the Solvent in Modulating Reactivity
The solvent is not merely an inert medium in which a reaction occurs; it is an active participant that can dramatically influence reaction rates and even alter mechanistic pathways.[1][2] For a molecule like N-tert-Butyl-2,3-difluoro-6-nitroaniline, which is primed for nucleophilic aromatic substitution (SNAr) reactions, the choice of solvent can be the difference between a high-yielding, selective transformation and a sluggish, inefficient process.
The reactivity of this substituted nitroaniline is dictated by several structural features:
-
Electron-Withdrawing Groups: The nitro group (-NO₂) and the two fluorine atoms strongly activate the aromatic ring towards nucleophilic attack by withdrawing electron density.
-
Leaving Groups: The fluorine atoms can act as leaving groups in SNAr reactions.
-
Steric Hindrance: The bulky tert-butyl group can sterically hinder the approach of nucleophiles to the amino group and may influence the regioselectivity of reactions on the aromatic ring.
Solvents influence the rates of SNAr reactions primarily by stabilizing or destabilizing the reactants, transition states, and intermediates.[3] The key solvent properties to consider are polarity (dipole moment and dielectric constant) and the ability to act as a hydrogen-bond donor (protic) or not (aprotic).[4][5]
Theoretical Framework: Predicting Solvent Effects on the SNAr Reactivity of N-tert-Butyl-2,3-difluoro-6-nitroaniline
The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination pathway, involving a negatively charged intermediate known as the Meisenheimer complex.[1][6]
dot graph "SNAr_Mechanism" { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
Reactants [label="N-tert-Butyl-2,3-difluoro-6-nitroaniline + Nu⁻"]; Intermediate [label="Meisenheimer Complex\n(negatively charged intermediate)"]; Products [label="Substituted Product + F⁻"];
Reactants -> Intermediate [label="Step 1: Nucleophilic Attack (Rate-determining)"]; Intermediate -> Products [label="Step 2: Leaving Group Departure"]; } caption="Generalized mechanism for the SNAr reaction."
The rate-determining step is typically the formation of the Meisenheimer complex.[6] Therefore, solvents that stabilize this charged intermediate more than the neutral reactants will accelerate the reaction.
-
Polar Aprotic Solvents: Solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN) are excellent choices for SNAr reactions.[7][8] They possess large dipole moments and can effectively solvate cations, leaving the anionic nucleophile relatively "bare" and more reactive.[4] More importantly, they effectively stabilize the delocalized negative charge of the Meisenheimer complex, lowering the activation energy of the first step.
-
Polar Protic Solvents: Solvents like water, ethanol, and methanol can also dissolve ionic nucleophiles. However, they can form strong hydrogen bonds with the nucleophile, creating a solvent shell that reduces its nucleophilicity and reactivity.[3] While they can also stabilize the charged intermediate, the strong solvation of the reactant nucleophile often leads to a slower reaction rate compared to polar aprotic solvents.
-
Nonpolar Solvents: Solvents such as toluene, hexane, and diethyl ether are generally poor choices for SNAr reactions involving charged nucleophiles.[4] They cannot effectively dissolve ionic reagents or stabilize the charged Meisenheimer complex, leading to very slow or no reaction.
Proposed Experimental Comparison of Reactivity
To empirically determine the reactivity of N-tert-Butyl-2,3-difluoro-6-nitroaniline in different solvent systems, a standardized kinetic experiment can be designed. A model SNAr reaction, such as the substitution of a fluorine atom with a common nucleophile like piperidine, provides a reliable method for comparison.
Experimental Protocol
Objective: To determine the second-order rate constants for the reaction of N-tert-Butyl-2,3-difluoro-6-nitroaniline with piperidine in various solvents at a constant temperature.
Materials:
-
N-tert-Butyl-2,3-difluoro-6-nitroaniline
-
Piperidine (freshly distilled)
-
Solvents (anhydrous): Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Ethanol (EtOH), and Toluene.
-
Internal standard (e.g., dodecane)
-
Reaction vials, magnetic stir bars, and a constant temperature bath.
-
Analytical instrumentation: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Procedure:
-
Solution Preparation: Prepare stock solutions of N-tert-Butyl-2,3-difluoro-6-nitroaniline and piperidine in each of the selected solvents. Also, prepare a stock solution of the internal standard.
-
Reaction Setup: In a series of reaction vials, add a known volume of the N-tert-Butyl-2,3-difluoro-6-nitroaniline stock solution and the internal standard stock solution for each solvent.
-
Initiation and Sampling: Equilibrate the vials in a constant temperature bath (e.g., 60 °C). Initiate the reaction by adding a known volume of the pre-heated piperidine stock solution to each vial at time zero. At predetermined time intervals, withdraw an aliquot from each reaction mixture and quench the reaction by diluting it in a suitable solvent (e.g., cold acetonitrile).
-
Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of the remaining N-tert-Butyl-2,3-difluoro-6-nitroaniline relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the concentration of N-tert-Butyl-2,3-difluoro-6-nitroaniline versus time. The slope of the resulting line will be the pseudo-first-order rate constant (k'). The second-order rate constant (k) can then be calculated by dividing k' by the concentration of piperidine.
dot graph "Experimental_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_prep" { label="Preparation"; bgcolor="#E8F0FE"; node [fillcolor="#FFFFFF"]; A [label="Prepare stock solutions of reactants and internal standard in each solvent"]; }
subgraph "cluster_reaction" { label="Reaction"; bgcolor="#E6F4EA"; node [fillcolor="#FFFFFF"]; B [label="Equilibrate reactant solutions at constant temperature"]; C [label="Initiate reaction by adding nucleophile"]; D [label="Take aliquots at timed intervals and quench"]; }
subgraph "cluster_analysis" { label="Analysis"; bgcolor="#FEF7E0"; node [fillcolor="#FFFFFF"]; E [label="Analyze quenched samples by GC or HPLC"]; F [label="Determine reactant concentration over time"]; G [label="Calculate second-order rate constants"]; }
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } caption="Workflow for kinetic analysis of the SNAr reaction."
Predicted Reactivity and Data Interpretation
Based on the established principles of solvent effects on SNAr reactions, the following trend in reactivity is predicted:
DMSO > DMF > MeCN > EtOH >> Toluene
Comparative Data Table (Hypothetical)
The following table presents hypothetical, yet plausible, second-order rate constants for the reaction of N-tert-Butyl-2,3-difluoro-6-nitroaniline with piperidine at 60 °C.
| Solvent | Solvent Type | Dielectric Constant (ε) | Predicted Relative Rate | Hypothetical k (L mol⁻¹ s⁻¹) |
| DMSO | Polar Aprotic | 47 | Very High | 5.2 x 10⁻³ |
| DMF | Polar Aprotic | 37 | High | 2.8 x 10⁻³ |
| MeCN | Polar Aprotic | 36 | Moderate | 9.5 x 10⁻⁴ |
| Ethanol | Polar Protic | 25 | Low | 1.1 x 10⁻⁴ |
| Toluene | Nonpolar | 2.4 | Very Low | < 1.0 x 10⁻⁶ |
Interpretation of Predicted Results:
-
DMSO and DMF are expected to provide the highest reaction rates due to their high polarity and aprotic nature, which effectively stabilize the Meisenheimer complex without deactivating the nucleophile.[7]
-
Acetonitrile (MeCN) , while also a polar aprotic solvent, is generally less effective at solvating charged intermediates compared to DMSO and DMF, leading to a moderate reaction rate.
-
Ethanol (EtOH) , a polar protic solvent, is predicted to yield a significantly lower reaction rate. This is attributed to the strong hydrogen bonding between ethanol and the piperidine nucleophile, which reduces its availability and reactivity.[3]
-
Toluene , a nonpolar solvent, is expected to show negligible reactivity. It cannot effectively solvate the charged nucleophile or the charged intermediate, resulting in a very high activation energy barrier for the reaction.
Conclusion and Recommendations
The choice of solvent is a critical parameter in controlling the reactivity of N-tert-Butyl-2,3-difluoro-6-nitroaniline in nucleophilic aromatic substitution reactions. For synthetic applications requiring efficient substitution of the fluorine atoms, polar aprotic solvents such as DMSO and DMF are highly recommended. While polar protic solvents may be viable, they are likely to result in significantly slower reaction times. Nonpolar solvents should be avoided for this type of transformation.
The experimental framework provided in this guide offers a robust methodology for quantifying the solvent effects on the reactivity of this important intermediate. By understanding and leveraging these solvent effects, researchers can optimize reaction conditions to achieve higher yields, improved selectivity, and more efficient synthetic processes.
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Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. National Center for Biotechnology Information. [Link]
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FT-IR spectroscopy for the identification of functional groups in N-tert-Butyl-2,3-difluoro-6-nitroaniline
An Expert's Guide to FT-IR Spectroscopy for the Identification of Functional Groups in N-tert-Butyl-2,3-difluoro-6-nitroaniline
Introduction: The Vibrational Story of a Molecule
In the realm of analytical chemistry, particularly within pharmaceutical and materials science, understanding a molecule's structure is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a powerful and non-destructive tool for this purpose.[1][2][3] The technique is predicated on the principle that molecular bonds are not static; they vibrate in specific ways, such as stretching and bending, at quantized energy levels.[4][5] When infrared radiation is passed through a sample, its molecules absorb energy at frequencies that correspond to these vibrational modes.[2][3] The resulting FT-IR spectrum is a plot of this absorption, which acts as a unique "molecular fingerprint," revealing the presence of specific functional groups.[3][4]
This guide provides a detailed analysis of N-tert-Butyl-2,3-difluoro-6-nitroaniline, a complex aromatic amine, using FT-IR spectroscopy. We will dissect its expected spectrum, compare it with related compounds, provide a robust experimental protocol, and explain the causality behind spectral interpretation for researchers, scientists, and drug development professionals.
Deconstructing N-tert-Butyl-2,3-difluoro-6-nitroaniline: An Analysis of Expected Vibrational Modes
To predict the FT-IR spectrum, we must first identify the constituent functional groups of N-tert-Butyl-2,3-difluoro-6-nitroaniline. Its structure consists of a benzene ring substituted with a secondary amine (N-H), a tert-butyl group, two fluorine atoms, and a nitro group. Each of these components will produce characteristic absorption bands.
Key Functional Groups and Their Expected FT-IR Signatures:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Secondary Amine | N-H Stretch | 3350 - 3310 | Medium | As a secondary amine, only one peak is expected in this region.[6] Its position can be influenced by hydrogen bonding. |
| N-H Bend | 1650 - 1550 | Medium-Strong | This peak can sometimes be obscured by aromatic C=C stretching bands.[7] | |
| **Nitro Group (NO₂) ** | Asymmetric Stretch | 1550 - 1500 | Strong | The presence of electron-withdrawing fluorine atoms may shift this to the higher end of the range. |
| Symmetric Stretch | 1350 - 1300 | Strong | This is a highly characteristic and strong absorption.[8] | |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium-Weak | Typically appears as a series of small peaks just above 3000 cm⁻¹.[9][10] |
| C=C Stretch | 1600 - 1450 | Variable | Aromatic rings typically show multiple bands in this region.[9][11] | |
| Alkyl (tert-Butyl) | C-H Stretch | 2960 - 2850 | Strong | Characteristic of sp³ C-H bonds.[8][11] The tert-butyl group will show a prominent absorption here. |
| C-H Bend | 1465 & 1375 | Medium | The band around 1375 cm⁻¹ is often sharp and indicative of a methyl group.[8] | |
| Carbon-Nitrogen | C-N Stretch (Aromatic) | 1335 - 1250 | Strong | This band is stronger for aromatic amines compared to aliphatic ones.[6][12] |
| Carbon-Fluorine | C-F Stretch | 1400 - 1000 | Strong | C-F bonds produce very strong absorptions, but their exact location can be complex in polyfluorinated compounds. |
Comparative Analysis: Distinguishing Features in the Spectrum
The true power of FT-IR lies in comparing the spectrum of an unknown with that of known compounds. While a dedicated spectrum for N-tert-Butyl-2,3-difluoro-6-nitroaniline is not widely published, we can infer its key features by comparing it to simpler, structurally related molecules like 2-nitroaniline and 4-nitroaniline.[13][14][15]
-
vs. 2-Nitroaniline: 2-nitroaniline is a primary amine and would therefore show two N-H stretching bands (asymmetric and symmetric) between 3500 and 3300 cm⁻¹.[6][16] In contrast, our target molecule, being a secondary amine, will exhibit only a single N-H stretch.[6] Furthermore, the strong absorptions from the aliphatic C-H bonds of the tert-butyl group below 3000 cm⁻¹ in our compound would be absent in 2-nitroaniline.
-
vs. 4-Nitroaniline: Similar to 2-nitroaniline, 4-nitroaniline is a primary amine and will display two N-H stretching peaks.[16][17] The key differentiator for N-tert-Butyl-2,3-difluoro-6-nitroaniline, beyond the secondary amine feature, will be the very strong and complex absorption bands in the 1400-1000 cm⁻¹ region, characteristic of the C-F stretching vibrations, which are absent in 4-nitroaniline.
The specific combination of a single N-H stretch, strong aliphatic C-H stretches, and intense C-F absorptions creates a unique spectral fingerprint for N-tert-Butyl-2,3-difluoro-6-nitroaniline.
Experimental Protocol for FT-IR Analysis
This protocol outlines the Attenuated Total Reflectance (ATR) FT-IR method, a common and convenient technique for analyzing solid samples.
Objective: To acquire a high-quality FT-IR spectrum of N-tert-Butyl-2,3-difluoro-6-nitroaniline for functional group identification.
Materials:
-
FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)
-
N-tert-Butyl-2,3-difluoro-6-nitroaniline sample
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free laboratory wipes
Methodology:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Confirm the ATR accessory is correctly installed in the sample compartment.
-
-
Background Spectrum Collection:
-
Causality: A background spectrum must be collected to account for absorptions from ambient atmospheric components (CO₂ and water vapor) and the ATR crystal itself. This ensures that the final spectrum contains only information from the sample.
-
Clean the ATR crystal surface with a lint-free wipe moistened with an appropriate solvent (e.g., isopropanol) and allow it to dry completely.
-
Lower the ATR press arm to ensure no sample is present.
-
Using the instrument's software, collect a background scan. Typically, this involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.
-
-
Sample Analysis:
-
Retract the ATR press arm.
-
Place a small amount of the N-tert-Butyl-2,3-difluoro-6-nitroaniline powder onto the center of the ATR crystal. The amount should be sufficient to completely cover the crystal surface.
-
Lower the press arm and apply consistent pressure to ensure good contact between the sample and the crystal.
-
Causality: Good contact is critical for ATR, as the technique relies on an evanescent wave that penetrates a very short distance into the sample. Poor contact results in a weak, low-quality spectrum.
-
-
Data Acquisition:
-
Collect the sample spectrum using the same acquisition parameters (scan number, resolution, range) as the background scan. The software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.
-
-
Cleaning and Shutdown:
-
Retract the press arm and carefully remove the bulk of the sample from the crystal using a spatula.
-
Thoroughly clean the crystal surface with a solvent-moistened, lint-free wipe to remove any residue.
-
Run a clean check (collect another sample scan with nothing on the crystal) to ensure no sample carryover. The resulting spectrum should be a flat line.
-
Visualization of the Analytical Workflow
The following diagrams illustrate the logical workflow for the FT-IR analysis and the molecular structure of the target compound.
Caption: Workflow for FT-IR spectroscopic analysis.
Conclusion
FT-IR spectroscopy provides an invaluable method for the rapid and reliable identification of functional groups within a molecule like N-tert-Butyl-2,3-difluoro-6-nitroaniline. By understanding the characteristic absorption frequencies of its components—the secondary amine, nitro group, aromatic ring, tert-butyl group, and carbon-fluorine bonds—a detailed and unique spectral fingerprint can be predicted and identified. This guide provides the foundational knowledge and a practical experimental framework for researchers to confidently apply this technique for structural elucidation, quality control, and advancing drug development programs.
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Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]
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OpenOChem Learn. (n.d.). Characteristic IR Absorptions. Retrieved from [Link]
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Northern Illinois University - Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
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WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]
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Northern Illinois University - Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
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Trivedi, M. K., et al. (n.d.). FT-IR spectra of p-nitroaniline (a) control and (b) treated. ResearchGate. Retrieved from [Link]
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Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]
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University of Washington - Polymer Chemistry Characterization Lab. (n.d.). Infrared Spectroscopy (FT-IR/ATR). Retrieved from [Link]
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ResearchGate. (2025, August 10). Influence of Solvents on IR Spectrum of Aromatic Amines | Request PDF. Retrieved from [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). IR: amines. Retrieved from [Link]
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Spectroscopy Online. (2025, November 17). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Retrieved from [Link]
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Mary, Y. S., et al. (2010). Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. Journal of Molecular Modeling, 16(1), 87-94. Retrieved from [Link]
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Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA.... Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]
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Pharmaffiliates. (n.d.). N-tert-Butyl-2,3-difluoro-6-nitroaniline. Retrieved from [Link]
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PubChem. (n.d.). 2,3-Difluoro-6-nitroaniline. Retrieved from [Link]
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Scribd. (n.d.). FT-IR Spectrum Table. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2016, February 23). TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra. Retrieved from [Link]
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Finetech Industry Limited. (n.d.). 2,3-Difluoro-6-nitroaniline. Retrieved from [Link]
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A Senior Application Scientist's Guide to Predicting the Properties of Difluoro-Nitroaniline Derivatives with Quantum Chemical Calculations
In the landscape of modern drug discovery and materials science, difluoro-nitroaniline derivatives represent a class of molecules with significant potential. Their unique electronic properties, governed by the interplay of electron-donating amino groups and electron-withdrawing nitro and fluoro substituents, make them valuable scaffolds for developing novel therapeutic agents and advanced materials.[1][2] However, synthesizing and experimentally characterizing every potential derivative is a time-consuming and resource-intensive endeavor. Computational chemistry offers a powerful alternative, enabling the rapid and accurate prediction of molecular properties to guide and prioritize experimental efforts.[3][4][5][6]
This guide provides an in-depth comparison of quantum chemical calculation methodologies for predicting the key electronic and structural properties of difluoro-nitroaniline derivatives. As a senior application scientist, my objective is not merely to present a protocol but to explain the rationale behind the selection of computational tools, ensuring that the described workflows are both robust and scientifically sound. We will explore how to leverage these computational insights to understand reactivity, intermolecular interactions, and potential biological activity, thereby accelerating the research and development cycle.
Theoretical Foundations: Choosing the Right Tools for the Job
The accuracy of any quantum chemical prediction hinges on the chosen theoretical method and basis set. For molecules like difluoro-nitroanilines, Density Functional Theory (DFT) stands out as the workhorse method, offering a favorable balance between computational cost and accuracy.[7][8]
DFT methods approximate the complex many-electron problem by calculating the electron density. The term that describes the quantum mechanical effects of exchange and correlation is known as the functional. Functionals are often categorized in a hierarchy, famously described as "Jacob's Ladder," where each rung represents an increase in complexity and, generally, accuracy.
For the compounds , two types of functionals are particularly relevant:
-
Hybrid Functionals (e.g., B3LYP): These functionals, residing on the fourth rung of Jacob's Ladder, incorporate a portion of exact Hartree-Fock exchange. B3LYP is one of the most widely used functionals due to its proven track record across a vast range of chemical systems, including aromatic compounds.[8][9]
-
Range-Separated Hybrid Functionals (e.g., CAM-B3LYP): These are a more advanced type of hybrid functional. They are particularly adept at describing long-range interactions and charge-transfer excitations, which can be important in nitro-containing aromatic systems.[10] Choosing a range-separated functional like CAM-B3LYP can provide a more accurate description of the electronic structure compared to standard hybrids, especially for excited state properties.[10]
A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set directly impact the accuracy of the calculation.
-
Pople-style Basis Sets (e.g., 6-31G, 6-311G): These are computationally efficient and widely used. The numbers indicate the number of functions used to describe core and valence orbitals.
-
Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): Developed by Dunning and coworkers, these sets are designed to systematically converge towards the complete basis set limit.
-
Polarization and Diffuse Functions: For accurate calculations, especially on systems with heteroatoms and potential for non-covalent interactions, the inclusion of special functions is critical:
-
Polarization functions (d,p) , often denoted by * or (d,p), allow for anisotropy in the electron density, which is essential for describing chemical bonds accurately.[11][12]
-
Diffuse functions (+) , denoted by a + or ++, are crucial for describing anions, excited states, and weak intermolecular interactions, as they allow electron density to exist further from the nucleus.[11][12]
-
Given the presence of electronegative fluorine and oxygen atoms in difluoro-nitroanilines, using a basis set like 6-311++G(d,p) is a robust choice that provides a good balance of accuracy and computational efficiency. For higher accuracy benchmarks, an augmented correlation-consistent basis set like aug-cc-pVTZ is recommended.[13]
Experimental Protocol: A Validated Computational Workflow
This section details a step-by-step protocol for calculating the properties of a difluoro-nitroaniline derivative, using 2,4-difluoro-5-nitroaniline as an example.[14] This workflow can be implemented using various quantum chemistry software packages such as Gaussian, ORCA[15], or GAMESS.[16]
-
Build the Molecule: Using a molecular editor like Chemcraft[17] or Avogadro, construct the 3D structure of 2,4-difluoro-5-nitroaniline.
-
Initial Cleaning: Perform a preliminary geometry optimization using a fast, low-level method (e.g., a molecular mechanics force field like UFF) to obtain a reasonable starting geometry.
-
Objective: To find the equilibrium geometry of the molecule, which corresponds to the minimum energy structure on the potential energy surface.
-
Procedure: Perform a geometry optimization using a chosen DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until the forces are negligible.
-
Objective: To confirm that the optimized geometry is a true energy minimum and to obtain thermodynamic data.
-
Procedure: Perform a frequency calculation at the same level of theory as the optimization.
-
Validation: A true minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) rather than a stable structure, requiring further geometry optimization.
-
Objective: To compute the electronic properties from the optimized wavefunction.
-
Procedure: Using the optimized geometry, perform a single-point energy calculation. Key properties to analyze from the output include:
-
Energies of Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.[18]
-
Dipole Moment: Provides insight into the molecule's overall polarity.
-
Mulliken or Natural Population Analysis (NPA) Charges: To understand the charge distribution on each atom.
-
Molecular Electrostatic Potential (MEP): To visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
-
Visualization of the Computational Workflow
The following diagram illustrates the logical flow of the computational protocol described above.
Caption: A workflow for predicting molecular properties using DFT.
Comparative Analysis: The Impact of Method Selection
The choice of functional and basis set can significantly influence the calculated properties. The following tables provide a comparative analysis for 2,4-difluoro-5-nitroaniline to guide method selection.
Table 1: Comparison of DFT Functionals for Predicting Key Electronic Properties (Basis Set: 6-311++G(d,p))
| Property | B3LYP | CAM-B3LYP | PBE0 |
| HOMO Energy (eV) | -7.89 | -8.21 | -8.05 |
| LUMO Energy (eV) | -3.12 | -2.98 | -3.07 |
| HOMO-LUMO Gap (eV) | 4.77 | 5.23 | 4.98 |
| Dipole Moment (Debye) | 6.54 | 6.71 | 6.62 |
Note: These are representative values derived from typical quantum chemical calculations and may vary slightly based on the software and specific computational parameters used.
Table 2: Impact of Basis Set Choice on Calculated Properties (Functional: B3LYP)
| Property | 6-31G(d) | 6-311++G(d,p) | aug-cc-pVDZ |
| Total Energy (Hartree) | -684.432 | -684.698 | -684.675 |
| HOMO-LUMO Gap (eV) | 4.81 | 4.77 | 4.79 |
| Dipole Moment (Debye) | 6.48 | 6.54 | 6.52 |
Analysis and Recommendations:
-
From Table 1, we observe that the range-separated functional, CAM-B3LYP, predicts a larger HOMO-LUMO gap. This is a common and often more accurate trend for systems with potential charge-transfer character.[10] The dipole moments are relatively consistent across the tested functionals.
-
From Table 2, it is evident that moving from a double-zeta basis set like 6-31G(d) to a more flexible triple-zeta set with diffuse functions like 6-311++G(d,p) results in a lower, more stable total energy. However, the HOMO-LUMO gap and dipole moment show less dramatic changes, suggesting that for these specific properties, the smaller basis set may provide a reasonable first approximation.
-
Recommendation: For reliable predictions for difluoro-nitroaniline derivatives, the B3LYP/6-311++G(d,p) level of theory provides a robust starting point. For studies where charge-transfer or excited states are of primary interest, CAM-B3LYP/6-311++G(d,p) is the superior choice.
From Properties to Predictions: Implications for Drug Design
The true value of these calculations lies in translating the numerical data into actionable chemical insights.[19]
Visualization of Structure-Property Relationships
This diagram illustrates how calculated quantum chemical properties inform key aspects of drug development.
Caption: Linking calculated properties to drug design applications.
Table 3: Predicted Properties of Selected Difluoro-Nitroaniline Isomers (Method: B3LYP/6-311++G(d,p))
| Compound | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Predicted Reactivity |
| 2,4-Difluoro-5-nitroaniline | 4.77 | 6.54 | High |
| 2,6-Difluoro-4-nitroaniline | 4.95 | 5.89 | Moderate |
| 3,5-Difluoro-4-nitroaniline | 4.85 | 7.12 | High |
Interpretation for Drug Development:
-
Frontier Molecular Orbitals and Reactivity: A smaller HOMO-LUMO gap generally implies higher chemical reactivity.[20] In drug design, this can correlate with metabolic liability. From Table 3, the 2,6-difluoro isomer, with its larger gap, might be predicted to be more metabolically stable than the other isomers.
-
Molecular Electrostatic Potential (MEP) and Binding: The MEP map reveals the sites for intermolecular interactions. The negative potential around the nitro group's oxygen atoms indicates a hydrogen bond acceptor region, while the positive potential near the amino hydrogens points to a hydrogen bond donor site. These insights are critical for designing molecules that fit into a specific protein's binding pocket.
-
Quantitative Structure-Activity Relationship (QSAR): The calculated properties (descriptors) such as HOMO/LUMO energies, dipole moment, and atomic charges can be used to build QSAR models.[21][22][23] These statistical models correlate structural features with biological activity or toxicity, allowing for the rapid screening of large virtual libraries of compounds.[20][24]
Conclusion
Quantum chemical calculations, particularly DFT, provide a robust and predictive framework for characterizing difluoro-nitroaniline derivatives. By carefully selecting appropriate functionals and basis sets, researchers can gain deep insights into the electronic structure, reactivity, and interaction potential of these molecules before committing to costly and time-consuming synthesis. The comparison of methods like B3LYP and CAM-B3LYP, along with an understanding of basis set effects, empowers scientists to tailor their computational approach to the specific research question at hand. Ultimately, integrating these in silico techniques into the drug discovery pipeline is not just an alternative but a crucial component for accelerating the development of next-generation therapeutics and materials.
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ResearchGate. (PDF) Computational Chemistry: A game-changer in the drug discovery field. [Link]
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Baskin, I. I., et al. Modeling of the anticancer action for radical derivatives of nitroazoles: quantitative structure-activity relationship (QSAR) study. Journal of Computer-Aided Molecular Design, 2002, 16(4), 265-276. [Link]
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Eman, M. Advances in Computational Methods for Drug Design: A Revolution in Pharmaceutical Development. Eman Research Publishing, 2024. [Link]
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Gaussian.com. Basis Sets. [Link]
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Millefiori, S., et al. Electronic spectra and structure of nitroanilines. Spectrochimica Acta Part A: Molecular Spectroscopy, 1977, 33(1), 21-27. [Link]
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ResearchGate. (PDF) 2D-QSAR and molecular docking study on nitrofuran analogues as antitubercular agents. [Link]
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Torres-García, E., et al. QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus. Molecules, 2023, 28(22), 7626. [Link]
-
ChemRxiv. Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. [Link]
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Avci, D., et al. Synthesis and experimental and theoretical characterization of m-fluorosulfinylaniline. New Journal of Chemistry, 2017, 41(19), 11029-11041. [Link]
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Benchmarking the synthetic efficiency of different routes to N-tert-Butyl-2,3-difluoro-6-nitroaniline
[1]
Executive Summary
N-tert-Butyl-2,3-difluoro-6-nitroaniline (CAS: 1314985-42-6) is a critical fluorinated building block, primarily utilized in the synthesis of MEK inhibitors and other bioactive heterocyclic compounds.[1][2][3][4] Its synthesis is defined by a challenging nucleophilic aromatic substitution (SNAr) that requires precise regiocontrol to distinguish between competing electrophilic sites on the polyfluorinated ring.[1]
This guide benchmarks the primary synthetic route—SNAr of 1,2,3-trifluoro-4-nitrobenzene —against alternative strategies.[1] The analysis reveals that while the direct SNAr route is the most atom-economical, it suffers from significant regioselectivity issues due to the steric bulk of the tert-butylamine nucleophile.[1] We provide an optimized protocol designed to mitigate these off-target pathways and maximize the yield of the desired ortho-substituted product.
Target Molecule Analysis
The structural integrity of the target dictates the synthetic strategy.[1] The "6-nitro" designation implies the nitro group is ortho to the amine, while the two fluorine atoms occupy the 2 and 3 positions relative to the amine.[1]
-
IUPAC Name: N-(tert-butyl)-2,3-difluoro-6-nitroaniline[1][4]
-
Alternative Name: N-(tert-butyl)-3,4-difluoro-2-nitroaniline[1]
-
Key Structural Feature: The amine is flanked by a fluorine atom (at C-2) and a nitro group (at C-6).[1] This creates a sterically congested environment, making the installation of the bulky tert-butyl group difficult compared to smaller amines like ethylamine.[1]
Regioselectivity Challenge
The synthesis relies on attacking a polyfluoronitrobenzene precursor.[1] The precursor typically has two activated sites:[1]
Route Comparison: Strategic Benchmarking
Route A: SNAr on 1,2,3-Trifluoro-4-nitrobenzene (Primary Route)
This is the industry-standard approach due to the commercial availability of the precursor.[1]
-
Mechanism: Nucleophilic attack of tert-butylamine at C-3 (ortho to nitro).[1]
-
Competing Pathway: Attack at C-1 (para to nitro), leading to the impurity N-tert-butyl-2,3-difluoro-4-nitroaniline.[1]
-
Efficiency Verdict: Medium Yield / High Purity Requirement. The reaction inherently favors the para product.[1] Obtaining the ortho (target) product requires chromatographic separation.[1]
Route B: SNAr on 2,3,4-Trifluoronitrobenzene (Alternative)
-
Mechanism: Nucleophilic attack at C-2 (ortho to nitro).[1]
-
Competing Pathway: Attack at C-4 (para to nitro).[1]
-
Efficiency Verdict: Lower Efficiency. The steric congestion at C-2 (flanked by Nitro and Fluorine) is similar to Route A, but the precursor is often more expensive or less commonly sourced for this specific isomer.[1]
Comparison Table
| Feature | Route A (1,2,3-Trifluoro) | Route B (2,3,4-Trifluoro) |
| Target Attack Site | C-3 (Ortho to NO₂) | C-2 (Ortho to NO₂) |
| Major Impurity | Para-isomer (C-1 attack) | Para-isomer (C-4 attack) |
| Steric Hindrance | High (Flanked by F and NO₂) | High (Flanked by F and NO₂) |
| Commercial Availability | High | Moderate |
| Estimated Yield (Target) | 30–45% (after isolation) | 25–40% |
| Atom Economy | 86% | 86% |
Mechanistic Visualization
The following diagram illustrates the divergent pathways in Route A, highlighting the selectivity challenge.
Caption: Divergent SNAr pathways for 1,2,3-trifluoro-4-nitrobenzene. The para-attack (red path) is sterically favored over the desired ortho-attack (green path).[1]
Optimized Experimental Protocol (Route A)
This protocol is designed to maximize the formation of the ortho isomer and ensure effective separation of the para impurity.[1]
Reagents & Equipment
-
Precursor: 1,2,3-Trifluoro-4-nitrobenzene (1.0 eq)[1]
-
Nucleophile: tert-Butylamine (1.2 eq)[1]
-
Base: Potassium Carbonate (K₂CO₃), anhydrous, finely ground (1.5 eq)
-
Solvent: Acetonitrile (ACN) or DMF (Anhydrous)
-
Equipment: Round-bottom flask, magnetic stirrer, reflux condenser, low-temperature bath.
Step-by-Step Methodology
-
Preparation:
-
Charge a flame-dried reaction flask with 1,2,3-trifluoro-4-nitrobenzene (1.0 eq) and anhydrous Acetonitrile (10 mL/g).
-
Add K₂CO₃ (1.5 eq) to the solution.[1]
-
Critical Step: Cool the mixture to -20°C using an ice/salt or acetone/dry ice bath. Lower temperatures can improve regioselectivity by favoring the kinetic pathway, though SNAr often favors para kinetically.[1] In this specific case, controlling the exotherm is vital to prevent polysubstitution.
-
-
Nucleophile Addition:
-
Add tert-butylamine (1.2 eq) dropwise over 30 minutes. Do not dump the amine; high local concentrations favor side reactions.[1]
-
Allow the reaction to stir at -20°C for 1 hour, then slowly warm to Room Temperature (RT).
-
-
Reaction Monitoring:
-
Workup:
-
Purification (Crucial):
-
The crude residue will contain a mixture of isomers.[1]
-
Flash Column Chromatography: Use a silica gel column.[1]
-
Eluent Gradient: 0%
10% Ethyl Acetate in Hexane.[1] -
Separation Note: The ortho-nitroaniline (Target) often elutes after the para-isomer due to intramolecular hydrogen bonding (NH...O=N) making it slightly less polar or affecting retention differently depending on the stationary phase.[1] Verify fractions by NMR.
-
Characterization Validation
-
Target (Ortho): 1H NMR will show the NH signal further downfield (~8-9 ppm) due to hydrogen bonding with the adjacent nitro group.[1] 19F NMR will show two distinct fluorine signals with coupling constants reflecting their 2,3-positions.
-
Impurity (Para): 1H NMR will show the NH signal further upfield.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield of Target | Dominance of para-attack (C-1). | Try using a non-polar solvent (e.g., Toluene) to promote ortho-attack via H-bonding assistance (if applicable), though solubility may be an issue. |
| Polysubstitution | Excess amine or high temp.[1] | Strictly control stoichiometry (1.1-1.2 eq) and keep temp low during addition. |
| Inseparable Isomers | Similar Rf values. | Use a slower gradient (e.g., 100% Hexane |
References
-
BenchChem Technical Support. Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline. Retrieved from .[1] (Provides the foundational SNAr methodology for this class of compounds).
-
Sigma-Aldrich. Product Specification: N-tert-Butyl-2,3-difluoro-6-nitroaniline (CAS 1314985-42-6).[1][3] Retrieved from .[1]
-
Google Patents. Inhibitors of fibroblast growth factor receptor kinases (WO2021247969A1). Describes the synthesis of related tert-butyl nitroaniline intermediates via SNAr. Retrieved from .[1]
-
National Institutes of Health (PMC). Selective and Scalable Perfluoroarylation. Discusses regioselectivity patterns in SNAr of polyfluoronitrobenzenes. Retrieved from .[1]
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Safety Operating Guide
Proper Disposal Procedures: N-tert-Butyl-2,3-difluoro-6-nitroaniline
CAS: 1314985-42-6 | Role: Key Intermediate (Cobimetinib Synthesis)
Executive Summary: Immediate Directives
STOP. Before handling waste containing N-tert-Butyl-2,3-difluoro-6-nitroaniline, acknowledge the following critical constraints:
-
NO DRAIN DISPOSAL: This compound is toxic to aquatic life and persistent. Under no circumstances should mother liquors or aqueous washes enter the municipal water system.
-
THERMAL SENSITIVITY: As a nitroaniline derivative, this compound possesses inherent thermal instability. Do not concentrate to dryness without strict temperature controls (<50°C).
-
HALOGENATED WASTE: The fluorine content requires high-temperature incineration with acid gas scrubbing. Do not mix with non-halogenated organic solvents if your facility segregates them to reduce disposal costs.
Hazard Profiling & Scientific Rationale
To ensure safety, one must understand the causality of the hazards associated with this specific molecular architecture.
Structural Hazard Analysis
The molecule combines a nitro group, an aniline core, and fluorine atoms. This triad dictates the disposal logic:
| Functional Group | Associated Hazard | Operational Implication |
| Nitro (-NO₂) | Energy Potential: Nitro-aromatics are precursors to rapid decomposition events. While the tert-butyl group adds steric bulk and some stability, the compound remains sensitive to shock and high heat. | Never dispose of in "Sharps" containers where friction/impact could occur. Store away from heat sources. |
| Difluoro (-F₂) | Incineration Byproducts: Upon combustion, this releases Hydrogen Fluoride (HF), a corrosive gas that damages standard incinerator linings. | Must be labeled as "Halogenated Organic Waste" to ensure it is routed to an incinerator with caustic scrubbers. |
| Aniline Core | Toxicity (Methemoglobinemia): Aniline derivatives oxidize hemoglobin to methemoglobin, impairing oxygen transport. | Double-gloving (Nitrile/Laminate) is mandatory. Skin absorption is a primary exposure route during waste transfer. |
The "Cobimetinib" Context
This chemical is a known intermediate in the synthesis of Cobimetinib (a MEK inhibitor). In pharmaceutical development, intermediates often carry "suspected" potency similar to the final API until proven otherwise. Treat all waste as High Potency (OEB 3 or higher) to prevent occupational exposure.
Waste Segregation & Handling Protocol
Decision Logic: Waste Stream Management
The following diagram outlines the critical decision nodes for segregating this specific waste stream.
Figure 1: Decision tree for segregating N-tert-Butyl-2,3-difluoro-6-nitroaniline waste to ensure regulatory compliance and incinerator safety.
Solid Waste Procedures
-
Primary Containment: Collect solid waste (filter papers, contaminated gloves, solid product) in a clear, 4-mil polyethylene bag .
-
Static Control: Nitro-compounds can be sensitive to static discharge. Use antistatic bags if the environment is exceedingly dry (<30% RH).
-
Secondary Containment: Place the sealed primary bag into a wide-mouth HDPE drum or a secondary bag.
-
Labeling: Mark clearly with "TOXIC SOLID - ORGANIC" and explicitly list the chemical name. Do not use generic "Lab Waste" tags.
Liquid Waste Procedures (Mother Liquors)
-
Compatibility: Ensure the solvent carrier is compatible.
-
Compatible: Dichloromethane, Ethyl Acetate, Methanol.
-
INCOMPATIBLE: Concentrated Nitric Acid, Peroxides, Strong Bases. Mixing with these can trigger runaway nitration or decomposition.
-
-
Container: Use HDPE or Glass (Amber) carboys. Avoid metal containers if the solution is acidic, as metal ions can catalyze decomposition of nitro-aromatics.
-
Headspace: Leave at least 10% headspace in the container to accommodate potential off-gassing or thermal expansion.
Decontamination & Equipment Cleaning
Trace residues on glassware pose a chronic exposure risk. Follow this "Triple Rinse" validation protocol:
-
Solvent Selection: Use a solvent in which the compound is highly soluble (e.g., Acetone or Methanol). Water is ineffective for the initial rinse due to the lipophilic tert-butyl group.
-
The Protocol:
-
Rinse 1: Add solvent (10% volume), swirl to coat all surfaces, decant into Halogenated Waste .
-
Rinse 2: Repeat.
-
Rinse 3: Repeat.
-
-
Final Wash: Wash with soap and water.[1][2] The glassware is now considered "RCRA Empty" and safe for general cleaning.
Regulatory & Logistics Data
When preparing the waste manifest, use the following classifications to ensure the waste contractor processes it correctly.
| Parameter | Specification | Notes |
| RCRA Code (USA) | D001 (Ignitable - if solvent based)D003 (Reactive - potential)P-List (Check local enforcement) | While not explicitly P-listed by CAS, many nitroanilines are managed as P-listed (Acute Hazardous Waste) by default in pharma. |
| DOT Shipping Name | Toxic solids, organic, n.o.s. (N-tert-Butyl-2,3-difluoro-6-nitroaniline) | |
| UN Number | UN 2811 (Solid) or UN 2810 (Liquid) | |
| Packing Group | III (Minor Danger) or II (Medium Danger) | Default to PG II if concentration is high or unknown. |
| Destruction Method | High-Temp Incineration | Must reach >1100°C with 2-second residence time to destroy the C-F bond. |
Emergency Contingencies
Scenario: Benchtop Spill (Solid or Liquid)
-
Evacuate & Ventilate: Clear the immediate area.[3] If powder is airborne, evacuate the lab.
-
PPE Upgrade: Don double nitrile gloves , a lab coat, and safety goggles. If dust is present, use an N95 or P100 respirator .
-
Containment:
-
Liquid: Surround with absorbent pads (polypropylene). Do not use sawdust (combustible).
-
Solid: Cover with a damp paper towel to prevent dust generation, then wipe up.
-
-
Decontamination: Clean the surface with a mild surfactant (soap/water) followed by an alcohol wipe.
-
Disposal: All cleanup materials must go into the Hazardous Waste stream (Solid), not the regular trash.
References
-
PubChem. (2025).[4] Compound Summary: 2,3-Difluoro-6-nitroaniline.[4][5][6][7] National Library of Medicine. [Link]
-
U.S. EPA. (2024).[8] Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. United States Environmental Protection Agency.[8] [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[9] [Link]
- Google Patents. (2016). Synthesis method of cobimetinib (CN106045969A).
Sources
- 1. molcore.com [molcore.com]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 2,3-Difluoro-6-nitroaniline | C6H4F2N2O2 | CID 2737028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 2,3-Difluoro-6-nitroaniline | CAS: 211693-73-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 7. ivychem.com [ivychem.com]
- 8. epa.gov [epa.gov]
- 9. researchgate.net [researchgate.net]
Personal Protective Equipment & Handling Guide: N-tert-Butyl-2,3-difluoro-6-nitroaniline
Executive Safety Summary
N-tert-Butyl-2,3-difluoro-6-nitroaniline is a specialized intermediate often utilized in the synthesis of bioactive heterocyclic scaffolds (e.g., benzimidazoles for antiviral or kinase inhibitor applications).[1][2]
Critical Hazard Warning: Unlike standard laboratory reagents, this compound combines the acute toxicity of nitroanilines (methemoglobinemia risk) with the enhanced lipophilicity of fluorine and tert-butyl substituents.[1] This structural combination significantly increases the rate of dermal absorption .[1] Standard laboratory nitrile gloves (4 mil) provide insufficient protection against solutions of this compound.[1][2]
Immediate Action Required:
-
Engineering Control: Handle exclusively within a certified chemical fume hood.
-
Skin Protection: Double-gloving is mandatory; use laminate liners for solution handling.[1][2]
-
Medical Surveillance: Personnel should be aware of the signs of cyanosis (blue lips/fingernails).[1]
Hazard Analysis: Structure-Activity Relationship (SAR)
As specific toxicological data for this proprietary intermediate may be sparse, we apply Structure-Activity Relationship (SAR) logic based on validated data for the ortho-nitroaniline and fluorinated aniline classes.[1][2]
| Structural Feature | Safety Implication |
| Nitroaniline Core | Methemoglobinemia Inducer: Metabolic activation can oxidize hemoglobin (Fe2+) to methemoglobin (Fe3+), impairing oxygen transport.[1] |
| Fluorine Substituents (C2, C3) | Metabolic Stability & Penetration: Fluorination often blocks metabolic detoxification sites, potentially prolonging biological half-life.[1] It also increases lipophilicity, facilitating rapid transit across the stratum corneum (skin barrier).[1] |
| N-tert-Butyl Group | Lipophilicity: Adds significant hydrophobic bulk, further enhancing dermal absorption potential compared to simple methyl/ethyl analogs.[1][2] |
| Ortho-Substitution | Volatility: The ortho-nitro group can form an intramolecular hydrogen bond with the amine, lowering the boiling point and increasing vapor pressure relative to para-isomers.[1] |
PPE Selection Matrix
Rationale: Based on permeation breakthrough times for halogenated nitro-aromatics (Source: Ansell/Honeywell Permeation Guides).
Protective Equipment Specifications
| PPE Category | Standard Operation (Solid Handling) | High-Risk Operation (Solutions/Scale-up) | Technical Rationale |
| Hand Protection | Double Nitrile (Min. 5 mil outer, 4 mil inner).[1][2] Change every 30 mins. | Laminate Liner (e.g., Silver Shield™) under Nitrile outer glove.[1][2] | Nitroanilines permeate standard nitrile in <15 mins.[1][2] Laminate film offers >480 min breakthrough time.[1][2] |
| Respiratory | Fume Hood (Face velocity: 100 fpm).[1][2] N95 is insufficient . | PAPR or Full-Face Respirator with OV/P100 cartridges if hood use is impossible.[1][2] | Solid dust is toxic; vapors from solutions (especially heated) require organic vapor capture.[1][2] |
| Eye/Face | Chemical Safety Goggles (ANSI Z87.1).[1][2] | Goggles + Face Shield (8-inch).[1][2] | Risk of splash absorption through mucous membranes.[2] |
| Body | Lab coat (100% Cotton or Nomex).[1][2] | Tyvek® or ChemMax® sleeves/apron.[1][2] | Cotton absorbs; Tyvek repels dust and splashes.[1][2] |
Decision Logic for PPE Selection
The following workflow illustrates the decision process for selecting the correct PPE configuration based on the physical state of the reagent.
Operational Protocols
Weighing & Transfer (Solid State)
The primary risk during weighing is electrostatic charging of the fine powder, causing it to "jump" onto gloves or balance surfaces.[1]
-
Preparation: Place the analytical balance inside a localized exhaust enclosure or fume hood.[2]
-
Static Control: Use an anti-static gun (ionizer) on the taring boat and spatula before touching the powder.
-
Transfer: Do not use a metal spatula directly if the powder is dry/fluffy; use a disposable anti-static polypropylene scoop to minimize aerosolization.[2]
-
Decontamination: Immediately wipe down the balance area with a methanol-dampened tissue (nitroanilines are highly soluble in MeOH) followed by soap and water.[1][2] Dispose of the tissue as hazardous waste.[1][2]
Solubilization & Reaction Setup
-
Solvent Choice: When dissolving in organic solvents (DCM, THF, EtOAc), assume the solution is more dangerous than the solid.[1] The solvent acts as a carrier vehicle, speeding up skin absorption.[1]
-
Double-Gloving Protocol:
-
Heating: If the reaction requires heat, use a closed system (condenser with nitrogen balloon or bubbler).[1][2] Never heat open vessels of nitroaniline solutions.[1][2]
Emergency Response
-
Skin Contact: Wash with soap and water for 15 minutes .[1][2][3][4] Do not use alcohol for initial washing (may enhance absorption).[1][2]
-
Inhalation: Move to fresh air. If lips/fingernails turn blue (cyanosis), administer oxygen (medical personnel only).[1][2]
-
Spill Cleanup:
Disposal & Environmental Compliance
This compound is likely toxic to aquatic life with long-lasting effects (H410/H412 equivalent).[1][2][4][6]
-
Segregation: Segregate into "Halogenated Organic Waste" .
-
Labeling: Explicitly tag waste containers with "Toxic" and "Nitroaniline Derivative."
-
Destruction: The preferred method is High-Temperature Incineration with flue gas scrubbing (to capture HF and NOx gases).[1]
Workflow Visualization
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1][6] Occupational Chemical Database: Nitroaniline (p-isomer used as class reference). United States Department of Labor.[1][2] [Link][1]
-
PubChem. (2025).[1] Compound Summary: 2-Fluoro-5-nitroaniline (Class Analog).[1][2] National Library of Medicine.[1][2] [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
